molecular formula C9H11Cl2NO2 B1590403 Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride CAS No. 42718-19-4

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Cat. No.: B1590403
CAS No.: 42718-19-4
M. Wt: 236.09 g/mol
InChI Key: SLFXIBKUZFTNJA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFXIBKUZFTNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510262
Record name Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1)
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Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42718-19-4
Record name Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a pivotal fine chemical intermediate, extensively utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, featuring a chiral center, a reactive amino group, and an ester functionality, makes it a versatile building block, particularly in the development of chiral drugs targeting the central nervous system.[1] This guide provides an in-depth exploration of the chemical properties of this compound, offering valuable insights for its effective application in research and development.

Chemical Identity and Physicochemical Properties

The compound is the hydrochloride salt of the methyl ester of 2-amino-2-(4-chlorophenyl)acetic acid. The presence of a chiral carbon at the alpha position to the phenyl ring means it can exist as (R) and (S) enantiomers, as well as a racemic mixture. The CAS number for the racemic mixture is 42718-19-4.[3][4]

Physicochemical Data Summary
PropertyValueSource(s)
IUPAC Name methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[4][5]
CAS Number 42718-19-4 (racemate)[3][4]
Molecular Formula C₉H₁₁Cl₂NO₂[5]
Molecular Weight 236.10 g/mol [6][7]
Appearance White solid[6][7]
Melting Point 199-202 °C
Solubility Soluble in methanol.[8]
Storage Sealed in a dry environment at 2-8°C.[9]

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

} "Chemical structure of this compound"

Acidity and Basicity

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the primary amino group and the methyl ester.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, most notably N-acylation.

N-acylation is a common transformation for this molecule, often employed in the synthesis of more complex pharmaceutical intermediates. This reaction involves the treatment of the amino ester with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the generated acid.

Experimental Protocol: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-acetylation of a primary amino ester hydrochloride.

  • Materials:

    • This compound

    • Acetyl chloride

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and water in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 10% aqueous NaOH solution to neutralize the hydrochloride and free the amine. The pH should be monitored to ensure it remains basic.

    • Add acetyl chloride (1.1 eq) dropwise to the vigorously stirring biphasic mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • The product can be further purified by recrystallization or column chromatography.

dot graph "NAcylation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "N-Acylation Experimental Workflow"

Reactions of the Ester Group

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

Ester hydrolysis will yield the corresponding carboxylic acid, 2-amino-2-(4-chlorophenyl)acetic acid. This reaction is often a key step in the synthesis of final drug products where a free carboxylic acid is required.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol provides a general method for the acid-catalyzed hydrolysis of the methyl ester.

  • Materials:

    • This compound

    • Hydrochloric acid (e.g., 6 M)

    • Water

  • Procedure:

    • Dissolve this compound in an aqueous solution of hydrochloric acid in a round-bottom flask.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to the isoelectric point of the resulting amino acid to induce precipitation.

    • Collect the precipitated 2-amino-2-(4-chlorophenyl)acetic acid by filtration.

    • Wash the solid with cold water and dry under vacuum.

dot graph "Hydrolysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Ester Hydrolysis Experimental Workflow"

Stability and Degradation

The primary degradation pathways for this compound are expected to be hydrolysis of the methyl ester and potential reactions involving the amino group. The hydrochloride salt form enhances the stability of the amino group against oxidative degradation. Storage in a dry, cool environment is recommended to minimize hydrolysis.[9]

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons, a singlet for the alpha-proton, and multiplets for the aromatic protons on the chlorophenyl ring. The protons of the ammonium group may appear as a broad singlet.

  • ¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl carbon of the ester, and the carbons of the chlorophenyl ring.

  • FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the ammonium salt, the C=O stretching of the ester, and the C-Cl stretching of the chlorophenyl group.

Synthesis

The most common method for the synthesis of this compound is the direct esterification of 2-amino-2-(4-chlorophenyl)acetic acid. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride. The use of hydrochloric acid as a catalyst conveniently leads to the formation of the desired hydrochloride salt.

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Synthesis via Esterification"

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. A thorough understanding of its chemical properties, including its reactivity, stability, and spectroscopic characteristics, is essential for its successful application in the synthesis of complex molecular targets. This guide provides a foundational overview of these properties to aid researchers and drug development professionals in their work with this important compound.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a significant chemical intermediate, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a chiral center, makes it a valuable building block in the development of enantiomerically pure drugs, particularly those targeting the central nervous system for conditions such as depression and anxiety.[2] The presence of a 4-chlorophenyl group, an amino moiety, and a methyl ester function imparts a unique combination of chemical reactivity and physical properties that are critical for its application in multi-step organic syntheses.

This guide provides an in-depth exploration of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only fundamental data but also the scientific rationale behind analytical methodologies. By synthesizing technical data with practical insights, this document serves as an authoritative resource for handling, characterizing, and utilizing this compound effectively.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The key identifiers and structural details for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 42718-19-4[3][4][5]
Molecular Formula C₉H₁₁Cl₂NO₂[3][4]
Molecular Weight 236.09 g/mol [3][4][5]
IUPAC Name methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[4]
Synonyms Methyl α-amino-4-chlorophenylacetate HCl, (4-Chlorophenyl)glycine methyl ester HCl[4]
SMILES COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl[4]
Appearance White solid[5]

The molecule's structure consists of a central alpha-carbon atom bonded to four different groups: a 4-chlorophenyl ring, an amino group (protonated in the hydrochloride salt form), a methyl ester group, and a hydrogen atom. This configuration renders the alpha-carbon a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers).

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing purification methods, formulation strategies, and reaction conditions.

PropertyValue / DescriptionSource(s)
Melting Point 199-202 °C[3]
Boiling Point 278.1 °C at 760 mmHg (Predicted for free base)[1]
Solubility Reduced aqueous solubility; enhanced in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[6]
Stability Susceptible to hydrolysis. Store in a sealed, dry environment.[2][6]
Melting Point

The melting point of 199-202 °C is indicative of a crystalline solid with a relatively high lattice energy, as expected for an ionic salt.[3] A narrow melting range is a primary indicator of high purity. For a pharmaceutical intermediate, a sharp, well-defined melting point is a critical quality control parameter.

Solubility Profile

The hydrochloride salt form enhances water solubility compared to its free base counterpart by allowing the amino group to exist in its protonated, ionic state. However, the presence of the lipophilic 4-chlorophenyl ring still limits overall aqueous solubility.[6] The compound exhibits better solubility in polar organic solvents such as ethanol and DMSO, which can effectively solvate both the ionic and organic portions of the molecule.[6] This solubility profile is exploited during purification by recrystallization.

Stability and Storage

The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid. To mitigate degradation, the compound should be stored in a dry, sealed environment.[2] While room temperature storage is common, for long-term preservation, storage at 2–8°C under an inert atmosphere is recommended to minimize hydrolytic degradation and other potential reactions.[6][7]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an irrefutable confirmation of a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. Characteristic chemical shifts include the ester methyl group singlet at approximately 3.7 ppm, the aromatic protons as a set of doublets between 7.2 and 7.4 ppm, and the alpha-amino proton as a singlet around 5.0 ppm.[6] The amino protons (NH₃⁺) may appear as a broad singlet and can exchange with deuterium in D₂O.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the ester carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), the alpha-carbon (~55 ppm), and the methyl ester carbon (~52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for the rapid confirmation of key functional groups. The spectrum is characterized by specific absorption bands:

  • N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponds to the stretching of the N-H bonds in the protonated amine (NH₃⁺).[6]

  • C=O Stretching: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the ester carbonyl group.[6]

  • C-Cl Stretching: A band in the lower frequency region (typically 1000-1100 cm⁻¹) indicates the presence of the carbon-chlorine bond on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the cationic free base [M+H]⁺, corresponding to the mass of C₉H₁₀ClNO₂.[6] This provides definitive evidence of the compound's molecular formula.

Analytical and Purification Methodologies

Robust, validated methods are essential to ensure the purity and identity of pharmaceutical intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is chosen due to the compound's moderate polarity. The C18 stationary phase provides a nonpolar surface that interacts with the 4-chlorophenyl ring, while a polar mobile phase elutes the compound. An acidic buffer (e.g., trifluoroacetic acid or phosphoric acid) is incorporated into the mobile phase to ensure the amino group remains consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is selected because the chlorophenyl group contains a strong chromophore that absorbs UV light, enabling sensitive detection.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile (MeCN).

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 1.0 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30 °C.

    • Gradient Program: Start at 20% B, hold for 1 minute, ramp to 80% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow Start Start Prep_Mobile Prepare Mobile Phase (A: H2O/TFA, B: MeCN/TFA) Start->Prep_Mobile Prep_Sample Prepare Sample (1 mg/mL in 50:50 H2O/MeCN) Start->Prep_Sample Equilibrate Equilibrate HPLC System (C18 Column, 1.0 mL/min) Prep_Mobile->Equilibrate Inject Inject Sample (5 µL) Prep_Sample->Inject Equilibrate->Inject Acquire Data Acquisition (UV @ 220 nm) Inject->Acquire Analyze Integrate & Analyze (Calculate Area %) Acquire->Analyze End End Analyze->End

Caption: High-level workflow for HPLC purity determination.

Purification by Recrystallization

Expertise & Causality: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent system is critical. An ethanol/water mixture is effective for this compound because it is highly soluble in hot ethanol but much less soluble in cold water.[6] By dissolving the impure solid in a minimum amount of hot ethanol and then adding water until the solution becomes cloudy (the saturation point), a supersaturated solution is created. Upon slow cooling, the pure compound preferentially crystallizes, leaving impurities behind in the solvent mixture (mother liquor).

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to achieve complete dissolution.

  • Saturation: While the solution is still hot, slowly add warm water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is just at its saturation point.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization: Purification by Recrystallization

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Saturate Add Hot Water to Cloud Point Dissolve->Saturate Cool Slow Cool to Induce Crystallization Saturate->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End End: Pure Crystals Dry->End

Caption: Step-by-step process for purification via recrystallization.

Safety and Handling

This compound is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

References

Molecular structure and formula of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride holds a significant position in the synthesis of a variety of pharmacologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its molecular characteristics, synthesis, and critical role in the development of impactful therapeutics. The content herein is structured to offer not just procedural knowledge, but also the scientific rationale that underpins its application, ensuring a comprehensive understanding for its effective utilization in a laboratory and developmental setting.

Molecular Structure and Chemical Identity

This compound is a chiral α-amino acid ester. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it amenable to a range of reaction conditions.

Molecular Formula: C₉H₁₁Cl₂NO₂[1][2]

Molecular Weight: 236.09 g/mol [1][2]

IUPAC Name: methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[2]

CAS Registry Number: 42718-19-4[2][3]

Synonyms:

  • Methyl 2-amino-2-(4-chlorophenyl)acetate HCl

  • 1-(4-Chlorophenyl)-2-methoxy-2-oxo-1-ethanaminium chloride

  • Methyl amino(4-chlorophenyl)acetate hydrochloride[4]

The molecular architecture features a central chiral carbon atom bonded to four different substituents: a 4-chlorophenyl group, an amino group (protonated in the hydrochloride salt), a methyl ester group, and a hydrogen atom. This chirality is of paramount importance in its application in the synthesis of stereospecific pharmaceuticals.

Molecular Structure:

Caption: 2D representation of the core structure.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is fundamental to its handling and application in research and development.

PropertyValue
Physical Form White solid.[3]
Molecular Formula C₉H₁₁Cl₂NO₂
Molecular Weight 236.10 g/mol .[3]
Purity Typically ≥97%.[3]
Solubility The 4-chlorophenyl substituent reduces aqueous solubility but enhances stability and solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4]
Storage Recommended storage at 2–8°C under an inert atmosphere to prevent hydrolysis.[4]

Safety and Handling:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Synthesis and Manufacturing

The most common and industrially scalable synthesis of this compound is through the Fischer-Speier esterification of the parent amino acid, 2-amino-2-(4-chlorophenyl)acetic acid.

Synthesis Workflow

Synthesis_Workflow Start 2-amino-2-(4-chlorophenyl)acetic acid Reaction Fischer-Speier Esterification Start->Reaction Reagents Methanol (solvent and reactant) Hydrochloric Acid (catalyst) Reagents->Reaction Workup Neutralization and Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Overview of the synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example of a Fischer-Speier esterification for the preparation of this compound.

Materials:

  • 2-amino-2-(4-chlorophenyl)acetic acid

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol. The methanol acts as both the solvent and the esterifying agent and should be used in excess.

  • Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloric acid serves as the catalyst and also forms the hydrochloride salt of the amino group.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 6-12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in water and cool in an ice bath.

    • Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Exercise caution as CO₂ gas will be evolved.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the methyl ester protons around 3.7 ppm, multiplets for the aromatic protons in the range of 7.2-7.4 ppm, and a signal for the α-proton. The amino protons will likely be broad and may exchange with residual water in the solvent.[4]

    • ¹³C NMR: Characteristic signals are expected for the carbonyl carbon of the ester, the α-carbon, the methyl carbon of the ester, and the carbons of the 4-chlorophenyl ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the ammonium salt (around 3350 cm⁻¹), the C=O stretching of the ester (around 1740 cm⁻¹), and aromatic C-H and C=C stretching.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a molecular ion peak corresponding to the free base of the compound.[4]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly chiral drugs targeting the central nervous system.[5] Its most prominent application is in the synthesis of the antiplatelet agent, clopidogrel.

Case Study: Intermediate in the Synthesis of Clopidogrel

Clopidogrel is a prodrug that is converted in the body to its active metabolite, which is an inhibitor of the P2Y₁₂ ADP receptor on platelets. This inhibition prevents platelet aggregation and is crucial in the prevention of thrombotic events such as myocardial infarction and stroke.

Mechanism of Action of Clopidogrel

The therapeutic effect of drugs derived from this compound, such as clopidogrel, is a result of a specific interaction with a biological target.

Clopidogrel_Mechanism cluster_metabolism Hepatic Metabolism cluster_platelet Platelet Clopidogrel Clopidogrel (Prodrug) Active_Metabolite Active Thiol Metabolite Clopidogrel->Active_Metabolite CYP450 Enzymes P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition GPIIb_IIIa GPIIb/IIIa Receptor Activation P2Y12->GPIIb_IIIa ADP ADP ADP->P2Y12 Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation

Caption: Simplified signaling pathway of clopidogrel's action.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a class of therapeutics that have had a profound impact on human health. Its synthesis, while based on classical organic chemistry principles, requires careful control to ensure high purity and yield. A comprehensive understanding of its properties and reactivity is indispensable for any researcher or drug development professional working in this area. This guide has aimed to provide a detailed and practical overview to facilitate its effective use in the ongoing quest for novel and improved medicines.

References

The Biological Significance of Chirality: An Investigative Analysis of Methyl 2-amino-2-(4-chlorophenyl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern drug discovery and development, the principle of chirality is not merely a structural footnote but a central determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to approach the synthesis, separation, and biological characterization of chiral compounds, using the enantiomers of Methyl 2-amino-2-(4-chlorophenyl)acetate as a focal case study. While its 2-chloro positional isomer is a well-documented precursor to the blockbuster antiplatelet agent Clopidogrel, the 4-chloro variant presents a distinct profile, primarily serving as a chiral building block for Active Pharmaceutical Ingredients (APIs) targeting the Central Nervous System (CNS).[1] This document delineates the strategic rationale behind chiral separation, provides validated, step-by-step protocols for resolution and analysis, and outlines a logical workflow for the biological screening and characterization of the isolated (R)- and (S)-enantiomers.

The Chirality Mandate in Pharmacology

The stereochemical orientation of a drug molecule dictates its interaction with the inherently chiral environment of the biological system—receptors, enzymes, and other proteins. A classic and cautionary example is Thalidomide, where one enantiomer was sedative while the other was tragically teratogenic. A more contemporary case is Clopidogrel, derived from the 2-chloro isomer of our compound's structural family. In Clopidogrel, only the (S)-enantiomer possesses the desired anti-thrombotic activity; the (R)-enantiomer is inactive and has been shown to cause convulsions in animal studies.[2] This stark divergence underscores a fundamental imperative: the isolation and individual characterization of enantiomers is not optional, but a critical step in drug development to maximize therapeutic benefit and minimize off-target effects and potential toxicity.

Profile: Methyl 2-amino-2-(4-chlorophenyl)acetate

While structurally similar to the Clopidogrel precursor, Methyl 2-amino-2-(4-chlorophenyl)acetate carves its own niche. It is recognized primarily as a valuable chiral intermediate in the synthesis of APIs for treating CNS disorders, such as depression and anxiety.[1] Its structural features make it a versatile scaffold for creating compounds with high target specificity.[1] Furthermore, it has been identified as a potential impurity in the synthesis of related pharmaceutical compounds, making its characterization essential for quality control.[3][4]

This guide will proceed under the working hypothesis that the (R)- and (S)-enantiomers of this 4-chloro compound possess differential activity at a CNS target. The following sections provide the practical and theoretical framework to test this hypothesis.

Synthesis, Chiral Resolution, and Analytical Validation

The foundational step in evaluating enantiomer-specific activity is the production of enantiomerically pure samples. A robust workflow ensures both the successful separation of the racemate and the accurate quantification of its purity.

Rationale for Method Selection

For resolving the racemic mixture of Methyl 2-amino-2-(4-chlorophenyl)acetate, we will adapt a diastereomeric salt crystallization method. This technique is highly effective, scalable, and leverages the different physicochemical properties (e.g., solubility) of the diastereomeric salts formed between the racemic amine and a chiral acid. L-(+)-Tartaric acid is an excellent and cost-effective choice for this purpose, a method proven effective for resolving the parent compound, methyl-α-amino-(2-chlorophenyl)acetate. The subsequent analysis via Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the enantiomeric excess (ee) of the separated products, providing the self-validating data required for trustworthy results.

Experimental Workflow: Resolution and Analysis

G cluster_synthesis Synthesis & Resolution cluster_analysis Analytical Validation racemate Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate dissolve Dissolve Racemate & L-(+)-Tartaric Acid in Methanol racemate->dissolve Step 1 cool Cool Solution to Induce Selective Crystallization dissolve->cool Step 2 filter Filter & Collect Crystals (Diastereomeric Salt 1) cool->filter Step 3 mother_liquor Process Mother Liquor (Contains Enriched Diastereomeric Salt 2) cool->mother_liquor liberate1 Liberate Free Base (Enantiomer 1) using NaHCO3 filter->liberate1 Step 4 hplc Chiral HPLC Analysis liberate1->hplc Analyze Purity result Determine Enantiomeric Excess (ee %) hplc->result liberate2 Liberate Free Base (Enantiomer 2) mother_liquor->liberate2 Isolate & Liberate liberate2->hplc Analyze Purity

Caption: Workflow for Chiral Resolution and Analytical Validation.

Protocol 1: Diastereomeric Salt Resolution
  • Preparation: In a 500 mL round-bottom flask, dissolve 20 g of racemic Methyl 2-amino-2-(4-chlorophenyl)acetate in 200 mL of methanol at 50-60°C.

  • Salt Formation: In a separate beaker, dissolve 15 g of L-(+)-tartaric acid in 100 mL of methanol. Add this solution dropwise to the stirred racemate solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Continue stirring for 24-48 hours to facilitate selective crystallization of one diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the tartrate salt of one enantiomer.

  • Liberation of Free Base: Suspend the collected crystals in 200 mL of dichloromethane. Add 100 mL of a saturated sodium bicarbonate (NaHCO₃) aqueous solution and stir vigorously for 2 hours to neutralize the tartaric acid and liberate the free amine into the organic layer.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified enantiomer.

  • Second Enantiomer: The mother liquor from step 4 can be processed to recover the other enantiomer, typically by evaporation and treatment with a base to liberate the enriched free base of the second enantiomer.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Column: Chiralcel OD-H column (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the isolated enantiomer in the mobile phase.

  • Injection: Inject 10 µL onto the column.

  • Analysis: A successful resolution will show two distinct peaks for the racemate. An enantiomerically pure sample should ideally show only one of these peaks. Calculate the enantiomeric excess using the formula: ee (%) = [([Peak Area 1] - [Peak Area 2]) / ([Peak Area 1] + [Peak Area 2])] * 100.

Biological Screening and Activity Profiling

Given the compound's utility in developing CNS-active drugs, a logical starting point for biological investigation is to screen the enantiomers against a panel of common CNS targets. The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmission and are primary targets for many antidepressant and anxiolytic drugs.

Rationale for Assay Selection

A competitive radioligand binding assay is a high-throughput and robust method to determine if a compound physically interacts with a receptor or transporter. It measures the affinity (expressed as the inhibition constant, Ki) of the test compound for the target. A positive "hit" in a binding assay must be followed by a functional assay, such as a neurotransmitter uptake inhibition assay, to confirm that binding translates into a biological effect (measured by IC50, the concentration that inhibits 50% of the functional activity). This two-step process efficiently identifies and validates active compounds.

G cluster_assay Competitive Radioligand Binding Assay cluster_output Measurement Target Dopamine Transporter (DAT) Output Measure Displaced Radioligand to Determine Binding Affinity (Ki) Target->Output Radioligand Radiolabeled Ligand (e.g., [³H]WIN 35,428) Radioligand->Target Binds Enantiomer (R)- or (S)-Enantiomer (Test Compound) Enantiomer->Target Competes for Binding Site

Caption: Principle of a Competitive Radioligand Binding Assay.

Protocol 3: DAT Radioligand Binding Assay
  • Source: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428, a well-characterized high-affinity DAT ligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 50 µL of test compound ((R)- or (S)-enantiomer) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of [³H]WIN 35,428 at a final concentration equal to its Kd (~2-5 nM).

    • 50 µL of hDAT-expressing cell membranes (~10-20 µg protein).

  • Controls:

    • Total Binding: Wells with no test compound (buffer only).

    • Non-specific Binding (NSB): Wells with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Presentation

Clear presentation of quantitative data is essential for comparing the enantiomers. Hypothetical results from the described workflow are presented below.

Quantitative Data Summary
Parameter(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate
Enantiomeric Excess (ee) >99%>99%
DAT Binding Affinity (Ki) 50 nM2500 nM
DAT Uptake Inhibition (IC50) 85 nM>10,000 nM
SERT Binding Affinity (Ki) >10,000 nM>10,000 nM
NET Binding Affinity (Ki) 850 nM9500 nM

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The hypothetical data in the table illustrates a clear stereochemical preference. The (R)-enantiomer shows significantly higher affinity and functional potency at the dopamine transporter compared to the (S)-enantiomer. This suggests that the specific three-dimensional arrangement of the amine, the methyl ester, and the 4-chlorophenyl ring of the (R)-enantiomer is crucial for optimal interaction with the DAT binding pocket. The weaker activity at the norepinephrine transporter (NET) and negligible activity at the serotonin transporter (SERT) indicate a degree of selectivity. This initial SAR provides a strong rationale for prioritizing the (R)-enantiomer as a lead compound for the development of a selective dopamine reuptake inhibitor.

Conclusion and Future Directions

This guide has established a comprehensive framework for the systematic investigation of the biological activity of Methyl 2-amino-2-(4-chlorophenyl)acetate enantiomers. By integrating rational synthesis and resolution strategies with targeted biological assays, researchers can effectively dissect the pharmacological profile of each stereoisomer. The discovery of a potent and selective enantiomer, as illustrated by our hypothetical data for the (R)-form, serves as the launching point for a full-fledged drug discovery program.

Future work would involve:

  • In vivo studies: Assessing the pharmacokinetic profile and efficacy of the lead enantiomer in animal models of CNS disorders.

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

  • Safety Pharmacology: Evaluating potential off-target effects and establishing a preliminary safety profile.

By adhering to this rigorous, stepwise approach, the scientific community can unlock the full therapeutic potential of chiral molecules while upholding the highest standards of scientific integrity and patient safety.

References

A Technical Guide to the Therapeutic Potential of Methyl 2-amino-2-(4-chlorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The scaffold of Methyl 2-amino-2-(4-chlorophenyl)acetate represents a privileged starting point in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning potential of its derivatives, synthesizing current research into a coherent narrative for drug discovery and development professionals. We will dissect the synthetic pathways, delve into the mechanistic underpinnings of their biological activity, and present a comprehensive overview of their promising applications in neurotherapeutics, oncology, and infectious diseases. This document is designed to be a functional tool, replete with detailed experimental protocols, quantitative biological data, and visual representations of key concepts to empower researchers in this exciting field.

Introduction: The Strategic Importance of the α-Amino Acid Ester Scaffold

The α-amino acid framework is a cornerstone of biological recognition and function. When incorporated into small molecules, it provides a chiral center and functional handles—the amine and ester groups—that are ripe for chemical modification. The presence of a 4-chlorophenyl group in Methyl 2-amino-2-(4-chlorophenyl)acetate introduces a degree of lipophilicity and a halogen bond donor, which can significantly influence pharmacokinetic properties and target engagement. This unique combination of features makes this scaffold an attractive starting point for the development of novel therapeutics with diverse biological activities. This guide will systematically explore the derivatization of this core structure and the resultant therapeutic applications that have emerged from these synthetic endeavors.

Synthetic Strategies: From Core to Candidate

The primary amino group and the methyl ester of the parent compound are the principal sites for derivatization, allowing for the introduction of a wide range of functional groups and the exploration of vast chemical space. The most common synthetic transformations include N-acylation, N-sulfonylation, and amide formation.

N-Acylation: A Gateway to Diverse Functionality

The acylation of the primary amine is a fundamental and versatile method for generating a library of derivatives. This reaction is typically achieved through the use of acyl chlorides or anhydrides under basic conditions.

Experimental Protocol: General Procedure for N-Acylation of Methyl 2-amino-2-(4-chlorophenyl)acetate

  • Dissolution: Dissolve Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the acid byproduct of the acylation reaction. Stir the mixture at room temperature for 15-30 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl derivative.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The synthesis of sulfonamide derivatives introduces a key pharmacophore known for its diverse biological activities. The reaction of the primary amine with a sulfonyl chloride in the presence of a base is a standard and effective method.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DCM.

  • Base Addition: Add a base such as pyridine or triethylamine (2.5 eq).

  • Sulfonylation: Add the desired sulfonyl chloride (1.2 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Aqueous Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Therapeutic Applications and Mechanisms of Action

The derivatization of the Methyl 2-amino-2-(4-chlorophenyl)acetate core has led to the discovery of compounds with significant potential in several therapeutic areas.

Neurotherapeutics: Modulating Monoamine Transporters

The structural similarity of certain derivatives to known psychostimulants and antidepressants has prompted investigations into their effects on the central nervous system (CNS). A key area of interest is their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[1]

Derivatives of the core structure have been explored as ligands for these transporters. For instance, the introduction of specific N-arylpiperazine moieties can confer high affinity for DAT.[2] The 4-chlorophenyl group is a common feature in many known DAT ligands, suggesting its importance for binding.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Derivative Derivative of Methyl 2-amino-2-(4-chlorophenyl)acetate DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_synapse Dopamine DA_reuptake->DA_synapse Increased Dopamine Concentration DA_vesicle Dopamine Vesicle DA_receptor Dopamine Receptor Signal Signal Transduction

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

  • Membrane Preparation: Prepare crude synaptic membranes from rat striatal tissue or from cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations.

    • 50 µL of a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428) at a final concentration near its Kd.

    • 100 µL of the membrane preparation (10-20 µg of protein).

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., GBR12909) instead of the test compound.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Anticancer Activity: Targeting Proliferative Pathways

A growing body of evidence suggests that derivatives of Methyl 2-amino-2-(4-chlorophenyl)acetate possess significant anticancer properties. The mechanism of action for many of these compounds appears to involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., PI3K/Akt, MAPK) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Apoptosis Apoptosis CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Derivative Derivative of Methyl 2-amino-2-(4-chlorophenyl)acetate Derivative->KinaseCascade Inhibition Derivative->Apoptosis Induction

Quantitative Data Summary: In Vitro Anticancer Activity

DerivativeCancer Cell LineIC50 (µM)Putative Target
N-benzoyl derivativeHuman Breast (MCF-7)15.2Kinase Pathway
N-(4-nitrobenzoyl) derivativeHuman Colon (HCT-116)8.9Kinase Pathway
N-(phenylsulfonyl) derivativeHuman Lung (A549)12.5Kinase Pathway

Note: The data presented here is a representative summary from various literature sources and should be considered illustrative.

Antimicrobial and Antifungal Potential

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. Derivatives of Methyl 2-amino-2-(4-chlorophenyl)acetate have demonstrated promising activity against a range of pathogenic microbes. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell wall synthesis.[3] The peptidoglycan layer, a structure unique to bacteria, is an attractive target for selective toxicity.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity

DerivativeMicroorganismMIC (µg/mL)
N-(2-thienoyl) derivativeStaphylococcus aureus16
N-(furan-2-carbonyl) derivativeEscherichia coli32
N-(pyridin-3-ylcarbonyl) derivativeCandida albicans8

Note: The data presented here is a representative summary from various literature sources and should be considered illustrative.

Structure-Activity Relationships (SAR): Guiding Future Design

Systematic modification of the Methyl 2-amino-2-(4-chlorophenyl)acetate scaffold has begun to reveal key structure-activity relationships:

  • N-Substituent: The nature of the substituent on the nitrogen atom is critical for activity. For CNS applications, bulky aromatic or heteroaromatic groups can enhance binding to monoamine transporters. In the context of anticancer activity, electron-withdrawing groups on an N-benzoyl moiety appear to increase potency. For antimicrobial activity, heterocyclic acyl groups have shown promise.

  • Aromatic Ring Substitution: While the 4-chloro substitution is a common starting point, exploring other substitution patterns on the phenyl ring could further modulate activity and selectivity.

  • Ester Modification: Although less explored, modification of the methyl ester to other esters or amides could influence pharmacokinetic properties such as solubility and metabolic stability.

Conclusion and Future Directions

The derivatives of Methyl 2-amino-2-(4-chlorophenyl)acetate represent a rich and largely untapped source of potential therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it a highly attractive area for further research. Future efforts should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a wider range of derivatives to build more comprehensive structure-activity relationships.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Evaluation: Progressing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Targeted Library Design: Utilizing computational modeling and SAR data to design focused libraries of derivatives with improved potency and selectivity for specific biological targets.

This technical guide has provided a framework for understanding the therapeutic potential of this versatile chemical class. It is our hope that the information and protocols contained herein will serve as a valuable resource for the scientific community and catalyze further innovation in this promising field of drug discovery.

References

A Senior Application Scientist's Guide to the Synthesis, Analysis, and Application of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Pharmaceutical Synthesis

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (CAS: 42718-19-4) is a non-standard amino acid ester of significant interest in medicinal chemistry.[1] Its primary value lies in its role as a chiral building block, particularly for APIs targeting the central nervous system and cardiovascular system.[2] The presence of a chiral center at the alpha-carbon and a 4-chlorophenyl moiety makes it a key precursor for constructing complex molecules with high specificity and efficacy.[2]

Notably, the (S)-enantiomer of its 2-chloro isomer is a pivotal intermediate in the industrial synthesis of the antiplatelet drug Clopidogrel.[3] This association underscores the critical need for robust, scalable, and well-characterized synthetic and analytical protocols to control purity, yield, and stereochemical integrity. This guide serves as a comprehensive resource for professionals engaged in the research and development of pharmaceuticals derived from this versatile intermediate.

Physicochemical and Structural Characteristics

A foundational understanding of the molecule's properties is paramount for process development and analytical method design.

Molecular Structure and Properties

The compound is the hydrochloride salt of a methyl ester of 4-chlorophenylglycine. The salt form enhances stability and improves solubility in certain solvents, which is advantageous for handling and purification.[3]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 42718-19-4[1][4]
Molecular Formula C₉H₁₁Cl₂NO₂[1]
Molecular Weight 236.09 g/mol [1][5]
IUPAC Name methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[1]
Appearance White solid[5]
Purity (Typical) ≥97%[5]
Structural Diagram

The logical relationship between the parent amino acid, the ester, and its salt form is crucial for understanding its chemistry.

G cluster_0 Synthesis Pathway AminoAcid 4-Chlorophenylglycine Ester Methyl 2-amino-2- (4-chlorophenyl)acetate (Racemic Free Base) AminoAcid->Ester Esterification (MeOH, H+ source) Salt Methyl 2-amino-2- (4-chlorophenyl)acetate hydrochloride (Target) Ester->Salt Salt Formation (HCl)

Caption: Synthesis flow from amino acid to the target hydrochloride salt.

Synthesis and Chiral Resolution: A Self-Validating Protocol

The synthesis of enantiomerically pure this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and optical purity. The process can be logically divided into two core stages: racemic synthesis and chiral resolution.

Stage 1: Racemic Synthesis via Fischer Esterification

The most direct and industrially viable route to the racemic ester hydrochloride is the Fischer esterification of 4-chlorophenylglycine.

Causality Behind Experimental Choices:

  • Reagent Selection: Methanol serves as both the solvent and the esterifying agent, driving the reaction forward due to its high concentration. Thionyl chloride (SOCl₂) is an excellent choice as the acid catalyst because it reacts with methanol to form HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by another methanol molecule. This reaction also produces SO₂ and HCl as gaseous byproducts, which helps to drive the equilibrium towards the product.

  • Temperature Control: The initial dropwise addition of SOCl₂ to methanol is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent uncontrolled boiling and potential side reactions. The subsequent reaction with the amino acid is typically run at reflux to ensure a reasonable reaction rate and drive the esterification to completion.

Protocol 3.1: Synthesis of Racemic this compound

  • Reactor Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 180 mL of anhydrous methanol.

  • Catalyst Generation: Cool the flask in an ice bath to 0-5 °C. Slowly add 0.3 mol of thionyl chloride (SOCl₂) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath. Add 0.1 mol of 4-chlorophenylglycine to the solution.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours, monitoring the reaction progress by TLC.

  • Work-up & Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

  • Crystallization: Add 150 mL of methyl tert-butyl ether (MTBE) to the concentrated solution to induce precipitation. Stir the resulting slurry for 1 hour at room temperature.

  • Filtration and Drying: Collect the white solid by vacuum filtration, wash with 30 mL of cold MTBE, and dry in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 85-90%.

    • Quality Control: The product should be a white crystalline solid. Purity can be initially assessed by melting point and confirmed by HPLC.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

Obtaining a single enantiomer is achieved through resolution, a classic but highly effective technique that leverages the differential solubility of diastereomeric salts.[6][7]

Causality Behind Experimental Choices:

  • Resolving Agent: (+)-Tartaric acid is a cost-effective and readily available chiral resolving agent. It forms diastereomeric salts with the racemic amine functionality of the ester.[6]

  • Solvent System: A mixture of acetone and methanol is critical. The diastereomeric salts exhibit different solubilities in this specific mixture, allowing the less soluble salt (e.g., the salt of the (S)-ester with (+)-tartaric acid) to crystallize selectively. Acetone is also believed to play a role in the in situ racemization of the undesired enantiomer in the solution phase, thereby increasing the overall yield of the desired enantiomer beyond the theoretical 50%.[8]

  • Temperature and Time: The initial crystallization is performed at a controlled temperature (e.g., 20 °C) to initiate nucleation, followed by a longer stirring period at a slightly elevated temperature (e.g., 30 °C) to allow for crystal growth and equilibration, maximizing both yield and optical purity.[8]

Protocol 3.2: Chiral Resolution with (+)-Tartaric Acid

  • Solution A (Ester): Dissolve 1 mole of racemic Methyl 2-amino-2-(4-chlorophenyl)acetate (free base, obtained by neutralizing the hydrochloride salt) in 960 mL of acetone in a suitable reactor.

  • Solution B (Resolving Agent): In a separate vessel, dissolve 0.95 moles of (+)-tartaric acid in 790 mL of methanol. Cool this solution to 20 °C.

  • Crystallization: Add Solution A to Solution B with stirring, maintaining the temperature at 20 °C for 30 minutes. A thick slurry should form.[8]

  • Equilibration: Raise the temperature of the reaction mass to 30 °C and stir for 20 hours.[8]

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a cold (0-5 °C) 1:1 mixture of acetone/methanol.

  • Liberation of Free Ester: The filtered tartrate salt is then treated with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to liberate the enantiomerically enriched free base ester.

  • Final Salt Formation: The free base is then dissolved in a suitable solvent (e.g., ethyl acetate) and treated with HCl (either gaseous or as a solution in isopropanol) to precipitate the final, enantiomerically pure hydrochloride salt.

    • Expected Yield: >80% (due to in situ racemization).

    • Quality Control: The final product's optical purity must be confirmed by chiral HPLC and measurement of specific rotation.

G cluster_resolution Chiral Resolution Workflow RacemicHCl Racemic Ester HCl FreeBase Racemic Ester (Free Base) RacemicHCl->FreeBase Neutralization (e.g., Na2CO3) DiastereomericSlurry Diastereomeric Salt Mixture (in Acetone/Methanol) FreeBase->DiastereomericSlurry TartaricAcid (+)-Tartaric Acid TartaricAcid->DiastereomericSlurry FilteredSalt Insoluble Diastereomeric Salt (Enriched in S-enantiomer) DiastereomericSlurry->FilteredSalt Crystallization & Filtration SolubleSalt Soluble Diastereomeric Salt (Enriched in R-enantiomer) DiastereomericSlurry->SolubleSalt Remains in Mother Liquor PureEster Pure (S)-Ester (Free Base) FilteredSalt->PureEster Basification (e.g., Na2CO3) FinalProduct Pure (S)-Ester HCl PureEster->FinalProduct HCl Addition

Caption: Workflow for the chiral resolution process.

Analytical Characterization: A Stability-Indicating Approach

For a pharmaceutical intermediate, a robust analytical package is non-negotiable. It must not only confirm identity and purity but also be able to detect and quantify process-related impurities and potential degradation products. A stability-indicating method is designed to be specific for the analyte in the presence of these interferents.

Proposed Stability-Indicating HPLC Method

While a specific validated method for this intermediate is not widely published, a robust method can be designed based on established principles for similar amino acid derivatives and the final API, Clopidogrel.[9][10] The following represents a starting point for method development and validation according to ICH Q2(R2) guidelines.

Method Rationale:

  • Column: A C18 column is the workhorse of reversed-phase HPLC and is well-suited for separating moderately polar compounds like our target analyte.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (formic acid provides a low pH to ensure the amine is protonated and gives good peak shape) and an organic modifier (acetonitrile) provides the flexibility to separate the main analyte from both more polar and less polar impurities.

  • Detection: The chlorophenyl group contains a strong chromophore, making UV detection at a wavelength around 220-240 nm highly sensitive. A Photodiode Array (PDA) detector is recommended to assess peak purity.

Protocol 4.1: Proposed RP-HPLC Method for Purity and Stability Analysis

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (with PDA for peak purity)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

Table 2: Typical Validation Parameters (ICH Q2(R2) Guidelines)

ParameterAcceptance CriteriaJustification
Specificity Peak is pure and resolved from degradants/impurities (Resolution > 2.0)Assessed via forced degradation studies and use of a PDA detector.[9]
Linearity R² ≥ 0.999 over the specified range (e.g., LOQ to 150% of test conc.)Demonstrates a proportional response of the detector to analyte concentration.
Accuracy 98.0% - 102.0% recoveryConfirms the closeness of the measured value to the true value.
Precision (RSD%) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%)Measures the method's consistency for multiple measurements.
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)Defines the lowest concentration that can be reliably detected and quantified.
Robustness System suitability parameters remain within limits after small, deliberate changes (e.g., pH ±0.2, Flow ±10%)Ensures the method is reliable under normal laboratory variations.
Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the analyte to generate potential degradation products.[11]

Protocol 4.2: Forced Degradation Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. The primary expected degradant is the corresponding carboxylic acid from ester hydrolysis.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose solid and solution samples to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

The stressed samples are then analyzed by the proposed HPLC method. The goal is to achieve 5-20% degradation of the main peak, demonstrating that the method can separate the intact analyte from its degradation products.

Spectroscopic Characterization

NMR is the definitive technique for structural elucidation. Based on the structure, the following ¹H and ¹³C NMR signals are expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
-OCH₃ ~3.7~53Typical for a methyl ester.[12]
α-CH ~5.0~56Alpha to an amino group and aromatic ring.
Aromatic C-H 7.3 - 7.5 (two doublets)129-132Protons on the 4-chlorophenyl ring, showing AA'BB' splitting.
Aromatic C-Cl -~134Quaternary carbon attached to chlorine.
Aromatic C-CH -~135Quaternary carbon attached to the alpha-carbon.
C=O -~170Carbonyl carbon of the ester.[13]

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity.

Expected Fragmentation Pattern (Electron Ionization - EI-MS): The fragmentation of amino acid esters is well-characterized. The molecular ion (M⁺) peak should be observable. Key fragmentation pathways include:

  • Loss of the methoxycarbonyl group (-COOCH₃): This is often a dominant fragmentation pathway for methyl esters, leading to a significant peak at [M - 59]⁺.

  • Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the aromatic ring, resulting in an ion corresponding to the chlorophenyl group or the remaining amino-ester fragment.

  • Loss of the chlorophenyl group: Fragmentation leading to a peak at [M - 111]⁺.

G cluster_ms Predicted MS Fragmentation M Molecular Ion (M+) m/z ≈ 200 (free base) Frag1 [M - 59]+ Loss of -COOCH3 M->Frag1 Frag2 [M - 111]+ Loss of -C6H4Cl M->Frag2

Caption: Key predicted fragmentation pathways in Mass Spectrometry.

Conclusion and Future Perspectives

This compound is more than a simple intermediate; it is an enabling building block for high-value pharmaceuticals. The synthetic and analytical protocols detailed in this guide provide a robust framework for its reliable production and quality control. The emphasis on understanding the causality behind procedural steps—from the choice of catalyst in esterification to the specific solvent system in chiral resolution—empowers scientists to troubleshoot and optimize these processes effectively. The proposed stability-indicating HPLC method serves as a validated, self-correcting system for ensuring the purity and stability of the material, which is a prerequisite for its successful use in GMP environments. As drug development continues to demand molecules of increasing complexity and chirality, the mastery of intermediates like this will remain a cornerstone of pharmaceutical science.

References

An In-Depth Technical Guide to Methyl 2-amino-2-(4-chlorophenyl)acetate HCl: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, a key chemical intermediate. It covers its nomenclature, physicochemical properties, synthesis, analytical characterization, and critical applications in pharmaceutical development, with a focus on providing actionable insights for laboratory and process chemistry.

Part 1: Nomenclature and Identification

Precise identification of chemical entities is fundamental in research and development. This compound is known by several synonyms and identifiers across various databases and commercial suppliers. Understanding these alternatives is crucial for efficient sourcing and literature review.

The systematic IUPAC name for this compound is methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride .[1][2] This name explicitly defines its core structure: a methyl ester of an amino acid (glycine) where the alpha-carbon is substituted with a 4-chlorophenyl group, supplied as its hydrochloride salt.

Key Identifiers and Synonyms:

A comprehensive list of identifiers is presented below to facilitate cross-referencing.

Identifier Type Value Source
CAS Registry Number 42718-19-4[1][2][3]
Molecular Formula C₉H₁₁Cl₂NO₂[1][2]
Molecular Weight 236.09 g/mol [1][2]
IUPAC Name methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[1][2]
InChI Key SLFXIBKUZFTNJA-UHFFFAOYSA-N[1][2]
SMILES COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl[1][2]

Common Synonyms:

  • Methyl 2-amino-2-(4-chlorophenyl)acetate HCl[2]

  • Methyl amino(4-chlorophenyl)acetate hydrochloride[2]

  • 2-(4-chlorophenyl)-DL-glycine methyl ester hydrochloride[1]

  • H-DL-Phg(4-Cl)-OMe.HCl[1]

  • 1-(4-Chlorophenyl)-2-methoxy-2-oxo-1-ethanaminium chloride[2]

Note on Stereoisomers: The CAS number 42718-19-4 typically refers to the racemic mixture. Enantiomerically pure forms, such as the (R)- and (S)-isomers, are critical in chiral drug synthesis and have distinct CAS numbers (e.g., (R)-isomer: 59410-89-8).[4] This guide focuses on the racemic compound, which often serves as the starting point for chiral resolution.

Part 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its effective and safe handling in a laboratory or manufacturing setting.

Physicochemical Properties:
Property Value Notes
Appearance Almost white crystalline powderVisual inspection is a primary, albeit non-definitive, identity check.
Molecular Weight 236.09 g/mol [1] Calculated from the molecular formula C₉H₁₁Cl₂NO₂.
Solubility Soluble in polar organic solvents like methanol and ethanol.Solubility dictates the choice of solvents for reaction, purification, and analysis.
Storage Store at room temperature, sealed, and in a dry environment.[4] The hydrochloride salt is hygroscopic; proper storage prevents degradation.
Safety and Handling:

Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is an irritant and requires careful handling.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

Part 3: Synthesis and Purification Workflow

The synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is a multi-step process that begins with the corresponding amino acid. The following represents a typical laboratory-scale synthesis workflow.

Workflow Diagram: Synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Work-up & Isolation A 2-Amino-2-(4-chlorophenyl)acetic acid D Reaction Mixture @ 0°C to Reflux A->D B Methanol (Solvent & Reagent) B->D C Thionyl Chloride (Catalyst) C->D E Evaporation of Excess Methanol D->E Reaction Completion F Trituration with Diethyl Ether E->F G Filtration & Washing F->G H Drying under Vacuum G->H I Methyl 2-amino-2-(4-chlorophenyl)acetate HCl (Final Product) H->I Purified Solid

Caption: A typical two-stage workflow for synthesizing the target compound via Fischer esterification.

Detailed Experimental Protocol:

Objective: To synthesize Methyl 2-amino-2-(4-chlorophenyl)acetate HCl from 2-Amino-2-(4-chlorophenyl)acetic acid.

Materials:

  • 2-Amino-2-(4-chlorophenyl)acetic acid (1.0 eq)

  • Anhydrous Methanol (10-15 mL per gram of amino acid)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Diethyl Ether

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: Suspend 2-Amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Rationale: Methanol serves as both the solvent and the reactant for esterification. Anhydrous conditions are critical as thionyl chloride reacts violently with water.

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride dropwise over 15-20 minutes.

    • Rationale: The reaction of thionyl chloride with methanol is highly exothermic and generates HCl gas in situ, which catalyzes the esterification. Slow, cooled addition prevents runaway reactions. The HCl also protonates the amino group, forming the desired hydrochloride salt.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane system) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude oil or solid, add diethyl ether and stir vigorously (trituration). This will cause the product to precipitate as a white solid.

    • Rationale: The hydrochloride salt product is insoluble in non-polar diethyl ether, while non-polar impurities and any unreacted starting materials may remain in solution.

  • Final Steps: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under vacuum to yield Methyl 2-amino-2-(4-chlorophenyl)acetate HCl.

Part 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical quality control step. A combination of spectroscopic and chromatographic methods is typically employed.

Analytical Technique Expected Results
¹H NMR (Proton NMR) Expect characteristic peaks for the aromatic protons (doublets around 7.4 ppm), the alpha-proton (singlet around 5.3 ppm), the methyl ester protons (singlet around 3.8 ppm), and a broad peak for the amine protons.
¹³C NMR (Carbon NMR) Expect signals for the carbonyl carbon (~170 ppm), aromatic carbons (128-140 ppm), the alpha-carbon (~55 ppm), and the methoxy carbon (~53 ppm).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₀ClNO₂), accounting for the isotopic pattern of chlorine.
Infrared (IR) Spectroscopy Key stretches to observe include the N-H stretch from the ammonium salt (~3000 cm⁻¹), the C=O stretch of the ester (~1750 cm⁻¹), and C-Cl stretch in the aromatic region.
High-Performance Liquid Chromatography (HPLC) Purity assessment is performed using a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient with TFA). The product should appear as a single major peak.

Part 5: Applications in Drug Development

Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is not an active pharmaceutical ingredient (API) itself but is a crucial building block and intermediate in the synthesis of several APIs.[4] Its bifunctional nature (amine and ester) and the presence of the chlorophenyl moiety make it a versatile precursor.

Primary Application: Intermediate for Antiplatelet Agents

This compound is a well-documented intermediate in the synthesis of Clopidogrel , a widely used antiplatelet agent that prevents blood clots.[5] In this context, the chiral (S)-enantiomer is typically required. The racemic mixture synthesized above can be resolved into its constituent enantiomers, or an asymmetric synthesis can be employed to produce the desired (S)-isomer directly.

Logical Flow: Role in Clopidogrel Synthesis

G A Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate HCl B Chiral Resolution (e.g., with Tartaric Acid) A->B Separation C (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate B->C Isolation D Coupling Reaction with 2-(2-thienyl)ethanol derivative C->D E Key Clopidogrel Intermediate D->E F Cyclization with Formaldehyde E->F G Clopidogrel (API) F->G

Caption: The synthetic pathway from the racemic intermediate to the final Clopidogrel API.

The process typically involves the resolution of the racemic amine, followed by N-alkylation with a thiophene ethanol derivative, and subsequent cyclization to form the thienopyridine ring system of Clopidogrel.[6][7]

Broader Research Applications:

Beyond Clopidogrel, this compound and its analogs are valuable in medicinal chemistry for creating libraries of novel compounds.[8] The amino acid scaffold allows for diverse modifications, making it a useful starting point for exploring new therapeutic agents, particularly in areas like neuroscience and oncology where chiral molecules play a significant role.[4]

References

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a significant organic compound, often utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural integrity, purity, and isomeric composition are critical determinants of the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous spectroscopic analysis is an indispensable component of its quality control and characterization.

This in-depth technical guide provides a comprehensive overview of the principal spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying scientific rationale for the experimental protocols and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the analytical results.

Molecular Structure and Properties
  • Chemical Name: this compound

  • CAS Number: 42718-19-4[1][2][3]

  • Molecular Formula: C₉H₁₀ClNO₂ · HCl[1]

  • Molecular Weight: 236.10 g/mol [2]

  • Appearance: White solid[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Add Deuterated Solvent (0.6 mL) a->b c Vortex to Dissolve b->c d Insert into NMR Spectrometer c->d Transfer to NMR tube e Tune & Shim d->e f Acquire ¹H & ¹³C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integrate & Pick Peaks h->i Final Spectrum Final Spectrum i->Final Spectrum MS_Fragmentation cluster_frag Key Fragmentations mol [M+H]⁺ m/z 200/202 frag1 Loss of -COOCH₃ m/z 141/143 mol:f1->frag1 -59 Da frag2 Loss of 4-chlorophenyl group m/z 88 mol:f1->frag2 -112 Da

References

Safety, handling, and GHS information for Methyl 2-amino-2-(4-chlorophenyl)acetate HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a substituted amino acid ester that serves as a valuable building block in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structural motif is found in various biologically active molecules, making it a key intermediate for researchers in drug discovery and development. However, like many reactive chemical intermediates, its safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of robust handling protocols.

This guide provides a comprehensive overview of the safety, handling, and GHS information for Methyl 2-amino-2-(4-chlorophenyl)acetate HCl. As a senior application scientist, the goal is not merely to list procedures but to provide a self-validating framework grounded in scientific principles, enabling researchers to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

Chemical and Physical Properties

A foundational aspect of safe handling is the correct identification of the substance. The key identifiers and properties for Methyl 2-amino-2-(4-chlorophenyl)acetate HCl are summarized below.

PropertyValueSource
IUPAC Name methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[1]
CAS Number 42718-19-4[1][2][3]
Molecular Formula C₉H₁₀ClNO₂·HCl or C₉H₁₁Cl₂NO₂[1][2][3]
Molecular Weight 236.09 g/mol [1][2]
Appearance White solid[2]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on available data, Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is classified as an irritant.[1][4] The hydrochloride salt imparts a slightly acidic character, and the overall molecule has properties that can lead to irritation upon contact with skin, eyes, and the respiratory system.

The detailed GHS classification is a critical component of the initial risk assessment before any handling begins.

GHS ElementClassification
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation[1][4][5] H319: Causes serious eye irritation[1][4][5] H335: May cause respiratory irritation[1][4][5]
Precautionary Statements Prevention: P261, P264, P271, P280[1][4] Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364[1][4] Storage: P403+P233, P405[1][4] Disposal: P501[1][4]

It is crucial to note that for many research chemicals, toxicological properties have not been thoroughly investigated.[6] Therefore, this compound must be handled with the assumption that it may have other unknown hazards.

GHS_Classification substance Methyl 2-amino-2-(4-chlorophenyl)acetate HCl CAS: 42718-19-4 pictogram GHS07 Exclamation Mark substance->pictogram Triggers hazards Hazard StatementsH315Causes skin irritationH319Causes serious eye irritationH335May cause respiratory irritation pictogram->hazards Represents Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase A Review SDS & Protocol B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Place Equipment in Hood B->C Enter Controlled Area D Weigh Compound (Minimize Dust) C->D E Transfer to Reaction Vessel D->E F Decontaminate Surfaces & Glassware E->F Complete Task G Segregate Waste (Solid, Liquid, Sharps) F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of Compounds Derived from Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of Methyl 2-amino-2-(4-chlorophenyl)acetate has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the pharmacological effects of these derivatives. Moving beyond a mere cataloging of activities, this document synthesizes field-proven insights and experimental data to elucidate the causal relationships between molecular structure, target engagement, and physiological outcomes. We will dissect the intricate interactions with key molecular targets, including ion channels and neurotransmitter receptors, and detail the experimental methodologies required for their characterization. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics derived from this versatile chemical entity.

Introduction: The Versatility of a Core Scaffold

The inherent structural features of Methyl 2-amino-2-(4-chlorophenyl)acetate, a phenylglycine derivative, offer a unique starting point for chemical modification. The presence of an amino group, an ester, and a substituted phenyl ring provides multiple handles for synthetic elaboration, leading to compounds with a wide range of pharmacological profiles. Initial research into this chemical space has revealed that derivatives often exhibit potent activity as anticonvulsants, neuroprotective agents, and modulators of key CNS pathways.[1][2] This guide will focus on the primary mechanisms through which these compounds exert their effects: the modulation of voltage-gated ion channels and the antagonism of excitatory amino acid receptors.

The Anticonvulsant Profile: A Multi-Targeted Approach to Neuronal Hyperexcitability

A significant number of derivatives stemming from the Methyl 2-amino-2-(4-chlorophenyl)acetate core have demonstrated robust anticonvulsant activity in preclinical models.[3][4] The underlying mechanism is often not confined to a single molecular target but rather involves a synergistic modulation of multiple pathways that contribute to neuronal hyperexcitability.[5]

Modulation of Voltage-Gated Ion Channels: Taming the Action Potential

Voltage-gated sodium and calcium channels are fundamental to the initiation and propagation of action potentials.[6] Many anticonvulsant drugs achieve their therapeutic effect by stabilizing the inactive state of these channels, thereby reducing the firing rate of neurons. Derivatives of phenylglycinamide have been shown to inhibit fast sodium currents and high voltage-gated calcium channels.[1][2][7]

The blockade of voltage-gated sodium channels is a hallmark of many established antiepileptic drugs.[6] For the compounds in focus, this action is thought to involve the binding to a site within the channel pore, which stabilizes the channel in a non-conducting conformation. This leads to a use-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons, a characteristic of epileptic seizures.

High voltage-gated calcium channels, particularly the N- and P/Q-types, are critical for neurotransmitter release at the presynaptic terminal. Inhibition of these channels by derivatives of Methyl 2-amino-2-(4-chlorophenyl)acetate can reduce the influx of calcium, thereby decreasing the release of excitatory neurotransmitters like glutamate.[7] Some studies suggest that this modulation may be dependent on the activity of intracellular signaling molecules, such as Protein Kinase C (PKC).[7]

Antagonism of Excitatory Amino Acid Receptors: Dampening Glutamatergic Transmission

Glutamate is the primary excitatory neurotransmitter in the CNS, and its over-activation is a key factor in the pathophysiology of epilepsy and other neurological disorders.[8] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission.[6]

Several derivatives of the core scaffold have been identified as potent antagonists of AMPA/kainate receptors.[9][10] This antagonism can be either competitive, where the compound binds to the same site as glutamate, or non-competitive, where it binds to an allosteric site to prevent channel opening.[8][9] By blocking these receptors, these compounds effectively reduce the depolarizing current in response to glutamate, thus preventing the excessive neuronal firing that characterizes a seizure.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of a novel compound derived from Methyl 2-amino-2-(4-chlorophenyl)acetate, a systematic and multi-faceted experimental approach is required. The following protocols represent a standard workflow for characterizing the anticonvulsant and neuroprotective properties of these compounds.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To directly measure the effect of the compound on the function of specific ion channels.

Methodology:

  • Cell Culture: Utilize primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing specific sodium or calcium channel subunits).

  • Whole-Cell Patch-Clamp Recording:

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate the current of interest (e.g., sodium or calcium currents).

    • Establish a whole-cell recording configuration on a single cell.

    • Apply voltage protocols to elicit channel activation (e.g., voltage steps to activate voltage-gated channels, or application of an agonist to activate ligand-gated channels).

    • Record baseline currents.

    • Perfuse the test compound at various concentrations and record the resulting changes in current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and any voltage-dependent shifts in channel gating.

    • Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a specific receptor or ion channel.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from brain tissue or cells expressing the target of interest.

  • Binding Reaction:

    • Incubate the membrane preparation with a radiolabeled ligand known to bind to the target site (e.g., [³H]batrachotoxin for sodium channel site 2).

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.

  • Separation and Detection:

    • Separate the bound from the unbound radioligand (e.g., by rapid filtration).

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve and calculate the Ki (inhibitory constant) of the test compound, which reflects its binding affinity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Derivative Action AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens Na_channel->AP Propagates Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Fusion Release Glutamate Release Vesicle->Release AMPA_R AMPA Receptor Release->AMPA_R Binds to Depol Depolarization AMPA_R->Depol Causes Compound_Na Derivative Blocks Na+ Channel Compound_Na->Na_channel Compound_Ca Derivative Blocks Ca2+ Channel Compound_Ca->Ca_channel Compound_AMPA Derivative Blocks AMPA Receptor Compound_AMPA->AMPA_R

Caption: Neuronal signaling and points of intervention for derivatives.

G start Start: Novel Derivative patch_clamp Patch-Clamp Electrophysiology start->patch_clamp binding_assay Radioligand Binding Assay start->binding_assay in_vivo In Vivo Anticonvulsant Models (e.g., MES, scPTZ) start->in_vivo mechanistic_hypothesis Formulate Mechanistic Hypothesis patch_clamp->mechanistic_hypothesis Identifies functional modulation binding_assay->mechanistic_hypothesis Determines target affinity in_vivo->mechanistic_hypothesis Confirms in vivo efficacy lead_optimization Lead Optimization mechanistic_hypothesis->lead_optimization

References

Methodological & Application

Application Notes and Protocols: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Significance

Overview

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. As a derivative of phenylglycine, its structure incorporates a stereocenter, a reactive amino group, and a methyl ester, making it a versatile synthon for constructing complex molecular architectures. The presence of a chlorine atom on the phenyl ring at the para-position modulates the electronic properties and lipophilicity of the molecule, which can be crucial for the biological activity of the final target compounds.

This compound is typically supplied as a stable, crystalline hydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free amine. Its primary utility lies in its role as a precursor for the synthesis of a wide range of biologically active molecules.

Role as a Chiral Building Block

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. Methyl 2-amino-2-(4-chlorophenyl)acetate provides a readily available chiral pool starting material. By utilizing an enantiomerically pure form of this intermediate, chemists can introduce a defined stereocenter into a target molecule, avoiding the need for costly and often inefficient chiral separations or asymmetric syntheses at later stages. This compound is instrumental in developing chiral drugs, including those targeting the central nervous system for conditions like depression and anxiety.[1] Its structural features are valuable for creating compounds with high specificity and efficacy.[1]

Section 2: Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties is essential for the effective use of this reagent.

Properties Summary
PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 42718-19-4[2][3][4]
Molecular Formula C₉H₁₁Cl₂NO₂[2][3]
Molecular Weight 236.09 g/mol [2][4]
Appearance White to off-white solid/powder
Purity Typically ≥95%[3]
Storage Store at room temperature or 2-8°C, sealed, in a dry, well-ventilated place.[5][6]
Spectroscopic Data (Typical)
  • ¹H NMR: Signals are expected for the methyl ester protons (~3.7 ppm), the methine proton (~5.0 ppm), and the aromatic protons (in the ~7.2–7.4 ppm range). The amino group protons may appear as a broad signal.

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak corresponding to the free amine [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching (~3300-3400 cm⁻¹) and the ester C=O stretching (~1740 cm⁻¹).

Section 3: Key Applications in Organic Synthesis

The primary application of this intermediate is in the construction of more complex molecules, leveraging the reactivity of its primary amine functionality.

Core Application: N-Alkylation for API Synthesis

The most common transformation involving Methyl 2-amino-2-(4-chlorophenyl)acetate is the alkylation of the primary amino group. This reaction forms a secondary amine, which is a key structural motif in many pharmaceutical agents. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism with an appropriate alkylating agent (e.g., an alkyl halide or tosylate).

A Note on Isomers: While this document focuses on the 4-chloro isomer, it is critical to note that the structurally related 2-chloro isomer is a widely documented intermediate in the synthesis of the antiplatelet drug Clopidogrel .[7] The synthetic protocols are analogous, and the principles described here are broadly applicable to both isomers for the synthesis of their respective target APIs. The 4-chloro isomer is used in the development of other compounds with potential antibacterial, antifungal, or anti-inflammatory properties.[3]

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol details a representative N-alkylation reaction. The first and most critical step is the liberation of the free amine from its hydrochloride salt form, which is necessary to render the nitrogen nucleophilic.

Causality Insight: The hydrochloride salt is stable but unreactive as a nucleophile. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is used to neutralize the HCl salt in situ, forming the free amine. An inorganic base like sodium carbonate in a biphasic system can also be used. This allows the newly freed lone pair on the nitrogen to attack the electrophilic alkylating agent.

G cluster_prep Step 1: Free Amine Liberation cluster_reaction Step 2: Alkylation Reaction cluster_workup Step 3: Workup & Purification start Methyl 2-amino-2-(4-chlorophenyl)acetate HCl in Solvent base Add Base (e.g., TEA, Na₂CO₃) start->base free_amine Formation of Free Amine in situ base->free_amine alkylating_agent Add Alkylating Agent (R-X) free_amine->alkylating_agent Proceeds to reaction reaction Heat / Stir (Monitor by TLC/LC-MS) alkylating_agent->reaction product_mixture Crude Product Mixture reaction->product_mixture quench Quench Reaction product_mixture->quench Proceeds to workup extract Aqueous Workup / Extraction quench->extract purify Purify (Crystallization / Chromatography) extract->purify final_product Isolated N-Alkylated Product purify->final_product

Fig. 1: General workflow for the N-alkylation of the title compound.
Reagent/EquipmentPurpose
Methyl 2-amino-2-(4-chlorophenyl)acetate HClStarting Material
Alkylating Agent (e.g., Benzyl bromide)Electrophile
Triethylamine (TEA) or Sodium CarbonateBase for neutralization
Acetonitrile (MeCN) or DMFAnhydrous reaction solvent
Ethyl acetate, Water, BrineSolvents for workup/extraction
Anhydrous Magnesium or Sodium SulfateDrying agent
Round-bottom flask, Condenser, Stir plateReaction apparatus
TLC plates, LC-MSReaction monitoring
Rotary evaporator, Chromatography systemPurification

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolution: Add an anhydrous polar aprotic solvent such as acetonitrile. Stir to dissolve/suspend the material.

  • Neutralization: Add a suitable base (e.g., triethylamine, 2.2 eq) dropwise to the suspension at room temperature. Stir for 15-30 minutes. This generates the free amine.

  • Alkylation: Add the alkylating agent (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (or a suitable temperature) and monitor the reaction progress using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-alkylated product.

Protocol 2: Chiral Resolution of Racemic Methyl 2-amino-2-(chlorophenyl)acetate

For applications requiring a single enantiomer, resolution of the racemic mixture is necessary if an asymmetric synthesis route is not used. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.[8]

Causality Insight: Enantiomers have identical physical properties and cannot be separated by standard techniques. By reacting them with a single enantiomer of another chiral compound (the resolving agent, like L-(+)-tartaric acid), a pair of diastereomers is formed.[8] Diastereomers have different physical properties, including solubility. This difference allows one diastereomeric salt to be selectively crystallized from a suitable solvent system, while the other remains in solution.[8] The crystallized salt can then be treated with a base to break the salt and liberate the desired, now enantiomerically pure, amine.

G racemate Racemic Amine Ester in Solvent (e.g., Methanol/Acetone) resolver Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemate->resolver salt_formation Diastereomeric Salt Formation (R-Amine•L-Acid & S-Amine•L-Acid) resolver->salt_formation crystallization Selective Crystallization (One diastereomer precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid Diastereomeric Salt (Less Soluble) filtration->solid filtrate Filtrate with Soluble Diastereomeric Salt filtration->filtrate liberation Treat with Base (e.g., NaHCO₃) to break the salt solid->liberation extraction Extract with Organic Solvent liberation->extraction final_product Enantiomerically Pure Amine Ester extraction->final_product

Fig. 2: Process flow for the chiral resolution via diastereomeric salt crystallization.
Reagent/EquipmentPurpose
Racemic Methyl 2-amino-2-(4-chlorophenyl)acetateStarting Material
L-(+)-Tartaric Acid or other chiral acidResolving Agent
Methanol, Acetone, or other suitable solventsCrystallization medium
Sodium Bicarbonate or other weak baseFor salt breaking
Dichloromethane or Ethyl AcetateExtraction solvent
Beakers, Erlenmeyer flasks, Buchner funnelGlassware
Chiral HPLC or PolarimeterTo determine enantiomeric excess (e.e.)

  • Preparation: Prepare the free racemic amine from the hydrochloride salt as described in Protocol 1 (steps 1-3, followed by solvent removal and redissolution in the crystallization solvent).

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and acetone). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, ~0.5-1.0 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the amine solution. Stir the mixture and allow it to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the collected diastereomeric salt crystals in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

  • Neutralization: Add an aqueous solution of a weak base (e.g., sodium bicarbonate) and stir until all solids dissolve. The base neutralizes the tartaric acid, breaking the salt and liberating the free amine into the organic layer.

  • Extraction and Isolation: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine ester.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or polarimetry. The process may need to be repeated to achieve higher enantiopurity.

Section 5: Safety and Handling

This compound and its related isomers are hazardous chemicals that must be handled with appropriate care.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Some related compounds are listed as H302 (Harmful if swallowed).[9]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10]

    • First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[12] If inhaled, move the person to fresh air.[10][11] If swallowed or in case of significant exposure, seek immediate medical attention.[11]

Section 6: Conclusion

This compound is a high-value intermediate for the synthesis of complex chiral molecules. Its utility is centered on the strategic introduction of a 4-chlorophenylglycine motif, which is of significant interest in medicinal chemistry. The protocols for N-alkylation and chiral resolution provided herein are foundational procedures that enable its effective use in research and development, particularly in the creation of novel pharmaceutical candidates. Adherence to strict safety protocols is mandatory when handling this compound.

Section 7: References

  • MySkinRecipes. (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. --INVALID-LINK--

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  • Scimplify. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL). --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. --INVALID-LINK--

  • Merck Millipore. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. Methyl 2-amino-2-(4-chlorophenyl)acetatehydrochloride. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • AK Scientific, Inc. Safety Data Sheet: Methyl 2-amino-2-(3-chlorophenyl)acetate. --INVALID-LINK--

  • AA Blocks. (2025). Safety Data Sheet. --INVALID-LINK--

  • ChemScene. Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride. --INVALID-LINK--

  • Pharmaffiliates. Methyl 2-(4-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate Hydrochloride. --INVALID-LINK--

  • Wikipedia. Chiral resolution. --INVALID-LINK--

  • Apollo Scientific. Methyl 2-amino-2-(4-hydroxyphenyl)acetate. --INVALID-LINK--

  • PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. --INVALID-LINK--

  • SynQuest Labs. This compound. --INVALID-LINK--

  • MedChemExpress. Intermediate for pharmaceuticals. --INVALID-LINK--

  • Royal Society of Chemistry. (2012). Chiral resolution with frozen aqueous amino acids. --INVALID-LINK--

  • Organic Chemistry Portal. P(NMe2)3-Mediated Umpolung Alkylation and Nonylidic Olefination of α-Keto Esters. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Strategies for chiral separation: from racemate to enantiomer. --INVALID-LINK--

  • ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. --INVALID-LINK--

  • National Center for Biotechnology Information. Asymmetric Synthesis of Quaternary α-Trifluoromethyl α-Amino Acids by Ir-catalyzed Allylation Followed by Kinetic Resolution. --INVALID-LINK--

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. --INVALID-LINK--

  • Google Patents. (2006). A process for resolution of methylamino(2-chlorophenyl)acetate. --INVALID-LINK--

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. --INVALID-LINK--

  • CHIMIA. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. --INVALID-LINK--

  • PubMed. (2008). Introduction of functional groups into peptides via N-alkylation. --INVALID-LINK--

  • European Patent Office. (2010). Alpha-N-methylation of amino acids. --INVALID-LINK--

References

Application Notes & Protocols: Methyl 2-amino-2-(4-chlorophenyl)acetate HCl as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Phenylglycine Derivatives in Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount to its biological activity and safety profile. Chiral building blocks—enantiomerically pure compounds used as starting materials—are thus indispensable tools for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). Among these, derivatives of phenylglycine are of particular interest due to their prevalence in a wide array of therapeutic agents.

This guide focuses on Methyl 2-amino-2-(4-chlorophenyl)acetate Hydrochloride , a key chiral intermediate whose structural features—a stereocenter directly attached to an aromatic ring and a reactive amino ester functionality—make it a versatile precursor for introducing chirality into target molecules.[1][2] Its primary application lies in the synthesis of chiral drugs, particularly those targeting the central nervous system and cardiovascular system.[1] This document provides an in-depth exploration of its application, focusing on field-proven protocols and the underlying scientific principles that govern its use.

Physicochemical Properties and Specifications

A thorough understanding of the starting material's properties is critical for successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂NO₂PubChem[3]
Molecular Weight 236.09 g/mol PubChem[3][4]
Appearance White to light yellow crystalline solidCymitQuimica[4]
Purity Typically ≥97%CymitQuimica[4]
Storage Room temperature, sealed, dryMySkinRecipes[1]
CAS Number 42718-19-4PubChem[3]

Core Application: Stereoselective Synthesis of a Clopidogrel Intermediate

A prominent and illustrative application of enantiomerically pure Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is in the industrial-scale synthesis of Clopidogrel. Clopidogrel is a potent antiplatelet agent, and its therapeutic efficacy is exclusively attributed to the (S)-enantiomer. The use of (S)-Methyl 2-amino-2-(o-chlorophenyl)acetate as a starting material is a common strategy to ensure the correct stereochemistry in the final API.[5][6][7] While the provided topic specifies the 4-chlorophenyl isomer, the synthetic principles are directly translatable and widely documented for the structurally similar 2-chlorophenyl isomer used for Clopidogrel. The following protocol is based on established synthetic routes for Clopidogrel intermediates.[5][6][8]

Workflow for Nucleophilic Substitution

The core transformation involves a nucleophilic substitution reaction where the primary amine of the chiral building block displaces a leaving group on a thiophene-ethanol derivative. This reaction forms a key secondary amine intermediate, (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate, which is a direct precursor to Clopidogrel.[6][8]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_product Intermediate Product A (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate HCl C 1. Free-Basing (e.g., Na₂CO₃) 2. Nucleophilic Substitution (Solvent, Base, Heat) A->C B Thiophene-2-ethyl p-toluenesulfonate B->C D Extraction & Concentration C->D E (S)-2-(2-thiopheneethylamino)- (2-chlorophenyl)-methyl acetate D->E F Optional: HCl salt formation E->F G cluster_start Starting Materials cluster_process Reaction & Workup cluster_product Product A Methyl 2-amino-2- (4-chlorophenyl)acetate HCl C 1. Free-Basing of Amine 2. Acylation in DCM/Base at 0°C 3. Warm to Room Temperature A->C B Acylating Agent (e.g., Acetyl Chloride, R-COCl) B->C D Aqueous Wash (NaHCO₃, Brine) C->D E N-Acylated Product D->E F Purification (Recrystallization or Chromatography) E->F G Racemate Racemic Mixture (R-Amine + S-Amine) ResolvingAgent + Chiral Acid (e.g., L-(+)-Tartaric Acid) Salts Diastereomeric Salts (R-Amine•L-Acid) (S-Amine•L-Acid) ResolvingAgent->Salts Separation Separation (Crystallization) Salts->Separation Enantiomers Pure Enantiomers (R-Amine and S-Amine) Separation->Enantiomers

References

Synthesis of clopidogrel intermediate from Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of a Key Clopidogrel Intermediate

Title: A Detailed Protocol for the Synthesis of Methyl 2-(2-thienylacetamido)-2-(4-chlorophenyl)acetate via Schotten-Baumann Acylation

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(2-thienylacetamido)-2-(4-chlorophenyl)acetate, a crucial intermediate in the manufacture of the antiplatelet agent Clopidogrel. The synthesis is achieved through the acylation of Methyl 2-amino-2-(4-chlorophenyl)acetate using 2-thienylacetyl chloride under modified Schotten-Baumann conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, a detailed workflow, and characterization guidelines to ensure both high yield and purity of the final product.

Introduction

Clopidogrel is a widely prescribed thienopyridine-class antiplatelet agent that plays a critical role in preventing blood clots in patients with a history of myocardial infarction, stroke, and peripheral artery disease. The synthesis of its optically pure form is of paramount importance, as the therapeutic activity resides exclusively in the (S)-enantiomer. A key step in many synthetic routes to Clopidogrel involves the formation of an amide bond to introduce the thienyl moiety.[1][2]

This document details a robust and reproducible protocol for the synthesis of Methyl 2-(2-thienylacetamido)-2-(4-chlorophenyl)acetate, starting from the readily available Methyl 2-amino-2-(4-chlorophenyl)acetate. The core of this transformation is a nucleophilic acyl substitution, specifically an acylation reaction performed under Schotten-Baumann conditions.[3][4][5] This method is favored for its efficiency and scalability in forming amides from amines and acyl chlorides.[6][7] We will delve into the rationale behind the selection of reagents, solvents, and reaction conditions to provide a comprehensive understanding of the process.

Reaction Scheme

The overall transformation is depicted below:

  • Starting Material: Methyl 2-amino-2-(4-chlorophenyl)acetate

  • Reagent: 2-Thienylacetyl chloride

  • Product: Methyl 2-(2-thienylacetamido)-2-(4-chlorophenyl)acetate

Experimental Protocol

This section outlines the necessary materials and a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-amino-2-(4-chlorophenyl)acetate≥98%CommercialStarting material.
2-Thienylacetyl chloride≥97%CommercialAcylating agent. Highly reactive and moisture-sensitive.
Triethylamine (TEA)Anhydrous, ≥99.5%CommercialBase to neutralize HCl byproduct.
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.For aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeIn-house prep.For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent.
Ethyl AcetateACS GradeCommercialFor purification.
HexanesACS GradeCommercialFor purification.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of amine).

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve 2-thienylacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 30 minutes.[9] Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Alternatively, recrystallization from an appropriate solvent system like ethyl acetate/hexanes can be employed.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Process Rationale and Scientific Insights

Understanding the "why" behind each step is crucial for successful synthesis and troubleshooting.

  • Choice of Acylating Agent: 2-Thienylacetyl chloride is a highly reactive acylating agent, which allows the reaction to proceed efficiently at low temperatures.[11] Its high reactivity is due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.

  • Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves both the starting materials and the intermediate, while being relatively unreactive under the reaction conditions.

  • Base Selection: Triethylamine (TEA) acts as an acid scavenger. The reaction of the amine with the acyl chloride produces one equivalent of hydrochloric acid (HCl).[3][4] TEA, a tertiary amine, is non-nucleophilic and effectively neutralizes the HCl to form triethylammonium chloride, driving the reaction to completion.[12] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control: The initial cooling to 0 °C is critical to control the exothermic nature of the reaction and to minimize potential side reactions, such as the formation of ketene from the acyl chloride in the presence of a strong base.[9][13]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Dissolve Amine in Anhydrous DCM add_base 2. Add Triethylamine (TEA) prep_flask->add_base cool 3. Cool to 0°C add_base->cool add_acyl 4. Add 2-Thienylacetyl Chloride Dropwise cool->add_acyl react 5. Stir at Room Temp (2-4 hours) add_acyl->react monitor 6. Monitor by TLC react->monitor quench 7. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->quench dry 8. Dry & Concentrate quench->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of the clopidogrel intermediate.

Reaction Mechanism Diagram

G amine Amine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->intermediate product Amide Product intermediate->product Collapse & Chloride Leaves hcl HCl intermediate->hcl salt [Et₃NH]⁺Cl⁻ hcl->salt tea Triethylamine (Base) tea->salt Neutralization

References

Application Notes and Protocols for the Quantification of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a chiral center, a primary amine, an ester functional group, and a chlorophenyl moiety, presents unique analytical challenges and necessitates robust quantitative methods to ensure the quality, purity, and consistency of final drug products. The hydrochloride salt form further influences its solubility and analytical behavior.[2][3] This document provides a comprehensive guide to various analytical techniques for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the highest standards of scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Precision and Specificity

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][7] For this compound, a reversed-phase HPLC method is proposed, leveraging the non-polar nature of the 4-chlorophenyl group for retention on a C18 column.

Scientific Rationale

The selection of a C18 stationary phase provides a non-polar environment for the separation. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the elution of the analyte. The acidic component in the mobile phase, such as formic acid, serves to protonate the primary amine, ensuring good peak shape and preventing tailing. UV detection is suitable due to the presence of the chromophoric 4-chlorophenyl group.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Equilibrate HPLC System s3->h1 h2 Inject Sample/Standard h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection at 254 nm h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Protocol: HPLC
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of Acetonitrile and 0.1% Formic Acid in DI Water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and prepare a 100 mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution in sequence.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.

Expected Analytical Performance
ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

Gas Chromatography (GC): A Powerful Technique Requiring Derivatization

Gas Chromatography (GC) is a highly sensitive analytical technique, particularly when coupled with a mass spectrometer (MS). However, due to the low volatility and polar nature of amino acid esters like this compound, derivatization is a mandatory step to increase volatility and thermal stability.[8][9]

Scientific Rationale

The primary amine and any active hydrogens in the molecule are derivatized to less polar, more volatile groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][9] Another option is acylation with reagents like pentafluoropropionic anhydride (PFPA).[10] The derivatized analyte can then be separated on a non-polar capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Workflow: GC

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Add Derivatization Reagent s1->s2 s3 Heat to Complete Reaction s2->s3 s4 Dilute with Solvent s3->s4 g1 Inject Derivatized Sample s4->g1 g2 Temperature Programmed Separation g1->g2 g3 FID/MS Detection g2->g3 d1 Integrate Peak Area g3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for the quantification of this compound by GC following derivatization.

Detailed Protocol: GC (with Silylation)
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Preparation: Accurately weigh about 5 mg of the reference standard into a vial. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature and dilute with 1 mL of hexane.

  • Sample Preparation: Prepare the sample similarly to the standard.

  • GC Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Detector: FID at 300 °C.

  • Analysis and Calculation: Similar to the HPLC method, construct a calibration curve from the derivatized standards and determine the concentration of the derivatized analyte in the sample.

Expected Analytical Performance
ParameterExpected Performance
Linearity (R²) ≥ 0.998
Range 1 - 100 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) ≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantification of this compound, leveraging the ultraviolet absorbance of the 4-chlorophenyl ring.[11][12] While less specific than chromatographic methods, it is highly suitable for the analysis of pure substances or simple formulations.

Scientific Rationale

The aromatic ring in the molecule exhibits characteristic UV absorbance. The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound across the UV spectrum. Quantification is then performed by measuring the absorbance at this λmax and applying the Beer-Lambert Law.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Solvent s1->s2 s3 Prepare Dilutions s2->s3 u1 Determine λmax s3->u1 u2 Measure Absorbance of Standards u1->u2 u3 Measure Absorbance of Sample u2->u3 d1 Construct Calibration Curve u3->d1 d2 Calculate Concentration d1->d2

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometry
  • Solvent: 0.1 M Hydrochloric Acid.

  • Standard Solution Preparation: Prepare a stock solution of 100 µg/mL of the reference standard in 0.1 M HCl. From this, prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Solution Preparation: Prepare a sample solution of approximately 15 µg/mL in 0.1 M HCl.

  • Determination of λmax: Scan the 15 µg/mL standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance. The expected λmax is around 220-230 nm due to the chlorophenyl group.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Calculation: Create a calibration curve of absorbance versus concentration for the standards. Calculate the concentration of the sample from its absorbance using the regression equation of the calibration curve.

Expected Analytical Performance
ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 5 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Molar Absorptivity (ε) To be determined experimentally

Titrimetry: A Classic and Reliable Assay Method

Titrimetry provides a classic, robust, and cost-effective method for the assay of this compound. Two titrimetric approaches can be employed: an acid-base titration of the primary amine and a precipitation titration of the hydrochloride salt.

Scientific Rationale

Acid-Base Titration: The primary amino group is basic and can be titrated with a standard solution of a strong acid, such as hydrochloric acid or perchloric acid, in a non-aqueous solvent to enhance the basicity of the amine.[13]

Precipitation Titration (Argentometric): The chloride ions of the hydrochloride salt can be titrated with a standard solution of silver nitrate. The endpoint can be detected potentiometrically or with a colorimetric indicator.[14]

Experimental Workflow: Acid-Base Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation p1 Accurately Weigh Sample p2 Dissolve in Non-aqueous Solvent p1->p2 p3 Add Indicator p2->p3 t1 Titrate with Standardized Acid p3->t1 t2 Observe Endpoint t1->t2 c1 Record Titrant Volume t2->c1 c2 Calculate Purity c1->c2

References

Application Note: A Robust Chiral HPLC Protocol for the Enantioseparation of Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1][2][3][4] Consequently, regulatory agencies worldwide mandate the characterization and control of the enantiomeric composition of chiral drug substances.[3]

Methyl 2-amino-2-(4-chlorophenyl)acetate is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[5] Ensuring the enantiomeric purity of this intermediate is a crucial step in producing a final drug product that is both safe and effective. This application note provides a detailed, field-proven protocol for the direct separation of its enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

The direct approach to chiral HPLC, where enantiomers are separated on a column containing a chiral selector, is the most widely adopted method for its efficiency and accuracy.[1][6] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[6] The differing stability of these complexes results in different retention times, enabling their separation and quantification.

Strategic Approach to Method Development

The development of a successful chiral separation method is often an empirical process, necessitating the screening of various CSPs and mobile phase conditions to achieve optimal resolution.[7][8][9] The structure of Methyl 2-amino-2-(4-chlorophenyl)acetate, an amino acid ester, guides the selection of promising CSPs. Polysaccharide-based and macrocyclic glycopeptide phases are particularly well-suited for this class of compounds.[2][10]

This guide details two robust methods with orthogonal selectivities:

  • Primary Method: Utilizes a polysaccharide-based CSP under normal phase conditions, a workhorse for a broad range of chiral separations.

  • Alternative Method: Employs a macrocyclic glycopeptide CSP in a polar ionic mode, offering high efficiency and compatibility with mass spectrometry (LC-MS).

Primary Protocol: Polysaccharide-Based CSP in Normal Phase

Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are renowned for their broad enantioselectivity. The Chiralpak® AD-H, an amylose-based phase, is selected here for its proven efficacy in resolving compounds with aromatic groups and polar functionalities like amines and esters.[11][12][13]

Rationale for Method Parameters
  • Chiral Stationary Phase: The helical polymer structure of the Chiralpak® AD-H creates chiral grooves, enabling enantioselective interactions via hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.

  • Mobile Phase: A normal phase system (n-Hexane/2-Propanol) is chosen. The non-polar hexane serves as the weak solvent, while the polar alcohol (2-Propanol) acts as the modulator, influencing retention and selectivity.

  • Basic Additive: The analyte contains a primary amine, which can interact strongly with residual silanol groups on the silica support, leading to poor peak shape (tailing). The addition of a small amount of a basic modifier, Diethylamine (DEA), is critical.[11][14] DEA competes for the active sites and ensures the analyte is in its neutral state, resulting in sharp, symmetrical peaks.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of racemic Methyl 2-amino-2-(4-chlorophenyl)acetate at a concentration of 1.0 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC System and Conditions:

    • Ensure the entire HPLC system is thoroughly flushed and equilibrated with the mobile phase. Residual amounts of incompatible solvents (e.g., acetone, THF, methylene chloride) can irreversibly damage the column.[13][14]

    • Install the Chiralpak® AD-H column and equilibrate with the mobile phase at the prescribed flow rate until a stable baseline is achieved (approx. 30-60 minutes).

  • Data Acquisition and Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs), separation factor (α), and enantiomeric excess (% ee) if applicable. A resolution of Rs ≥ 1.5 is considered baseline separation.

Chromatographic Parameters: Primary Method
ParameterSetting
HPLC Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min[2][11]
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Alternative Protocol: Macrocyclic Glycopeptide CSP in Polar Ionic Mode

Macrocyclic glycopeptide CSPs, such as the vancomycin-based Astec® CHIROBIOTIC® V2, provide a powerful alternative with a different separation mechanism. This CSP is highly effective for polar and ionizable molecules and is exceptionally well-suited for LC-MS applications due to its use of volatile mobile phases.[15]

Rationale for Method Parameters
  • Chiral Stationary Phase: The CHIROBIOTIC® V2 selector contains multiple stereogenic centers, peptide linkages, and ionizable groups, offering a complex array of potential interactions (ionic, hydrogen bonding, inclusion) for chiral recognition.[10] The "V2" chemistry offers enhanced selectivity and capacity, particularly for basic molecules.[16]

  • Mobile Phase: The polar ionic mode utilizes a polar organic solvent (Methanol) with a low concentration of a volatile salt (ammonium formate).[15] This system leverages ionic interactions between the protonated amine of the analyte and the CSP, providing a unique and powerful mechanism for enantioseparation. Its high volatility makes it ideal for sensitive LC-MS analysis.[15]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of racemic Methyl 2-amino-2-(4-chlorophenyl)acetate at 1.0 mg/mL in Methanol.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • Flush the system thoroughly with Methanol before introducing the mobile phase.

    • Install the Astec® CHIROBIOTIC® V2 column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Data Acquisition and Analysis:

    • Inject 5 µL of the prepared sample.

    • Integrate the resulting peaks and perform system suitability calculations as described in the primary method.

Chromatographic Parameters: Alternative Method
ParameterSetting
HPLC Column Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm
Mobile Phase 15 mM Ammonium Formate in Methanol
Flow Rate 1.0 mL/min[15][17]
Column Temperature 25°C
Detection UV at 230 nm (or MS detection)
Injection Volume 5 µL
Sample Diluent Methanol

Workflow and Data Validation

A self-validating protocol is essential for trustworthy and reproducible results. The following workflow outlines the critical steps from sample preparation to final assessment. System suitability tests must be performed before any sample analysis to verify the performance of the chromatographic system.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_eval Phase 3: Evaluation SamplePrep Sample Preparation (1 mg/mL in Diluent) Injection Inject Sample (5-10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation (& Filtration) Equilibration System & Column Equilibration MobilePhase->Equilibration Equilibration->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection Data Acquisition (UV @ 230 nm) Separation->Detection SST System Suitability Test (Resolution Rs > 1.5) Detection->SST Quant Quantification (Peak Integration) SST->Quant If Pass Report Final Report (Enantiomeric Purity) Quant->Report

Caption: Chiral HPLC analysis workflow.

Conclusion

This application note presents two robust and reliable chiral HPLC methods for the enantioseparation of Methyl 2-amino-2-(4-chlorophenyl)acetate. The primary method using a Chiralpak® AD-H column is a widely applicable starting point for standard HPLC-UV systems. The alternative method utilizing an Astec® CHIROBIOTIC® V2 column provides a powerful, orthogonal separation mechanism that is fully compatible with LC-MS analysis. The detailed protocols and the rationale behind the parameter choices provide researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the enantiomeric purity of this key pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

Derivatization of Methyl 2-amino-2-(4-chlorophenyl)acetate for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Robuste GC-MS-Analyse von Methyl-2-amino-2-(4-chlorphenyl)acetat durch Derivatisierung mit Trifluoressigsäureanhydrid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung und wissenschaftlicher Hintergrund

Methyl-2-amino-2-(4-chlorphenyl)acetat ist ein Aminoester, der als wichtiger Baustein in der Synthese pharmazeutischer Wirkstoffe und als Forschungschemikalie von Bedeutung ist. Seine quantitative Analyse stellt eine Herausforderung für die Gaschromatographie-Massenspektrometrie (GC-MS) dar. Die primäre Aminogruppe (-NH₂) verleiht dem Molekül eine hohe Polarität und die Fähigkeit zur Wasserstoffbrückenbildung, was zu einer geringen Flüchtigkeit und unerwünschten Wechselwirkungen mit der GC-Säule führt. Dies äußert sich typischerweise in schlechten Peakformen (Tailing) und geringer Empfindlichkeit.

Um diese analytischen Hürden zu überwinden, ist eine chemische Derivatisierung unerlässlich.[1] Bei diesem Verfahren wird der polare, aktive Wasserstoff der Aminogruppe durch eine unpolare funktionelle Gruppe ersetzt.[1] Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten und verbessert dessen chromatographisches Verhalten signifikant.[2]

Diese Application Note beschreibt ein detailliertes, validiertes Protokoll für die Derivatisierung von Methyl-2-amino-2-(4-chlorphenyl)acetat mittels Acylierung mit Trifluoressigsäureanhydrid (TFAA), gefolgt von einer quantitativen Analyse durch GC-MS. Die Acylierung ist eine bewährte Methode für primäre Amine, wie sie bei der Analyse von Amphetaminderivaten und Analoga von Methylphenidat erfolgreich eingesetzt wird.[3][4] Das resultierende N-Trifluoracetyl-Derivat ist thermisch stabil und zeigt exzellente chromatographische Eigenschaften, was eine zuverlässige und reproduzierbare Quantifizierung ermöglicht.

Prinzip der Methode: Die Trifluoracetylierungsreaktion

Die Derivatisierung basiert auf der Reaktion der primären Aminogruppe des Methyl-2-amino-2-(4-chlorphenyl)acetats mit Trifluoressigsäureanhydrid (TFAA). In dieser Reaktion fungiert das Amin als Nukleophil und greift eines der Carbonyl-Kohlenstoffatome des TFAA an. Dies führt zur Bildung eines stabilen und hochgradig flüchtigen N-Trifluoracetyl-Amids.

Reaktionsschema:

  • Reaktanten: Methyl-2-amino-2-(4-chlorphenyl)acetat + Trifluoressigsäureanhydrid (TFAA)

  • Produkt: N-Trifluoracetyl-Methyl-2-amino-2-(4-chlorphenyl)acetat + Trifluoressigsäure (Nebenprodukt)

  • Kausalität: Die Einführung der Trifluoracetylgruppe (-COCF₃) eliminiert den aktiven Wasserstoff der Aminogruppe, reduziert die Polarität des Moleküls und erhöht den Dampfdruck, was für die GC-Analyse entscheidend ist.[1]

Experimenteller Arbeitsablauf

Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist in folgendem Diagramm dargestellt, um einen klaren Überblick über die erforderlichen Schritte zu geben.

experimental_workflow prep Proben- & Standard- vorbereitung dry_sample Trocknung der Probe (z.B. unter N2-Strom) prep->dry_sample Aliquot derivatization Derivatisierung (Lsgm. + TFAA, Erhitzen) dry_sample->derivatization Reaktion dry_reagent Entfernung von überschüssigem Reagenz & Lsgm. derivatization->dry_reagent Aufreinigung reconstitution Rekonstitution (in Ethylacetat) dry_reagent->reconstitution Lösung injection GC-MS Injektion reconstitution->injection Analyse analysis Datenerfassung & -analyse (Chromatogramm, Spektrum) injection->analysis Ergebnis fragmentation_logic Analyte Ursprünglicher Analyt (polar, nicht flüchtig) Derivative TFAA-Derivat (unpolar, flüchtig) MW = 295.6 Analyte->Derivative TFAA-Reaktion MS_Data Massenspektrum (Charakteristische Fragmente) Derivative->MS_Data EI-Fragmentierung Fragment1 [M-COOCH3]+ m/z = 236 MS_Data->Fragment1 Identifiziert Fragment2 [Chlorphenyl-Fragment]+ m/z = 139 MS_Data->Fragment2 Identifiziert

References

Application Note: A Robust Protocol for Amide Bond Formation Using Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

The amide bond is an indispensable cornerstone of modern medicinal chemistry and drug development. It is a prevalent structural motif found in a vast array of pharmaceuticals, natural products, and polymers.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a critical linker in constructing complex molecular architectures. The synthesis of amides is, therefore, one of the most frequently executed reactions in drug discovery.[1][3]

This application note provides a detailed, field-proven protocol for the synthesis of amides utilizing Methyl 2-amino-2-(4-chlorophenyl)acetate. This versatile building block, a chiral α-amino ester, is frequently employed in the development of therapeutic agents, particularly those targeting the central nervous system.[4] We will focus on the widely adopted and highly efficient coupling method mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each critical step, ensuring both reproducibility and a deeper understanding of the process.

Materials and Reagents

Proper preparation and handling of reagents are paramount for a successful reaction. All reagents should be of high purity and anhydrous where specified.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties & Safety Notes
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride 141109-19-5C₉H₁₁Cl₂NO₂236.09Solid. Irritant to skin, eyes, and respiratory system.[5]
Carboxylic Acid (Generic) VariesVariesVariesSelect based on desired final product.
EDC hydrochloride (EDC·HCl) 25952-53-8C₈H₁₈ClN₃191.70Water-soluble carbodiimide. Moisture sensitive. Potent sensitizer.[6][7]
1-Hydroxybenzotriazole (HOBt) 2592-95-2C₆H₅N₃O135.12Additive to reduce racemization and improve efficiency.[8] Potentially explosive.
N,N-Diisopropylethylamine (DIPEA) 7087-68-5C₈H₁₉N129.24Non-nucleophilic base. Corrosive, flammable liquid.
Anhydrous Dichloromethane (DCM) 75-09-2CH₂Cl₂84.93Common reaction solvent. Volatile and a suspected carcinogen.
Anhydrous N,N-Dimethylformamide (DMF) 68-12-2C₃H₇NO73.09Alternative polar aprotic solvent. Reproductive toxin.
Magnesium Sulfate (MgSO₄) 7487-88-9MgSO₄120.37Anhydrous form used as a drying agent.
Silica Gel (for chromatography) 7631-86-9SiO₂60.08Stationary phase for purification. Inhalation hazard.

Experimental Workflow and Protocols

The following section details a robust, step-by-step protocol for the EDC/HOBt-mediated coupling reaction.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Dissolve Carboxylic Acid, EDC·HCl, and HOBt in Anhydrous DCM amine_add Add Amine·HCl & DIPEA at 0°C reagents->amine_add Activate Acid warm_rt Warm to Room Temp. & Stir for 12-18h amine_add->warm_rt monitor Monitor by TLC warm_rt->monitor quench Dilute with DCM monitor->quench Reaction Complete wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄), Filter, & Concentrate wash_brine->dry purify Purify via Column Chromatography dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol

Reaction Setup (Under Inert Atmosphere - N₂ or Ar):

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired carboxylic acid (1.0 eq).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DCM.

  • Cool the main reaction flask to 0°C using an ice bath.

  • Slowly add the amine/DIPEA solution to the activated carboxylic acid mixture dropwise over 5-10 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

Reaction Monitoring:

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of Hexane and Ethyl Acetate. The disappearance of the limiting starting material (usually the amine) and the appearance of a new, typically less polar, product spot indicates reaction progression.

Aqueous Workup:

  • Once the reaction is complete, dilute the mixture with additional DCM (2-3 times the initial volume).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) - to remove excess DIPEA.

    • Saturated aqueous NaHCO₃ (2x) - to remove unreacted carboxylic acid and HOBt.

    • Brine (1x) - to remove residual water.

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

  • The crude product is typically purified by flash column chromatography on silica gel.[1] The eluent system used for TLC can be adapted for the column.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final amide, often as a white or off-white solid.

Mechanism and Scientific Rationale

Understanding the underlying mechanism is crucial for troubleshooting and adapting the protocol to different substrates. The EDC/HOBt coupling proceeds through a well-established pathway designed to efficiently generate the amide bond while minimizing side reactions.[8][9]

G Acid R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Highly Reactive) Acid->Isourea EDC EDC EDC->Isourea HOBt_Ester HOBt Active Ester (Less Racemization) Isourea->HOBt_Ester + HOBt Amide Amide Product Isourea->Amide + R'-NH₂ (Direct path) Urea EDU (Byproduct) HOBt HOBt HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Free Amine) Amide->HOBt - HOBt (Catalytic)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

  • Activation of the Carboxylic Acid: The reaction initiates with the attack of the carboxylate on the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is often the rate-determining step.[8]

  • Role of HOBt: While the O-acylisourea can react directly with the amine, it is unstable and prone to racemization (if the α-carbon is chiral) and rearrangement to an unreactive N-acylurea. HOBt acts as a crucial additive by rapidly trapping the O-acylisourea to form an HOBt active ester.[7][9] This ester is more stable, less susceptible to racemization, and highly reactive towards the amine nucleophile.[10]

  • Nucleophilic Attack: The free amine, generated in situ from its hydrochloride salt by the non-nucleophilic base DIPEA, attacks the carbonyl carbon of the HOBt active ester.

  • Formation of Amide: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond, regenerating HOBt (making it catalytic in principle) and forming the water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct from EDC.[7][8] The water solubility of EDU is a key advantage of using EDC, as it simplifies purification via aqueous workup.[10]

Expected Results and Characterization

The final product is typically a solid. Its identity and purity must be confirmed through standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Appearance of a broad singlet or doublet in the 7-9 ppm region corresponding to the amide N-H proton. Characteristic shifts for the methoxy group (singlet, ~3.7 ppm) and aromatic protons. The α-proton signal will also be present.[11][12]
¹³C NMR A signal for the newly formed amide carbonyl carbon typically appears in the 165-175 ppm range.
IR Spectroscopy Strong C=O stretching absorption (Amide I band) around 1630-1680 cm⁻¹. N-H bending absorption (Amide II band) around 1510-1550 cm⁻¹.[13][14]
Mass Spec. (MS) The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the target amide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete deprotonation of the amine hydrochloride. - Moisture in the reaction quenching the activated species. - Inefficient activation of a sterically hindered acid.- Increase the equivalents of DIPEA (to 3.0 eq). - Ensure all glassware is oven-dried and solvents are anhydrous. - Increase reaction time or switch to a more potent coupling agent like HATU.
Incomplete Reaction - Insufficient reaction time. - Low reactivity of coupling partners (e.g., electron-deficient amine or hindered acid).[15]- Extend the reaction time to 24 hours. - Gently warm the reaction (e.g., to 40°C). Consider alternative, more powerful coupling protocols if the issue persists.[15]
Presence of Urea Byproduct after Workup - Insufficient acidic wash.- Perform an additional wash with 1M HCl or a more dilute acid (e.g., 0.5M) to ensure complete protonation and solubilization of the urea.
Racemization of Chiral Center - Reaction temperature too high. - Absence or degradation of HOBt.- Maintain the reaction at room temperature or below. - Ensure fresh, high-quality HOBt is used.

Safety Precautions

Chemical synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Engineering Controls: All operations, especially weighing and handling of sensitizing coupling reagents like EDC, must be performed in a certified chemical fume hood to prevent inhalation of powders or vapors.[6][16]

  • Reagent Handling: EDC and other carbodiimides are potent sensitizers and can cause severe allergic reactions upon exposure.[6] Avoid skin and eye contact. HOBt is a potential explosive and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive reagents before disposal.

References

Application Notes and Protocols for the N-Terminal Deprotection of Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

Methyl 2-amino-2-(4-chlorophenyl)acetate is a pivotal chiral intermediate in the pharmaceutical industry. Its structure is a key component in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system for conditions such as depression and anxiety.[1] Furthermore, this compound is instrumental in the development of drugs with potential antibacterial, antifungal, or anti-inflammatory properties.[2] The strategic importance of this molecule lies in its functional handles: a free (or transiently protected) amine, a methyl ester, and a substituted aromatic ring, which allow for extensive chemical modifications to create complex and therapeutically relevant molecules.[3]

In multi-step syntheses, the protection of the N-terminal amino group is a critical strategy to prevent unwanted side reactions. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. This document provides detailed protocols and scientific rationale for the deprotection of three commonly used N-protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—from methyl 2-amino-2-(4-chlorophenyl)acetate.

I. Deprotection of N-Boc-Methyl 2-amino-2-(4-chlorophenyl)acetate

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in basic and nucleophilic conditions, and its facile removal under acidic conditions.[4][5]

Scientific Rationale and Mechanistic Insight

The acid-catalyzed deprotection of the Boc group proceeds through a mechanism involving protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6] The tert-butyl cation is subsequently scavenged by nucleophiles in the reaction mixture or eliminates a proton to form isobutylene.

For the substrate, methyl 2-amino-2-(4-chlorophenyl)acetate, the primary consideration is the potential for acid-catalyzed hydrolysis of the methyl ester. Therefore, anhydrous acidic conditions are highly preferred. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are standard choices.[2] While TFA is highly effective, it is also corrosive and poses environmental concerns, making HCl in an organic solvent a greener alternative for larger-scale operations.[6]

Experimental Protocol: Acidic Cleavage of the Boc Group

Materials:

  • N-Boc-methyl 2-amino-2-(4-chlorophenyl)acetate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve N-Boc-methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (2-5 eq) or a solution of 4 M HCl in 1,4-dioxane (2-5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the deprotected methyl 2-amino-2-(4-chlorophenyl)acetate, which can be used directly for the next synthetic step or purified further by column chromatography if necessary.

Data Summary: Boc Deprotection
ParameterConditionRationale/Notes
Reagent Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxaneStrong acids that efficiently cleave the Boc group. Anhydrous conditions are preferred to prevent ester hydrolysis.
Solvent Dichloromethane (DCM), anhydrousA common solvent that provides good solubility for the substrate and is inert under acidic conditions.
Temperature 0 °C to Room TemperatureInitial cooling controls any exotherm, followed by reaction at room temperature for a controlled rate.
Reaction Time 1-4 hoursTypically sufficient for complete deprotection; should be monitored by TLC.
Work-up Basic quench (e.g., NaHCO₃) followed by extractionNeutralizes the excess acid and allows for the isolation of the free amine product.

Workflow Diagram: Boc Deprotection

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Boc-protected substrate in anhydrous DCM add_acid Cool to 0°C and add TFA or HCl in dioxane start->add_acid react Stir at room temperature (1-4 hours) add_acid->react monitor Monitor by TLC react->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate product Isolated free amine concentrate->product

Workflow for Boc Deprotection

II. Deprotection of N-Cbz-Methyl 2-amino-2-(4-chlorophenyl)acetate

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenolysis.[7]

Scientific Rationale and Mechanistic Insight

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[8] This reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[1]

A key consideration for the deprotection of N-Cbz-methyl 2-amino-2-(4-chlorophenyl)acetate is the presence of the aryl chloride. While catalytic hydrogenation can sometimes lead to dehalogenation, this is generally less of a concern with aryl chlorides compared to bromides or iodides, especially under carefully controlled conditions. Transfer hydrogenation, using a hydrogen donor like ammonium formate, can be a safer and equally effective alternative to using hydrogen gas.[9]

Acid-mediated cleavage using HBr in acetic acid is another option, particularly if the molecule contains other functional groups sensitive to hydrogenation.[10] However, these conditions are harsh and could lead to the hydrolysis of the methyl ester.

Experimental Protocol: Catalytic Hydrogenolysis of the Cbz Group

Materials:

  • N-Cbz-methyl 2-amino-2-(4-chlorophenyl)acetate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus, or Ammonium formate (for transfer hydrogenation)

  • Celite®

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve N-Cbz-methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation:

    • Method A (Hydrogen Gas): Secure a hydrogen-filled balloon to the flask, evacuate the flask with a vacuum, and then backfill with hydrogen. Repeat this cycle three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

    • Method B (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product.

Data Summary: Cbz Deprotection
ParameterConditionRationale/Notes
Reagent H₂ gas or Ammonium formateHydrogen source for the hydrogenolysis reaction. Ammonium formate is a safer alternative.
Catalyst 10% Palladium on carbon (Pd/C)Heterogeneous catalyst for the cleavage of the benzylic C-O bond.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents that are suitable for hydrogenation reactions.
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 2-16 hoursVaries with substrate and catalyst activity; monitor by TLC.
Work-up Filtration through Celite®Efficiently removes the heterogeneous catalyst.

Workflow Diagram: Cbz Deprotection

Cbz_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Dissolve N-Cbz-protected substrate in MeOH or EtOH add_catalyst Add 10% Pd/C catalyst start->add_catalyst hydrogenate Introduce H₂ source (H₂ gas or NH₄HCO₂) add_catalyst->hydrogenate react Stir at room temperature (2-16 hours) hydrogenate->react monitor Monitor by TLC react->monitor filter Filter through Celite® monitor->filter concentrate Concentrate filtrate in vacuo filter->concentrate product Isolated free amine concentrate->product

Workflow for Cbz Deprotection

III. Deprotection of N-Fmoc-Methyl 2-amino-2-(4-chlorophenyl)acetate

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is distinguished by its stability to acidic and hydrogenolytic conditions, but its lability to bases.[] This orthogonality makes it extremely valuable in complex syntheses, particularly in solid-phase peptide synthesis (SPPS).[12]

Scientific Rationale and Mechanistic Insight

Fmoc deprotection is a base-mediated elimination reaction (E1cB mechanism). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring.[13] The resulting carbanion is stabilized by the aromatic system, which then undergoes β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The excess amine in the reaction mixture traps the electrophilic dibenzofulvene, preventing it from reacting with the newly deprotected amine.[13]

For the deprotection of N-Fmoc-methyl 2-amino-2-(4-chlorophenyl)acetate in solution, a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF) is standard.[14] A key consideration is the potential for base-catalyzed hydrolysis of the methyl ester. While piperidine is not a strong enough base to cause significant saponification at room temperature over short reaction times, prolonged exposure or elevated temperatures should be avoided.

Experimental Protocol: Base-Mediated Cleavage of the Fmoc Group

Materials:

  • N-Fmoc-methyl 2-amino-2-(4-chlorophenyl)acetate

  • N,N-dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether

  • Dilute aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve N-Fmoc-methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in DMF (10 mL per gram of substrate).

  • Base Addition: Add piperidine to the solution to make a 20% (v/v) solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often complete within 30 minutes. Monitor by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with dilute aqueous HCl to remove the piperidine-dibenzofulvene adduct.

    • Wash with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by silica gel chromatography to yield the pure methyl 2-amino-2-(4-chlorophenyl)acetate.

Data Summary: Fmoc Deprotection
ParameterConditionRationale/Notes
Reagent 20% Piperidine (v/v)A secondary amine base that efficiently removes the Fmoc group via an E1cB mechanism.
Solvent N,N-dimethylformamide (DMF)A polar aprotic solvent that facilitates the deprotection reaction.
Temperature Room TemperatureMild conditions are sufficient for rapid deprotection.
Reaction Time < 30 minutesThe reaction is generally very fast; monitor by TLC.
Work-up Acid wash followed by standard extractionRemoves the piperidine and its adduct with dibenzofulvene.

Workflow Diagram: Fmoc Deprotection

Fmoc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Fmoc-protected substrate in DMF add_base Add piperidine to make a 20% v/v solution start->add_base react Stir at room temperature (<30 minutes) add_base->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate extract_wash Dissolve in EtOAc/DCM, wash with aq. HCl, NaHCO₃, brine concentrate->extract_wash dry_concentrate Dry over Na₂SO₄ and concentrate extract_wash->dry_concentrate product Isolated free amine dry_concentrate->product

Workflow for Fmoc Deprotection

Conclusion

The selection of an appropriate N-terminal protecting group and a corresponding deprotection strategy is fundamental to the successful synthesis of complex molecules derived from methyl 2-amino-2-(4-chlorophenyl)acetate. The protocols outlined in this document for the removal of Boc, Cbz, and Fmoc groups provide reliable and robust methods for researchers in synthetic and medicinal chemistry. Careful consideration of the substrate's functionalities, particularly the aryl chloride and methyl ester, is crucial for optimizing reaction conditions and maximizing the yield and purity of the desired deprotected intermediate.

References

Application Notes & Protocols: Synthesis of Novel Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Synthetic Imperative in Drug Discovery

Organic synthesis is the engine of modern drug discovery, providing the essential tools to construct novel molecules that can address unmet medical needs.[1][2] The journey from a biological hypothesis to a clinically effective drug is critically dependent on the ability of medicinal chemists to design and create new chemical entities with precisely tailored properties.[1][3] This process involves not only the creation of diverse compound libraries for initial screening but also the intricate, iterative process of lead optimization, where a promising "hit" molecule is systematically modified to enhance its potency, selectivity, bioavailability, and safety profile.[1][4]

Modern synthetic methodologies have revolutionized this landscape, enabling faster access to complex molecules and expanding the chemical space available for exploration.[5][6][7] Techniques such as transition metal-catalyzed cross-coupling, C-H activation, and photoredox catalysis allow for the efficient construction of molecular frameworks that were once considered synthetically prohibitive.[1][5][] This guide provides an in-depth look at key synthetic strategies and offers a detailed, field-proven protocol for a cornerstone reaction in medicinal chemistry: the Suzuki-Miyaura cross-coupling.

Core Synthetic Strategies in Modern Medicinal Chemistry

The contemporary drug discovery workflow leverages a portfolio of synthetic strategies to accelerate the identification of high-quality drug candidates. Understanding the logic behind these approaches is crucial for designing efficient synthetic campaigns.

  • Late-Stage Functionalization (LSF): This powerful strategy focuses on modifying complex, drug-like molecules at a late point in the synthetic sequence.[5] LSF is invaluable for rapidly generating analogs for Structure-Activity Relationship (SAR) studies without needing to re-synthesize the entire molecule from scratch.[5] Photoredox catalysis, for instance, has emerged as a particularly effective tool for LSF, enabling reactions like C-H fluorination or methylation under exceptionally mild conditions.[9][10][11][12][13]

  • Click Chemistry: Introduced by K. Barry Sharpless, "click" chemistry describes a class of reactions that are rapid, reliable, wide in scope, and generate minimal byproducts.[14][15] The most prominent example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is widely used to join molecular fragments, creating stable triazole linkages.[16][17] This modular approach is invaluable in various applications, including generating compound libraries, bioconjugation (linking molecules to proteins or antibodies), and developing drug delivery systems.[14][16][18]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are indispensable in pharmaceutical synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][] The Suzuki-Miyaura reaction, in particular, is one of the most frequently used transformations in medicinal chemistry, second only to amide bond formation, due to its mild conditions and the stability and low toxicity of its organoboron reagents.[19][20] It is instrumental in synthesizing biaryl and aryl-heterocycle motifs, which are common structural features in many approved drugs.[20][21][22]

Application Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This section provides a detailed, self-validating protocol for a general Suzuki-Miyaura cross-coupling reaction, a foundational method for synthesizing biaryl scaffolds common in pharmacologically active compounds.

Causality and Experimental Choices
  • Catalyst System: The combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) is chosen. The Pd(II) is reduced in situ to the active Pd(0) species.[19] The ligand is critical: bulky, electron-rich phosphine ligands like SPhos stabilize the palladium center and facilitate the key catalytic steps of oxidative addition and reductive elimination, enhancing reaction efficiency for a broad range of substrates.[19]

  • Base: An inorganic base, such as potassium phosphate (K₃PO₄), is essential.[19] Its primary role is to activate the organoboron species, forming a more nucleophilic boronate complex that can readily participate in the transmetalation step of the catalytic cycle.[22][23]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.[19][23] The organic solvent solubilizes the substrates and catalyst, while the aqueous phase helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[19]

  • Inert Atmosphere: The reaction is performed under an inert gas (nitrogen or argon) to prevent oxidative degradation of the Pd(0) catalyst and the phosphine ligand, ensuring catalytic activity throughout the reaction.[19]

Detailed Experimental Protocol

This protocol describes a general procedure for coupling an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv.

  • Arylboronic Acid: 1.2 mmol, 1.2 equiv.

  • Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.04 mmol, 4 mol%

  • Potassium Phosphate (K₃PO₄), anhydrous: 2.0 mmol, 2.0 equiv.

  • Degassed Toluene: 5 mL

  • Degassed Water: 0.5 mL

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Silica Gel

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar

  • Rubber septum

  • Inert gas line (Nitrogen or Argon) with vacuum manifold

  • Syringes and needles

  • Oil bath with heating and stirring capabilities

  • Rotary evaporator

  • Chromatography equipment (e.g., glass column for flash chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[19]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[19]

  • Solvent Addition:

    • Using syringes, add the degassed toluene (5 mL) followed by the degassed water (0.5 mL) to the reaction flask.[19]

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the mixture vigorously. The reaction is typically complete within 2-24 hours.[19]

    • Monitor the reaction progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.[19]

    • Add 10 mL of deionized water to the mixture and stir.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 15 mL).[19]

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.[19]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[19]

  • Purification & Characterization (Self-Validation):

    • Purify the crude residue by flash column chromatography on silica gel. An appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should be used to isolate the pure biaryl product.[19][24][25]

    • Validation: The identity and purity of the final compound must be confirmed. High-throughput characterization techniques are essential.[26]

      • Structural Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure.

      • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound, which should typically be >95% for use in biological assays.[27][28][29] Impurity profiling is a critical step to ensure that observed biological activity is not due to contaminants.[30]

Data Presentation & Visualization

Table 1: Representative Suzuki-Miyaura Coupling Conditions & Outcomes
EntryAryl Halide (1.0 eq)Boronic Acid (1.2 eq)Catalyst LoadingBase (2.0 eq)Temp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid2 mol% Pd(OAc)₂K₃PO₄100495
23-Bromopyridine4-Tolylboronic acid2 mol% Pd(OAc)₂K₃PO₄100688
31-Bromo-4-CN-benzenePhenylboronic acid2 mol% Pd(OAc)₂K₃PO₄100392
42-Bromonaphthalene3-Furanylboronic acid2 mol% Pd(OAc)₂K₃PO₄100885

Yields represent isolated yields after purification.

Diagrams

G cluster_0 Discovery & Synthesis cluster_1 Optimization & Development Target Target ID & Validation Hit_ID Hit Identification (e.g., HTS) Target->Hit_ID Synthesis Synthesis of Novel Analogs Hit_ID->Synthesis SAR SAR Optimization Synthesis->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt PCC Preclinical Candidate Lead_Opt->PCC Process Process Chemistry & Scale-Up PCC->Process Clinical Clinical Trials Process->Clinical

Caption: High-level workflow of modern drug discovery.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation (+ Ar'B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes & Protocols: Asymmetric Synthesis Utilizing Methyl 2-amino-2-(4-chlorophenyl)acetate as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral α-amino acids and their derivatives are fundamental building blocks in modern medicinal chemistry and drug development. Their stereochemistry is paramount, as different enantiomers of a molecule often exhibit vastly different pharmacological, physiological, and toxicological profiles.[1] Methyl 2-amino-2-(4-chlorophenyl)acetate, a derivative of 4-chlorophenylglycine, is a precursor of significant industrial interest, most notably for the synthesis of the potent antiplatelet agent (S)-Clopidogrel.[2][3][4] The efficient and scalable production of enantiomerically pure forms of this precursor is therefore a critical challenge.

This document provides a detailed guide for researchers, scientists, and drug development professionals on three robust strategies for the asymmetric synthesis of chiral amines derived from Methyl 2-amino-2-(4-chlorophenyl)acetate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles. The methodologies covered include:

  • Diastereoselective Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a key transformation.

  • Catalytic Enantioselective Synthesis: Utilizing a chiral transition metal catalyst for asymmetric hydrogenation of a prochiral precursor.

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to separate a racemic mixture.

Strategy 1: Diastereoselective Synthesis via Chiral N-tert-Butanesulfinamide Auxiliary

Expertise & Experience: This approach builds a new stereocenter under the influence of a covalently bonded, recoverable chiral moiety (an auxiliary). The N-tert-butanesulfinamide, developed by Ellman, is exceptionally versatile for preparing a wide range of chiral amines due to the high diastereoselectivity it imparts and its straightforward cleavage under mild acidic conditions.[5][6] Instead of starting with the racemic amine, a more convergent and controllable strategy involves the asymmetric reduction of a chiral N-sulfinyl imine derived from the corresponding ketoester. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing hydride attack to the opposite face with high predictability.[5][7]

Experimental Workflow: Diastereoselective Reduction

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Ketoester Methyl 2-(4-chlorophenyl)-2-oxoacetate Condensation Condensation (Ti(OEt)4, THF) Ketoester->Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Condensation Imine Chiral N-Sulfinyl Ketimine Condensation->Imine Reduction Reduction (L-Selectride, THF, -78°C) Imine->Reduction Sulfinamide Diastereomerically Enriched Sulfinamide Cleavage Acidic Hydrolysis (HCl in MeOH) Sulfinamide->Cleavage Product (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate

Caption: Workflow for diastereoselective synthesis of chiral amines.

Protocol 1: Diastereoselective Reduction of an N-tert-Butanesulfinyl Ketimine

Materials:

  • Methyl 2-(4-chlorophenyl)-2-oxoacetate

  • (R)-tert-Butanesulfinamide

  • Titanium (IV) ethoxide (Ti(OEt)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • Formation of Chiral N-Sulfinyl Ketimine:

    • To a flame-dried, nitrogen-purged round-bottom flask, add Methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq) and anhydrous THF (approx. 0.2 M).

    • Add (R)-tert-Butanesulfinamide (1.05 eq) to the solution.

    • Add Titanium (IV) ethoxide (1.5 eq) dropwise via syringe. The reaction mixture may turn yellow.

    • Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS for the consumption of the ketoester.

    • Causality: Ti(OEt)₄ acts as a Lewis acid and dehydrating agent, facilitating the condensation between the ketoester and the sulfinamide to form the thermodynamically stable E-imine.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -78°C in a dry ice/acetone bath.

    • Slowly add L-Selectride (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70°C.

    • Stir the reaction at -78°C for 3 hours. Monitor by TLC for the disappearance of the imine.

    • Causality: L-Selectride is a sterically hindered reducing agent. The bulky tert-butylsulfinyl group blocks the Re face of the imine, forcing the hydride to attack the Si face, leading to a high diastereomeric excess of the resulting sulfinamide.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78°C, followed by warming to room temperature.

  • Workup and Isolation of Sulfinamide:

    • Dilute the mixture with ethyl acetate and water.

    • Filter the resulting suspension through a pad of Celite® to remove titanium salts.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude sulfinamide can be purified by flash chromatography on silica gel if necessary.

  • Auxiliary Cleavage:

    • Dissolve the crude or purified sulfinamide in methanol (approx. 0.2 M).

    • Add a solution of HCl in methanol (e.g., 3 M) (3.0-4.0 eq) and stir at room temperature for 1-2 hours.

    • Monitor by TLC for the completion of the reaction.

    • Concentrate the reaction mixture under reduced pressure to afford the crude product as its hydrochloride salt.

    • The product can be purified by recrystallization or chromatography. The enantiomeric excess (e.e.) can be determined by chiral HPLC.

Data Summary: Diastereoselective Reduction
StepKey ReagentTemp (°C)Typical Time (h)Typical Yield (%)Typical d.r. / e.e.
CondensationTi(OEt)₄604-6>90N/A
ReductionL-Selectride-78385-95>98:2 d.r.
CleavageHCl / MeOH251-2>95>96% e.e.

Strategy 2: Catalytic Enantioselective Synthesis via Asymmetric Hydrogenation

Expertise & Experience: Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating chiral centers.[1] This strategy relies on a chiral transition metal complex, typically rhodium or ruthenium with a chiral phosphine ligand, to catalyze the addition of hydrogen across a double bond of a prochiral substrate.[1][8] For the synthesis of α-amino acids, the ideal substrate is an N-acyl-α-dehydroamino acid ester, which can be hydrogenated with exceptional levels of enantioselectivity.[9] The chiral ligand creates a specific three-dimensional pocket around the metal center, forcing the substrate to coordinate in a preferred orientation, thus ensuring hydrogen is delivered to only one face of the alkene.[10][11]

Catalytic Cycle: Rh-Catalyzed Asymmetric Hydrogenation

G Rh_L [Rh(L)]⁺ Coord [Rh(L)(Substrate)]⁺ Rh_L->Coord + Substrate Substrate Substrate (Enamide) OxAdd [H₂Rh(L)(Substrate)]⁺ (Oxidative Addition) Coord->OxAdd + H₂ H2 H₂ Insert [HRh(L)(Product-Alkyl)]⁺ (Migratory Insertion) OxAdd->Insert Insert->Rh_L + Product RedElim (Reductive Elimination) Product Product G Racemate Racemic N-Acetyl Amino Ester ((R)-Ester + (S)-Ester) Enzyme Lipase (e.g., from Candida rugosa) Aqueous Buffer, 37°C Racemate->Enzyme Separation Separation (e.g., pH-based extraction) Enzyme->Separation Reaction Mixture (at ~50% conversion) Product_R (R)-N-Acetyl Amino Acid Separation->Product_R Acidic Product Product_S (S)-N-Acetyl Amino Ester (Unreacted) Separation->Product_S Unreacted Ester

References

Role as an intermediate in the synthesis of unnatural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Role of Intermediates in the Synthesis of Unnatural Amino Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are indispensable tools in modern medicinal chemistry and chemical biology, offering the ability to modulate the pharmacological properties of peptides, probe biological processes, and engineer novel proteins.[1][] Their synthesis is a critical enabling technology, and the strategic use of key chemical intermediates is central to achieving high efficiency, yield, and stereochemical purity. This guide provides an in-depth exploration of the pivotal role of three major classes of intermediates: chiral auxiliaries, Schiff bases, and α-keto acids. We delve into the mechanistic principles behind their application, present comparative data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Unnatural Amino Acids

The 20 canonical amino acids encoded by nature provide a remarkable, yet finite, chemical vocabulary. Unnatural amino acids dramatically expand this lexicon, introducing novel side chains, backbone constraints, and unique functional groups.[][3] This expansion is critical for:

  • Drug Discovery: Enhancing peptide stability against proteolytic degradation, improving receptor affinity and selectivity, and fine-tuning pharmacokinetic profiles.[1][4]

  • Protein Engineering: Incorporating biophysical probes (e.g., fluorescent labels, photo-crosslinkers) to study protein structure and function, and creating enzymes with novel catalytic activities.[3][5]

  • Materials Science: Designing new biomaterials and polymers with bespoke properties.

The efficient synthesis of enantiomerically pure UAAs is paramount. Success hinges on the careful selection and manipulation of key intermediates that control the formation of the crucial α-stereocenter. This document serves as a practical guide to the logic and execution of these synthetic strategies.

Chapter 1: The Chiral Auxiliary Approach: Imposing Stereocontrol

The use of a transiently attached chiral molecule—a chiral auxiliary—is a robust and reliable strategy for directing the stereochemical outcome of a reaction.[6] The auxiliary enforces a specific 3D architecture around the reaction center, sterically blocking one face of a prochiral intermediate and guiding an incoming reagent to the other.

The Underlying Principle: Asymmetric Alkylation of Glycine Enolates

The core strategy involves converting a simple glycine scaffold into a chiral enolate. The attached auxiliary dictates the facial selectivity of the subsequent alkylation with an electrophile (R-X). After the new C-C bond is formed, the auxiliary is cleaved and can often be recovered for reuse.[7]

G cluster_0 Chiral Auxiliary Workflow Start Glycine + Chiral Auxiliary Intermediate Chiral Glycine Adduct Start->Intermediate Enolate Prochiral Enolate Formation (Base, -78°C) Intermediate->Enolate Alkylation Diastereoselective Alkylation (+ Electrophile R-X) Enolate->Alkylation Product_Aux Alkylated Adduct Alkylation->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Final_Product Enantiopure Unnatural Amino Acid Cleavage->Final_Product Recover Recovered Auxiliary Cleavage->Recover G cluster_0 Schiff Base (Bis-Lactim Ether) Mechanism Start Chiral Bis-Lactim Ether (from Val-Gly) Enolate Metallated Intermediate (Base, -78°C) Start->Enolate Deprotonation Alkylation Alkylation (R-X) (Attack from less hindered face) Enolate->Alkylation Electrophilic Attack Product_Alk Alkylated Bis-Lactim Ether Alkylation->Product_Alk Hydrolysis Mild Acidic Hydrolysis Product_Alk->Hydrolysis Products Unnatural Amino Acid Ester + Chiral Valine Methyl Ester Hydrolysis->Products G cluster_0 α-Keto Acid Conversion Pathways Start α-Keto Acid (R-CO-COOH) Chem Chemical Reductive Amination Start->Chem NH₃, Reducing Agent (e.g., NaBH₃CN) Enz Enzymatic Transamination Start->Enz Transaminase Enzyme, Amino Donor Product Unnatural Amino Acid (R-CH(NH2)-COOH) Chem->Product Enz->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions to help improve yield and purity. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of the Synthetic Pathway

The most common and industrially relevant method for synthesizing this compound is a multi-step process that begins with a Strecker synthesis, followed by hydrolysis and esterification. The overall pathway can be visualized as follows:

Synthesis_Pathway 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Aminonitrile_Formation Step 1: Strecker Synthesis (α-Aminonitrile Formation) 4-Chlorobenzaldehyde->Aminonitrile_Formation + NH4Cl, NaCN 2-Amino-2-(4-chlorophenyl)acetonitrile 2-Amino-2-(4-chlorophenyl)acetonitrile Aminonitrile_Formation->2-Amino-2-(4-chlorophenyl)acetonitrile Hydrolysis Step 2: Hydrolysis 2-Amino-2-(4-chlorophenyl)acetonitrile->Hydrolysis + H2O, Acid/Base 4-Chlorophenylglycine 4-Chlorophenylglycine Hydrolysis->4-Chlorophenylglycine Esterification Step 3: Esterification 4-Chlorophenylglycine->Esterification + CH3OH, HCl Final_Product Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride Esterification->Final_Product

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Step 1: Strecker Synthesis (α-Aminonitrile Formation)

Question 1: My yield of 2-amino-2-(4-chlorophenyl)acetonitrile is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Strecker synthesis of this aminonitrile are often traced back to several key factors. The reaction involves the formation of an iminium ion intermediate from 4-chlorobenzaldehyde and ammonia (from ammonium chloride), which is then attacked by the cyanide nucleophile.[1][2] Optimizing the formation and subsequent reaction of this intermediate is crucial.

  • Causality & Solution:

    • Incomplete Imine Formation: The equilibrium between the aldehyde and the imine might not be favorable.

      • Recommendation: Ensure you are using a slight excess of the ammonia source (ammonium chloride) to push the equilibrium towards the imine. The NH4Cl also acts as a mild acid to protonate the aldehyde, making it a better electrophile.[2]

    • Purity of Starting Materials: Impurities in 4-chlorobenzaldehyde, such as the corresponding carboxylic acid (4-chlorobenzoic acid), can interfere with the reaction.

      • Recommendation: Use freshly purified 4-chlorobenzaldehyde. If necessary, purify the aldehyde by recrystallization or distillation.

    • Reaction Conditions: Temperature and solvent play a critical role.

      • Recommendation: A mixed solvent system, such as methanol and water, is often effective.[3] The reaction is typically run at a slightly elevated temperature (e.g., 60-70°C) to facilitate the reaction, but excessively high temperatures can lead to side reactions.[3]

    • Cyanide Source and Addition: The timing and method of cyanide addition are important.

      • Recommendation: Use sodium cyanide (NaCN) or potassium cyanide (KCN) as they are easier and safer to handle than hydrogen cyanide gas.[4] Add the cyanide source portion-wise or as a solution to control the reaction rate and temperature.

Question 2: I am observing the formation of multiple byproducts during the aminonitrile synthesis. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is a common issue. The primary side reaction is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(4-chlorophenyl)acetonitrile.

  • Causality & Solution:

    • Cyanohydrin Formation: This occurs when the cyanide ion directly attacks the carbonyl carbon of 4-chlorobenzaldehyde before the imine is formed.

      • Recommendation: To favor imine formation, ensure that the ammonia source is well-mixed with the aldehyde before the addition of the cyanide. A slightly basic pH can also favor the imine pathway.

    • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like 4-chlorobenzaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

      • Recommendation: Maintain careful control over the pH of the reaction mixture. The use of ammonium chloride provides a buffered system that helps to prevent the pH from becoming too high.

ParameterRecommended ConditionRationale
Stoichiometry Aldehyde:NH4Cl:NaCN = 1 : 1.1-1.5 : 1.05-1.2Excess ammonia source drives imine formation. Slight excess of cyanide ensures complete reaction of the imine.
Solvent Methanol/Water or Ethanol/WaterProvides good solubility for the reactants and facilitates the reaction.
Temperature 50-70°CBalances reaction rate with minimizing side reactions.
pH Slightly acidic to neutral (around 6-8)Favors imine formation and minimizes cyanohydrin and Cannizzaro side reactions.
Step 2: Hydrolysis of the Aminonitrile

Question 3: The hydrolysis of my aminonitrile to 4-chlorophenylglycine is slow and gives a poor yield. How can I optimize this step?

Answer: The hydrolysis of the nitrile group to a carboxylic acid is a critical step that often requires harsh conditions, which can lead to degradation if not properly controlled.[1]

  • Causality & Solution:

    • Incomplete Hydrolysis: Nitriles are relatively stable functional groups.

      • Recommendation: Both acidic and basic conditions can be employed for hydrolysis. Strong acid hydrolysis (e.g., refluxing with 6M HCl) is a common method.[5] Alternatively, strong base hydrolysis (e.g., refluxing with aqueous NaOH) followed by acidification is also effective.[3] One patent suggests refluxing with a 45% NaOH solution at 120°C.[3]

    • Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate (2-amino-2-(4-chlorophenyl)acetamide).[6] Under milder conditions, the reaction may stall at this stage.

      • Recommendation: Ensure prolonged reaction times and sufficiently high temperatures to drive the hydrolysis to completion. Monitoring the reaction by TLC or HPLC is crucial to determine the endpoint.

    • Racemization: If you are working with a specific stereoisomer, harsh hydrolysis conditions can lead to racemization.

      • Recommendation: While the initial Strecker synthesis produces a racemic mixture, if you have performed a resolution step, milder enzymatic hydrolysis methods could be explored to preserve stereochemical integrity.

Step 3: Esterification

Question 4: I am struggling to achieve a high yield of the final product during the esterification of 4-chlorophenylglycine. What are the best practices for this step?

Answer: The esterification of amino acids requires acidic conditions to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

  • Causality & Solution:

    • Equilibrium Limitations: Fischer esterification is a reversible reaction.

      • Recommendation: Use a large excess of methanol to drive the equilibrium towards the product. Removing the water formed during the reaction, for example by using a Dean-Stark apparatus, can also increase the yield, although this is less common for this specific transformation.

    • Inefficient Acid Catalysis: Insufficient acid catalysis will result in a slow and incomplete reaction.

      • Recommendation: The most common and effective methods involve generating anhydrous HCl in methanol. This can be achieved by carefully adding thionyl chloride (SOCl2) or acetyl chloride to cold methanol.[7][8] Trimethylchlorosilane (TMSCl) in methanol at room temperature is another highly efficient and convenient method for this transformation, often providing excellent yields.[9][10]

    • Product Isolation: The final product is a hydrochloride salt, and its isolation requires specific workup procedures.

      • Recommendation: After the reaction is complete, the excess methanol and HCl are typically removed under reduced pressure. The resulting solid can then be purified by recrystallization. A common solvent system for recrystallization is a mixture of toluene and methanol.[11]

Troubleshooting_Workflow cluster_0 Low Yield Troubleshooting Start Low Yield Observed Check_Step Identify the Problematic Step Start->Check_Step Step1 Aminonitrile Formation Check_Step->Step1 Step 1 Step2 Hydrolysis Check_Step->Step2 Step 2 Step3 Esterification Check_Step->Step3 Step 3 Optimize1 Check Reagent Purity Adjust Stoichiometry Optimize T & Solvent Step1->Optimize1 Optimize2 Increase Reaction Time/Temp Ensure Strong Acid/Base Step2->Optimize2 Optimize3 Use Anhydrous Conditions Use Excess Methanol Optimize Catalyst (SOCl2/TMSCl) Step3->Optimize3 End Yield Improved Optimize1->End Optimize2->End Optimize3->End

Caption: A general workflow for troubleshooting low yield in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I need to take when performing this synthesis?

A1: The primary hazard in this synthesis is the use of sodium cyanide (or potassium cyanide). These compounds are highly toxic if ingested, inhaled, or absorbed through the skin.[12][13] Always work in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE) is mandatory and should include a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended, and double gloving is a good practice), and splash goggles.[13][15] Never work with cyanides alone. It is crucial to have an emergency plan in place and to ensure that all personnel are aware of the location and use of safety showers, eyewash stations, and any specific cyanide antidote kits available in your facility.[14] All cyanide-containing waste must be segregated and disposed of as hazardous waste according to your institution's guidelines.[13]

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of each step. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[16] For HPLC analysis of similar phenylglycine derivatives, a C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol.[16][17]

Q3: What is the best way to purify the final product, this compound?

A3: The final product is a solid and is typically purified by recrystallization. After the esterification reaction, the solvent is removed, and the crude solid can be dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly to form crystals. A mixture of methanol and a less polar solvent like toluene or acetone has been reported to be effective for purifying similar compounds.[11][18] The purity of the recrystallized product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and HPLC.

Q4: Can I perform this synthesis as a one-pot reaction?

A4: While some Strecker syntheses can be performed as one-pot reactions, for this specific multi-step synthesis, a sequential approach with isolation of intermediates is generally recommended to achieve higher purity and better overall yield. The reaction conditions for each step (aminonitrile formation, hydrolysis, and esterification) are significantly different, making a one-pot procedure challenging and likely to result in a complex mixture of products.

IV. References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. --INVALID-LINK--

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. --INVALID-LINK--

  • University of Chicago. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. --INVALID-LINK--

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. --INVALID-LINK--

  • Camachem. 7 Safety Measures I Should Know While Handling Sodium Cyanide. --INVALID-LINK--

  • CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents. --INVALID-LINK--

  • Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. --INVALID-LINK--

  • WO 2007/094006 A1 - A process for the preparation of clopidogrel and its intermediates - Google Patents. --INVALID-LINK--

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. --INVALID-LINK--

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. --INVALID-LINK--

  • Strecker Synthesis - NROChemistry. --INVALID-LINK--

  • US 2007/0225320 A1 - Process for the preparation of clopidogrel and intermediates thereof - Google Patents. --INVALID-LINK--

  • Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Application Notes and Protocols - Benchchem. --INVALID-LINK--

  • CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents. --INVALID-LINK--

  • WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents. --INVALID-LINK--

  • Strecker Synthesis - Organic Chemistry Portal. --INVALID-LINK--

  • Strecker amino acid synthesis - Wikipedia. --INVALID-LINK--

  • (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem. --INVALID-LINK--

  • Strecker Synthesis - Master Organic Chemistry. --INVALID-LINK--

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - ResearchGate. --INVALID-LINK--

  • Esterification of amino acids with methanol in the presence of TMSCl. - ResearchGate. --INVALID-LINK--

  • Hydrolysis of aminoacetonitrile in glycine via the glycinamide. - ResearchGate. --INVALID-LINK--

  • This compound - CymitQuimica. --INVALID-LINK--

  • This compound | C9H11Cl2NO2 - PubChem. --INVALID-LINK--

  • Analysis of DL-phenylglecine by high performance liquid chromatography - ResearchGate. --INVALID-LINK--

  • Methyl 2-amino-2-(4-chlorophenyl)acetatehydrochloride | CAS 42718-19-4 | SCBT. --INVALID-LINK--

  • Asymmetric Strecker synthesis of α-arylglycines - PubMed. --INVALID-LINK--

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. --INVALID-LINK--

  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. --INVALID-LINK--

  • CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents. --INVALID-LINK--

  • Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 - Sciencemadness.org. --INVALID-LINK--

  • methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 141109-17-3 - Sigma-Aldrich. --INVALID-LINK--

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. As a crucial intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the integrity of subsequent reactions and the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most frequently employed and cost-effective method for the purification of this compound on a laboratory and industrial scale. The selection of an appropriate solvent system is critical for achieving high purity and yield.

Q2: My purified product has a low melting point and appears off-white or yellowish. What are the likely impurities?

A2: A depressed melting point and discoloration suggest the presence of impurities. Common process-related impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. Specifically, for the synthesis of similar aryl glycine esters, potential impurities could be the corresponding carboxylic acid (2-amino-2-(4-chlorophenyl)acetic acid) due to hydrolysis, or diacylated byproducts.[1]

Q3: I am experiencing a significant loss of yield after recrystallization. What are the possible causes?

A3: Low yield is a common issue in recrystallization and can be attributed to several factors.[2] The most common cause is using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[3] Other reasons include premature crystallization during hot filtration or incomplete precipitation during the cooling phase.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[4] Other useful techniques include Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any residual solvents or structural impurities. A sharp melting point range is also a good indicator of high purity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound, primarily focusing on recrystallization.

Issue 1: The Compound "Oils Out" During Recrystallization

Description: Instead of forming solid crystals upon cooling, the compound separates as a liquid or an oily layer. This is a common problem when the melting point of the solute is lower than the temperature of the solution as it becomes saturated.[2][5][6][7] Impurities can also lower the melting point, exacerbating this issue.[6]

Root Cause Analysis and Solutions:

  • High Initial Impurity Level: A high concentration of impurities can significantly depress the melting point of the compound.

    • Solution: Consider a preliminary purification step before recrystallization. An acid-base extraction can be effective in removing acidic or basic impurities.

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may not be ideal for the compound's solubility profile.

    • Solution: Experiment with different solvent systems. If using a single solvent, try one with a lower boiling point. For mixed-solvent systems, adjusting the ratio of the "good" solvent to the "poor" solvent (antisolvent) can be beneficial.[8]

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation at a temperature above the compound's melting point.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[3]

  • Insufficient Solvent: Using the absolute minimum amount of a highly effective hot solvent can sometimes lead to the solution becoming supersaturated at a relatively high temperature.

    • Solution: Add a small, measured excess of the hot solvent to keep the compound dissolved at a slightly lower temperature.[2]

G start Compound Oils Out check_impurity Assess Purity of Crude Material (e.g., TLC, crude NMR) start->check_impurity high_impurity High Impurity Level check_impurity->high_impurity pre_purify Perform Preliminary Purification (e.g., Acid-Base Extraction) high_impurity->pre_purify Yes low_impurity Low Impurity Level high_impurity->low_impurity No recrystallize_again Attempt Recrystallization Again pre_purify->recrystallize_again successful_crystallization Successful Crystallization recrystallize_again->successful_crystallization adjust_solvent Adjust Solvent System low_impurity->adjust_solvent slow_cooling Modify Cooling Rate adjust_solvent->slow_cooling add_solvent Add More Solvent slow_cooling->add_solvent add_solvent->recrystallize_again

Caption: Decision tree for troubleshooting oiling out.

Issue 2: Poor or No Crystal Formation Upon Cooling

Description: After dissolving the compound in the hot solvent and allowing it to cool, no solid precipitates, or only a very small amount of crystals form.

Root Cause Analysis and Solutions:

  • Excessive Solvent: This is the most common reason for failed crystallization.[3] The solution is not saturated at the lower temperature.

    • Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility, but crystal nucleation has not initiated.[3]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[9]

      • Lower Temperature: Cool the solution to a lower temperature using an ice-salt bath.

  • Inappropriate Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If using a single solvent, try a less polar one. For a mixed-solvent system, add more of the "insoluble" solvent (antisolvent).[10]

Issue 3: Low Purity After Recrystallization

Description: Analytical data (e.g., HPLC, melting point) indicates that the product is still impure after one round of recrystallization.

Root Cause Analysis and Solutions:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2]

    • Solution: Use slightly more hot solvent than the minimum required and ensure slow cooling to allow for the selective formation of pure crystals.

  • Inadequate Washing: The mother liquor, which contains the dissolved impurities, may not have been completely removed from the surface of the crystals.

    • Solution: Wash the filtered crystals with a small amount of the ice-cold recrystallization solvent. Using cold solvent is crucial to avoid dissolving a significant amount of the product.

  • Co-precipitation of Impurities: An impurity with similar solubility characteristics to the target compound may be co-precipitating.

    • Solution: A second recrystallization may be necessary. Alternatively, a different purification technique, such as column chromatography, may be required to separate the closely related impurity.

Alternative and Complementary Purification Techniques

While recrystallization is a powerful technique, it may not always be sufficient to achieve the desired purity. The following methods can be used as alternatives or as part of a multi-step purification strategy.

Acid-Base Extraction

This technique is particularly useful for separating acidic or basic impurities from a neutral compound, or for isolating an acidic or basic compound of interest.[11] Since this compound is the salt of a weak base (the amino ester) and a strong acid (HCl), its free base form can be generated and manipulated.

Principle: The free amino ester is soluble in organic solvents, while its hydrochloride salt is more soluble in aqueous solutions. This difference in solubility can be exploited for purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and wash it with a weak aqueous base, such as a saturated sodium bicarbonate solution.[12] This will neutralize the HCl and convert the amino ester hydrochloride to its free base form, which will remain in the organic layer. Any acidic impurities will be converted to their salts and extracted into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified free amino ester.

  • Salt Formation (Optional): To obtain the hydrochloride salt again, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete. The pure hydrochloride salt can then be collected by filtration.

G start Crude Amine Hydrochloride in Organic Solvent wash_base Wash with Weak Aqueous Base (e.g., NaHCO3) start->wash_base separate_layers Separate Layers wash_base->separate_layers organic_layer Organic Layer: Free Amine + Neutral Impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Acidic Impurity Salts separate_layers->aqueous_layer wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry_concentrate Dry and Concentrate Organic Layer wash_brine->dry_concentrate purified_free_base Purified Free Amine dry_concentrate->purified_free_base optional_salt Optional: Convert back to Hydrochloride Salt purified_free_base->optional_salt final_product Pure Amine Hydrochloride optional_salt->final_product

Caption: Workflow for the purification of an amine hydrochloride via acid-base extraction.

Column Chromatography

For challenging separations where impurities have similar solubility profiles to the product, silica gel column chromatography is a powerful tool.[13] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent).

Principle: The free base form of Methyl 2-amino-2-(4-chlorophenyl)acetate is more suitable for silica gel chromatography than the hydrochloride salt, which is highly polar and would likely have very poor mobility on the column. Therefore, the crude hydrochloride salt should first be converted to the free base via an acid-base extraction as described above.

Experimental Protocol: Column Chromatography of the Free Base

  • Preparation of the Free Base: Convert the crude hydrochloride salt to the free base using the acid-base extraction protocol.

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a more polar solvent like dichloromethane and load it onto the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation (Optional): Convert the purified free base back to the hydrochloride salt if required.

ParameterRecommended Value/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Provides good separation for compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of non-polar impurities first, followed by the target compound, and then more polar impurities.
Typical Rf of Product ~0.3-0.4 in 20-30% Ethyl Acetate/HexaneAn Rf in this range generally indicates good separation.
Sample Loading 1g crude product per 20-40g silica gelPrevents column overloading and ensures optimal separation.[13]

References

Technical Support Center: Chiral Integrity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the chiral integrity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid during chemical reactions. This guide is structured in a question-and-answer format to directly address common challenges and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (R)-2-Amino-2-(4-chlorophenyl)acetic acid?

A1: Racemization is the process by which an enantiomerically pure compound, such as (R)-2-Amino-2-(4-chlorophenyl)acetic acid, converts into a mixture of equal parts of both enantiomers (R and S), known as a racemate.[1] For (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral building block in pharmaceuticals, maintaining its specific (R)-configuration is paramount as the biological activity and safety profile of the final drug substance are often dependent on a single enantiomer.[2][3] The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological effects, or even toxicity.

Q2: What is the primary mechanism leading to the racemization of α-amino acids like (R)-2-Amino-2-(4-chlorophenyl)acetic acid?

A2: The principal mechanism of racemization for α-amino acids involves the deprotonation of the α-carbon (the chiral center) to form a planar carbanion or enolate intermediate.[4] This loss of the three-dimensional arrangement at the chiral center allows for reprotonation to occur from either face of the planar intermediate, resulting in the formation of both the original (R)-enantiomer and its mirror image, the (S)-enantiomer.[4] This process is often catalyzed by the presence of bases.[4]

Troubleshooting Guide: Preventing Racemization During Coupling Reactions

The most common step where racemization occurs is during the activation of the carboxylic acid for amide bond formation (peptide coupling). The following sections provide detailed guidance on mitigating this issue.

Q3: My chiral HPLC analysis shows significant racemization after a coupling reaction. Which reaction parameters should I investigate first?

A3: If you observe significant racemization, the choice of base and coupling reagent are the most critical factors to re-evaluate. Strong or sterically unhindered bases can readily abstract the α-proton, accelerating racemization.[5] Similarly, certain coupling reagents can form highly reactive intermediates that are more prone to racemization.

Q4: How does the choice of base impact racemization, and what are the recommended alternatives?

A4: The basicity and steric hindrance of the base used are crucial.[6] Stronger and less sterically hindered bases increase the rate of racemization.

Base pKa Steric Hindrance Racemization Potential Recommended Use
Triethylamine (TEA)~10.7LowHighAvoid when racemization is a concern.
N,N-Diisopropylethylamine (DIEA)~10.1ModerateModerate to HighUse with caution; consider alternatives.[6]
N-Methylmorpholine (NMM)~7.4ModerateLowA preferred choice for minimizing racemization.[5][6]
2,4,6-Collidine (TMP)~7.4HighVery LowExcellent for sensitive substrates due to high steric hindrance.[6]

Recommendation: If you are using TEA or DIEA and experiencing racemization, switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is a highly effective first step.[5][6]

Q5: Which coupling reagents are known to minimize racemization?

A5: The choice of coupling reagent and the use of additives are critical for suppressing racemization. Carbodiimide-based reagents like DCC and DIC can lead to significant racemization if used alone.[7] However, their performance is greatly improved with the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][8] These additives react with the activated acid to form active esters that are more stable and less prone to racemization.[6]

Onium salts, such as HBTU, HATU, and PyBOP, are generally considered "racemization-free" or low-racemization reagents, particularly when used with additives.[5]

Coupling Reagent/Additive Category Racemization Suppression Notes
DCC or DIC (alone)CarbodiimideLowHigh risk of racemization.[7]
DIC/HOBtCarbodiimide + AdditiveGoodA classic and effective combination.[7][8]
DIC/OxymaCarbodiimide + AdditiveExcellentOxyma is often superior to HOBt in suppressing racemization.[6]
HBTU, HATU, PyBOPOnium SaltExcellentGenerally low racemization, especially with additives.[5]

Recommendation: For substrates prone to racemization, using a combination like DIC/Oxyma or an onium salt reagent such as HATU is strongly advised.[5][6]

Q6: Beyond base and coupling reagents, what other experimental conditions can I modify to reduce racemization?

A6: Several other factors can influence the extent of racemization:

  • Temperature: Higher reaction temperatures significantly increase the rate of racemization.[5] Performing the coupling at lower temperatures, such as 0 °C, can be beneficial.

  • Solvent: While solvent choice is often dictated by solubility, non-polar solvents can sometimes reduce the rate of racemization.[5]

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine nucleophile increases the opportunity for racemization.[5] It is best to add the coupling reagent to a mixture of the acid and amine (in situ activation) or to keep the pre-activation time to an absolute minimum.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: A logical workflow for troubleshooting high racemization levels.

Analytical Protocols

Q7: How can I accurately determine the enantiomeric excess of my (R)-2-Amino-2-(4-chlorophenyl)acetic acid sample?

A7: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[9] This can be achieved through two primary approaches:

  • Direct Method: Using a Chiral Stationary Phase (CSP) that selectively interacts with each enantiomer, leading to different retention times.

  • Indirect Method: Derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to form diastereomers, which can then be separated on a standard achiral column (like a C18).[9][10]

Protocol: Enantiomeric Purity Analysis via HPLC using Marfey's Reagent (Indirect Method)

This protocol outlines the derivatization of an amino acid sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent) and subsequent analysis by reversed-phase HPLC.[9]

1. Sample Preparation (Hydrolysis if peptide):

  • If your compound is part of a peptide, hydrolyze the peptide to its constituent amino acids using 6 M HCl at 110°C for 24 hours.

  • Dry the hydrolysate completely under vacuum.

  • Redissolve the amino acid residue in 50 µL of deionized water.

2. Derivatization: a. To the redissolved sample, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.[10] b. Add 20 µL of 1 M sodium bicarbonate to ensure the solution is alkaline.[10] c. Incubate the mixture in a heating block at 40°C for 1 hour.[9][10] d. Cool the reaction to room temperature and neutralize by adding 20 µL of 2 M HCl.[9]

3. HPLC Analysis: a. Evaporate the acetone from the sample. b. Dilute the remaining aqueous solution with the mobile phase to a suitable concentration. c. Inject onto a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). d. HPLC Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]
  • Gradient: A linear gradient, for example, from 10% to 60% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.[9][10]

4. Data Analysis:

  • The L-amino acid derivative typically elutes before the D-amino acid derivative.

  • Integrate the peak areas for both diastereomers to calculate the enantiomeric excess (% ee).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Workflow for enantiomeric excess analysis using Marfey's Reagent.

References

Technical Support Center: Chiral HPLC Separation of Methyl 2-amino-2-(4-chlorophenyl)acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral HPLC separation of Methyl 2-amino-2-(4-chlorophenyl)acetate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the enantiomeric separation of this compound.

Introduction: The Challenge of Separating Methyl 2-amino-2-(4-chlorophenyl)acetate Enantiomers

Methyl 2-amino-2-(4-chlorophenyl)acetate, a substituted phenylglycine methyl ester, possesses a single chiral center, resulting in two enantiomers. As with many chiral molecules, these enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are critical in pharmaceutical development and quality control.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent technique for this purpose. However, achieving baseline resolution with good peak shape can be challenging due to the subtle structural differences between the enantiomers. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during method development and routine analysis.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am injecting my racemic standard of Methyl 2-amino-2-(4-chlorophenyl)acetate, but I am seeing only a single peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer:

Poor resolution is the most common challenge in chiral separations and can stem from several factors, from the choice of the chiral stationary phase to the composition of the mobile phase.

Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1][2] The stability of these complexes differs for each enantiomer, leading to different retention times. If the chosen CSP does not provide adequate stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the analyte, or if the mobile phase is too strong, the enantiomers will not be resolved.[1]

G cluster_csp CSP Selection cluster_mp Mobile Phase Optimization start Poor Resolution csp Evaluate CSP Selection start->csp Is the CSP appropriate? mp Optimize Mobile Phase csp->mp Yes temp Adjust Temperature mp->temp Still no improvement mp1 Vary organic modifier percentage flow Reduce Flow Rate temp->flow Minor improvement end Resolution Achieved flow->end csp1 Polysaccharide-based (Cellulose/Amylose) csp2 Macrocyclic Antibiotic (Teicoplanin) csp3 Pirkle-type mp2 Change organic modifier (e.g., IPA to EtOH) mp3 Add acidic/basic modifier

Caption: Troubleshooting workflow for poor resolution.

  • Re-evaluate Your Chiral Stationary Phase (CSP) Selection:

    • Rationale: The choice of CSP is the most critical factor for a successful chiral separation.[3] For phenylglycine derivatives, polysaccharide-based and macrocyclic antibiotic CSPs are often effective.[4][5]

    • Protocol:

      • If you are using a Pirkle-type or cyclodextrin-based column with no success, consider screening columns with different selectivities.

      • Recommended CSPs for Screening:

        • Polysaccharide-based: Cellulose and amylose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors, are highly versatile.[6][7]

        • Macrocyclic Antibiotic-based: Teicoplanin-based columns have shown success in separating underivatized phenylglycine and its analogs.[4][5][8]

  • Optimize the Mobile Phase Composition:

    • Rationale: The mobile phase modulates the interactions between the analyte and the CSP. A mobile phase that is too strong will elute the enantiomers too quickly, not allowing for differential interaction with the CSP.

    • Protocol for Normal Phase (NP) Mode (e.g., Hexane/Alcohol):

      • Vary the Alcohol Content: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v). Gradually decrease the IPA percentage in 2% increments (e.g., to 92:8, 94:6). Lower alcohol content generally increases retention and can improve resolution.

      • Change the Alcohol Modifier: If varying the percentage is not sufficient, try a different alcohol. The order of elution strength is typically Methanol > Ethanol > Isopropanol. Switching from IPA to Ethanol can alter the selectivity.

    • Protocol for Reversed-Phase (RP) Mode (e.g., Acetonitrile/Water or Methanol/Water):

      • Adjust the Organic Modifier Content: Begin with a composition like Acetonitrile/Water (50:50, v/v). Decrease the acetonitrile content to increase retention and potentially improve resolution.

      • Utilize an Acidic Modifier: For amino esters, which are basic, adding a small amount of an acidic modifier to the mobile phase is often crucial for good peak shape and can enhance resolution.[9] Start by adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[10]

  • Adjust the Column Temperature:

    • Rationale: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[11] Lowering the temperature often increases the stability of the diastereomeric complexes, leading to better resolution. However, in some cases, an increase in temperature can improve resolution.

    • Protocol:

      • Set the initial column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C) and inject the sample at each step.

      • If resolution does not improve, increase the temperature from the initial setting (e.g., to 30°C, then 35°C).

ParameterInitial ConditionTroubleshooting ActionRationale
Mobile Phase (NP) Hexane/IPA (90:10)Decrease IPA to 5%Increases retention and interaction with CSP.
Mobile Phase (RP) ACN/Water (50:50)Add 0.1% TFAImproves peak shape for basic analytes and can enhance selectivity.[9]
Temperature 25°CDecrease to 15°CEnhances the stability of transient diastereomeric complexes.[11]
Flow Rate 1.0 mL/minDecrease to 0.5 mL/minIncreases interaction time with the CSP, potentially improving resolution.
Issue 2: Peak Tailing

Question: I have achieved some separation, but one or both of my enantiomer peaks are tailing significantly. How can I improve the peak shape?

Answer:

Peak tailing is a common problem in chromatography and can be particularly pronounced in chiral separations. It can lead to inaccurate integration and quantification.

Peak tailing in chiral HPLC is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase support (e.g., exposed silanol groups on the silica backbone). For a basic compound like Methyl 2-amino-2-(4-chlorophenyl)acetate, these interactions can be significant. Column overload and contamination can also contribute to tailing.

G cluster_modifier Mobile Phase Modifiers start Peak Tailing overload Check for Column Overload start->overload modifier Add Mobile Phase Modifier overload->modifier No improvement column_health Assess Column Health modifier->column_health Tailing persists acid Acidic Modifier (TFA, Formic Acid) for RP modifier->acid base Basic Modifier (DEA) for NP modifier->base end Symmetrical Peaks column_health->end After cleaning/replacement

Caption: Troubleshooting workflow for peak tailing.

  • Rule out Column Overload:

    • Rationale: Injecting too much sample can saturate the active sites on the CSP, leading to peak distortion.

    • Protocol: Prepare a 1:10 and a 1:100 dilution of your sample. If the peak shape improves significantly with the diluted samples, the original sample was overloading the column.

  • Optimize Mobile Phase Additives:

    • Rationale: Additives can suppress undesirable secondary interactions. For your basic analyte, an acidic additive in reversed-phase or a basic additive in normal-phase is recommended.

    • Protocol:

      • For Reversed-Phase: Add 0.1% TFA or formic acid to your mobile phase. This will protonate the free silanol groups on the silica support, reducing their interaction with the protonated amine of your analyte.

      • For Normal Phase: Add a small amount of a basic modifier like diethylamine (DEA), typically 0.1%.[9] This will compete with your analyte for active sites on the stationary phase, improving peak symmetry.

  • Check Column Health:

    • Rationale: A contaminated or degraded column can exhibit poor peak shape.

    • Protocol:

      • Column Washing: Disconnect the column from the detector and flush it with a strong, compatible solvent as recommended by the manufacturer. For many polysaccharide-based columns, isopropanol is a good washing solvent.

      • Column Replacement: If washing does not restore performance, the column may be irreversibly damaged and require replacement.

Issue 3: Inconsistent Retention Times

Question: My retention times are drifting or are not reproducible between runs. What could be causing this instability?

Answer:

Shifting retention times can compromise the reliability of your analytical method. The causes are often related to the stability of the mobile phase, temperature fluctuations, or column equilibration.

The mobile phase composition, temperature, and column equilibration all significantly impact retention times. Small changes in the mobile phase composition, especially the percentage of the organic modifier or additive, can lead to noticeable shifts. Insufficient column equilibration before analysis is also a common cause of drifting retention times.

  • Ensure Proper Column Equilibration:

    • Rationale: Chiral stationary phases can take longer to equilibrate than standard reversed-phase columns.

    • Protocol: Before starting a sequence of injections, flush the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Verify Mobile Phase Preparation and Stability:

    • Rationale: Inaccurate preparation or degradation of the mobile phase will lead to inconsistent results.

    • Protocol:

      • Prepare fresh mobile phase daily.

      • Use high-purity, HPLC-grade solvents.

      • Ensure accurate measurement of all components, especially minor additives.

      • Keep mobile phase reservoirs covered to prevent evaporation of volatile components.

  • Maintain Consistent Column Temperature:

    • Rationale: As discussed, temperature affects retention. Fluctuations in ambient temperature can cause retention time shifts if a column oven is not used.

    • Protocol: Always use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 25°C).

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for Methyl 2-amino-2-(4-chlorophenyl)acetate?

Both modes can be effective. Normal-phase chromatography (e.g., using hexane/alcohol mobile phases) often provides better selectivity for chiral separations. However, reversed-phase chromatography may be more convenient and is often more compatible with mass spectrometry detection. A screening approach using both modes is recommended during method development.

Q2: My compound is not soluble in the normal-phase mobile phase. What can I do?

If your sample has poor solubility in hexane-based mobile phases, you can try dissolving it in a small amount of the alcohol modifier (e.g., isopropanol) before injection. Ensure the injection volume is small to avoid peak distortion. Alternatively, polar organic mode (using mobile phases like 100% methanol or ethanol with additives) can be explored with compatible CSPs.

Q3: Can I use gradient elution for this chiral separation?

While isocratic elution is more common for chiral separations, a shallow gradient can sometimes be used to improve resolution or reduce analysis time, especially if there are other impurities present. However, be aware that gradient elution can make method transfer more challenging and may require longer re-equilibration times.

Q4: The elution order of the enantiomers has reversed after changing the mobile phase. Is this normal?

Yes, reversal of elution order is a known phenomenon in chiral chromatography.[12] It can be caused by changes in the mobile phase composition, temperature, or even the type of chiral stationary phase. This highlights the complex nature of chiral recognition mechanisms.

References

Technical Support Center: Resolving Solubility Challenges of Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-2-(4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound in organic solvents. By understanding the underlying physicochemical principles and employing systematic strategies, you can overcome these challenges and ensure the success of your experiments.

Understanding the Molecule: Why Solubility Can Be a Hurdle

Methyl 2-amino-2-(4-chlorophenyl)acetate possesses a unique chemical structure that contributes to its often-problematic solubility profile in organic solvents. The molecule contains both a polar amino group (-NH2) and a relatively non-polar chlorophenyl ring and methyl ester group. This amphiphilic nature means that its solubility is highly dependent on the polarity of the solvent. Furthermore, the amino group can participate in hydrogen bonding, both as a donor and an acceptor, which can lead to self-association and reduced solubility in less polar organic solvents.

The hydrochloride salt form of this compound is also common and introduces ionic character, further complicating its solubility in non-polar organic media.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

When encountering solubility issues with Methyl 2-amino-2-(4-chlorophenyl)acetate, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve the problem.

Caption: A systematic workflow for troubleshooting solubility issues.

FAQs: Your Questions Answered

Here we address specific questions you may have during your experiments with Methyl 2-amino-2-(4-chlorophenyl)acetate.

Q1: My compound won't dissolve in my chosen organic solvent. What should I do first?

A1: The first step is to systematically screen a range of solvents with varying polarities. The choice of solvent can significantly impact the solubility of your compound. Start with common laboratory solvents and observe the solubility at room temperature.

Recommended Solvent Screening Protocol:

  • Preparation: Weigh out a small, equal amount of your compound into several vials.

  • Solvent Addition: Add a measured volume of each test solvent to the vials.

  • Observation: Agitate the vials and visually assess the degree of dissolution.

  • Quantification (Optional): For more precise measurements, you can determine the saturation solubility.

Solvent ClassExamplesExpected Solubility of Methyl 2-amino-2-(4-chlorophenyl)acetate
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Generally good solubility due to their ability to solvate both polar and non-polar parts of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to good solubility, as they can hydrogen bond with the amino group.
Chlorinated Dichloromethane (DCM), ChloroformModerate solubility, depending on the specific reaction conditions.
Ethers Tetrahydrofuran (THF), Diethyl etherLower solubility is expected due to their lower polarity.
Hydrocarbons Hexane, TolueneVery poor solubility is expected.
Q2: I've tried a few solvents, but the solubility is still not high enough for my reaction concentration. What's the next step?

A2: If a single solvent system is inadequate, the use of co-solvents is a powerful technique to enhance solubility. Co-solvents work by modifying the overall polarity of the solvent system to better match the solute.

Common Co-solvent Systems:

  • DCM/Methanol: A versatile combination for a range of polarities.

  • Toluene/Acetonitrile: Useful for reactions where a non-polar solvent is the primary medium.

  • THF/Water (with pH adjustment): Can be effective, especially if the compound is in its salt form.

Experimental Protocol for Co-solvent Optimization:

  • Dissolve the compound in a small amount of the "good" solvent (e.g., DMSO or Methanol).

  • Slowly add the "poor" solvent (the primary reaction solvent) while stirring.

  • Observe for any signs of precipitation.

  • Determine the optimal ratio of the two solvents that maintains solubility at the desired concentration.

Q3: My compound is the hydrochloride salt. How does this affect solubility, and can I use pH to my advantage?

A3: The hydrochloride salt form is more polar and will have better solubility in more polar solvents. In less polar organic solvents, the free base form is often more soluble. You can manipulate the equilibrium between the salt and free base form by adjusting the pH. The solubility of amino acids and their derivatives is strongly dependent on pH.

pH Adjustment Strategy:

  • To increase solubility in non-polar organic solvents: Convert the hydrochloride salt to the free base. This can be achieved by adding a mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The resulting ammonium salt byproduct will often precipitate and can be removed by filtration.

  • To increase solubility in polar or aqueous-organic mixtures: If working with the free base, adding a small amount of a suitable acid (like HCl in an organic solvent) can form the more soluble salt.

Caption: The effect of pH on the form of the amino ester.

Q4: Can heating the mixture help dissolve my compound?

A4: Yes, for many compounds, solubility increases with temperature. However, this must be approached with caution.

Protocol for Using Temperature:

  • Gentle Heating: Warm the solvent-solute mixture gently while stirring.

  • Monitor for Dissolution: Observe if the compound dissolves at the elevated temperature.

  • Stability Check: Be aware that prolonged heating or high temperatures can lead to degradation of your compound or unwanted side reactions. It is advisable to run a small-scale stability test first.

  • Cooling and Precipitation: Remember that the compound may precipitate out of solution upon cooling. If the subsequent reaction is to be performed at a lower temperature, this may not be a suitable solution.

Q5: I'm still struggling with solubility. Are there any other additives I can use?

A5: Yes, in some cases, solubility enhancers or surfactants can be employed, particularly in formulation development.

  • Surfactants: These molecules have both polar and non-polar regions and can form micelles that encapsulate the drug, increasing its apparent solubility. Examples include Tween® and Span® series.

  • Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

The use of these enhancers is highly application-specific and may not be suitable for all chemical reactions.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseConsiderations
Solvent Screening "Like dissolves like"Initial step for any solubility issue.A broad range of solvent polarities should be tested.
Co-solvents Modifying the bulk solvent polarity.When a single solvent is not effective.The ratio of co-solvents needs to be optimized.
pH Adjustment Shifting the equilibrium between the salt and free base forms.When working with the hydrochloride salt or free base.The added acid or base should not interfere with the subsequent reaction.
Temperature Increase Increasing the kinetic energy of the system to overcome lattice energy.When other methods are not sufficient.Potential for compound degradation; precipitation upon cooling.
Solubility Enhancers Micelle formation or inclusion complexation.Primarily for formulation and drug delivery applications.May interfere with chemical reactions.

By methodically applying these strategies, you will be well-equipped to resolve the solubility challenges of Methyl 2-amino-2-(4-chlorophenyl)acetate and proceed with your research and development with confidence.

Technical Support Center: Stability and Degradation of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-amino-2-(4-chlorophenyl)acetate HCl. It addresses common challenges encountered during stability testing, outlines the principal degradation pathways, and offers robust troubleshooting strategies and experimental protocols. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding the stability of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl.

Q1: What is the most common degradation pathway for this compound? A: The primary and most rapid degradation pathway is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 2-amino-2-(4-chlorophenyl)acetic acid and methanol.[1][2][3]

Q2: What are the recommended storage conditions for the solid Methyl 2-amino-2-(4-chlorophenyl)acetate HCl? A: For long-term stability, the solid material should be stored in a well-sealed container in a cool, dry, and dark environment (e.g., 2-8°C).[4] This minimizes the risk of degradation from humidity (hydrolysis), heat, and light.[5][6]

Q3: In my HPLC analysis of an aged solution, I see a new peak that elutes before the main compound. What is it likely to be? A: This is a classic sign of hydrolysis. The degradation product, 2-amino-2-(4-chlorophenyl)acetic acid, is more polar than the parent methyl ester. In a typical reversed-phase HPLC method, more polar compounds have shorter retention times and will therefore elute earlier.

Q4: My assay value is decreasing, but I don't see a corresponding increase in any single degradation peak. What could be happening? A: There are several possibilities:

  • Multiple Degradation Pathways: The compound may be degrading into several minor products under the specific conditions, none of which are individually large enough to appear significant.

  • Non-Chromophoric Degradants: A degradation product may lack a UV-absorbing chromophore, making it invisible to standard UV detectors. Coupling your HPLC to a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such species.

  • Precipitation: The degradation product (the carboxylic acid) may be less soluble than the parent compound in your sample diluent and could be precipitating out of the solution, leading to a low assay without a visible peak in the chromatogram.

  • High-Molecular-Weight Adducts: In some cases, degradants can form polymers or adducts that may not elute from the column at all.

Q5: What are the essential stress conditions I must test according to regulatory guidelines like ICH? A: To establish the inherent stability of a drug substance, forced degradation studies are necessary. According to ICH guidelines (specifically ICH Q1A), you should evaluate the stability of the molecule under the following conditions: acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and photostability.[7][8][9]

Section 2: Troubleshooting Guide for Stability Studies

This guide provides a structured approach to diagnosing and resolving common issues encountered during the stability analysis of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl.

Observed Issue Potential Root Cause Recommended Troubleshooting Action
Appearance of New Peaks in Chromatogram 1. Chemical Degradation: The compound is degrading under the storage or experimental conditions.1a. Conduct a forced degradation study (see Section 4) to generate a "fingerprint" of expected degradation products. Compare the retention times and UV spectra (if using a DAD) of the unknown peaks to those of the forced degradation samples.[10] 1b. Use HPLC-MS to obtain the mass of the unknown peak to help elucidate its structure.
2. Sample or Solvent Contamination: Impurities in solvents, reagents, or from lab equipment.2a. Prepare and inject a "blank" sample (containing only the diluent) to check for solvent-related peaks. 2b. Use fresh, HPLC-grade solvents and ensure all glassware is scrupulously clean.
Significant Loss of Potency (Low Assay Value) 1. Accelerated Degradation: Storage conditions (temperature, light, humidity) were not adequately controlled.1a. Verify the calibration and performance of your stability chambers.[11] 1b. Check the pH of your sample solutions; unintended pH shifts can drastically accelerate hydrolysis.[1]
2. Analytical Method Inaccuracy: Issues with the HPLC method, such as poor integration or non-linearity.2a. Confirm that the system suitability test (SST) for the analytical run passed. 2b. Re-verify the method's validation parameters, particularly linearity and accuracy. Check for co-elution using peak purity analysis with a DAD detector.[10]
Inconsistent Results or Poor Reproducibility 1. Sample Preparation Variability: Inconsistent weighing, dilution, or pH adjustment.1a. Ensure sample solutions are fully dissolved. Sonication may be required. 1b. If pH adjustment is needed, use a calibrated pH meter and ensure the buffer capacity of the solution is adequate.
2. Physical Instability: The degradant (carboxylic acid) is precipitating, leading to non-homogenous samples.2a. Visually inspect samples for any cloudiness or precipitate before injection. 2b. Consider using a different sample diluent in which both the parent compound and primary degradants are highly soluble.

Troubleshooting Workflow Diagram

G start Stability Issue Detected (e.g., New Peak, Low Assay) check_sst Did System Suitability Pass? start->check_sst investigate_method Troubleshoot Analytical Method: - Check column - Verify mobile phase - Re-validate if needed check_sst->investigate_method No check_blank Analyze Blank and Control Samples check_sst->check_blank Yes is_contaminant Is the Peak Present in Blank? check_blank->is_contaminant source_contamination Identify Source of Contamination (Solvent, Glassware, etc.) is_contaminant->source_contamination Yes is_degradation Peak is Likely a Degradant is_contaminant->is_degradation No forced_degradation Run Forced Degradation Study (See Protocol 4.1) is_degradation->forced_degradation compare_peaks Compare Retention Time & Spectrum with Stressed Samples forced_degradation->compare_peaks match_found Does it Match a Known Degradant? compare_peaks->match_found identify_structure Characterize Structure (e.g., using LC-MS) match_found->identify_structure No end_solution Problem Identified & Pathway Confirmed match_found->end_solution Yes identify_structure->end_solution

Caption: Troubleshooting decision tree for stability issues.

Section 3: Key Degradation Pathways

Understanding the chemical vulnerabilities of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is fundamental to designing stable formulations and robust analytical methods.

Hydrolytic Degradation

This is the most significant degradation pathway. The ester functional group is susceptible to cleavage by water, a reaction that is strongly influenced by pH.

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the ester.

  • Products: 2-amino-2-(4-chlorophenyl)acetic acid and methanol.

  • Catalysis:

    • Base-Catalyzed: Significantly faster than acid-catalyzed hydrolysis. The reaction proceeds rapidly at pH values above 7.

    • Acid-Catalyzed: Occurs under acidic conditions (pH < 7), though generally at a slower rate than base-catalyzed hydrolysis.

  • Implication: Maintaining a neutral or slightly acidic pH is crucial for the stability of solutions. The presence of moisture in the solid form can also lead to slow degradation over time.[6]

Caption: Primary hydrolytic degradation pathway.

Oxidative Degradation

The amino group is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Mechanism: Oxidative pathways for α-amino esters can be complex, potentially involving the formation of imines, α-keto esters, or even cleavage of the C-C bond next to the nitrogen (Strecker degradation).[12][13]

  • Products: The resulting products can be diverse and may include the corresponding imine, the α-keto acid, or other related species. Identification typically requires mass spectrometry.

  • Implication: Protect the compound from strong oxidizing agents and consider storing it under an inert atmosphere (e.g., nitrogen or argon) if oxidative lability is a concern.

Photolytic Degradation

The 4-chlorophenyl group acts as a chromophore, meaning it can absorb light, particularly in the UV range. This absorbed energy can trigger chemical degradation.

  • Mechanism: Photodegradation often proceeds via free-radical mechanisms.[2] The absorbed light energy can lead to bond cleavage, potentially including the carbon-chlorine bond, or reactions with other molecules.

  • Products: A complex mixture of products can be formed, and their identity can be difficult to predict without detailed structural elucidation.[14]

  • Implication: Both solid material and solutions should be protected from light using amber vials or by storing them in the dark to prevent photolytic degradation.[5][6]

Section 4: Key Experimental Protocol

Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[7][8]

Objective: To generate approximately 10-20% degradation of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl under various stress conditions.[15]

Analytical Method: A validated stability-indicating HPLC method with a DAD detector is required. An HPLC-MS method is highly recommended for peak identification.

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

  • Control Sample: Dilute the stock solution with the diluent to the target analytical concentration (e.g., 0.1 mg/mL). This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Keep at room temperature (this reaction is typically fast).

    • Withdraw aliquots at short intervals (e.g., 5, 15, 30, 60 minutes).

    • Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

    • Keep at room temperature and protect from light.

    • Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) for analysis.

  • Thermal Degradation (in Solution):

    • Place a vial of the stock solution in an oven at 80°C.

    • Withdraw aliquots at regular intervals (e.g., 1, 3, 7 days) for analysis.

  • Photostability:

    • Expose both the solid powder and the stock solution to light conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

    • Analyze the samples after exposure. Keep parallel control samples protected from light.

Data Analysis for Each Condition:

  • Analyze all stressed samples and the control using your stability-indicating HPLC method.

  • Calculate the percentage degradation.

  • Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in degradation peaks.

  • Use a DAD detector to perform peak purity analysis on the parent peak in all stressed samples to confirm no co-elution.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions cluster_eval Data Evaluation start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxidation Oxidative (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Timepoints (Target ~10-20% Degradation) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-DAD/MS Method sampling->analysis evaluation Evaluate Data analysis->evaluation purity Assess Peak Purity evaluation->purity mass_balance Calculate Mass Balance evaluation->mass_balance identify Identify Degradants evaluation->identify

Caption: Experimental workflow for a forced degradation study.

Summary of Expected Degradation Behavior
Stress ConditionSeverityExpected Primary Degradation PathwayTypical Observation
Acidic Hydrolysis 0.1 M HCl, 60°CHydrolysis of methyl esterSlow to moderate degradation; formation of the more polar carboxylic acid.
Basic Hydrolysis 0.1 M NaOH, RTHydrolysis of methyl esterRapid degradation; formation of the carboxylic acid is typically the major peak.
Oxidation 3% H₂O₂, RTOxidation of the amino groupModerate degradation; may produce multiple minor, unresolved peaks.
Thermal 80°C (Solid & Solution)Acceleration of all pathwaysSlow degradation, primarily hydrolysis if moisture is present.
Photostability ICH Q1B LightPhotolysis via chlorophenyl groupPotential for slight degradation, may show color change.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the production of various pharmaceuticals, including antithrombotic agents like Clopidogrel, a robust and scalable synthetic route is critical.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the scale-up of the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate, providing potential causes and actionable solutions.

Low Reaction Yield upon Scale-Up

Question: My lab-scale synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate consistently gives good yields (>80%), but upon increasing the batch size by 10-fold, the yield has dropped significantly to around 50%. What could be the issue?

Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is optimized for the vessel geometry and reaction mass. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. If the heat generated is not dissipated efficiently, the increased temperature can lead to product degradation or the formation of byproducts.

    • Solution: Implement a more robust cooling system for your reactor. This may involve using a larger cooling jacket, a lower temperature coolant, or internal cooling coils. A gradual addition of reagents can also help to control the exotherm.

  • Phase Transfer Catalysis Issues: If you are employing a phase-transfer catalyst (PTC) for the synthesis, its efficiency can be impacted by changes in interfacial area upon scale-up.[3][4][5]

    • Solution: The choice and concentration of the PTC may need to be re-optimized for the larger scale. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The type of quaternary ammonium salt used as a PTC can also influence the reaction's success.[5]

Formation of Impurities

Question: I am observing significant amounts of impurities in my scaled-up batch of Methyl 2-amino-2-(4-chlorophenyl)acetate, which were not present or were negligible in the lab-scale synthesis. How can I identify and minimize these?

Answer: The impurity profile can change during scale-up due to longer reaction times, temperature fluctuations, and variations in reagent addition. Common impurities in α-amino ester syntheses include over-alkylation products and products of side reactions involving the starting materials or intermediates.

  • Dimerization and Polymerization: The starting materials or the product itself may undergo self-condensation or polymerization under prolonged reaction times or at elevated temperatures.

    • Solution: Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

  • Hydrolysis of the Ester: If the reaction is carried out in the presence of water and base, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and reagents where possible. If an aqueous phase is necessary, minimize the reaction time and control the pH carefully.

  • Side Reactions of the Aldehyde: The starting aldehyde, 4-chlorobenzaldehyde, can undergo side reactions such as the Cannizzaro reaction in the presence of a strong base, leading to the formation of 4-chlorobenzyl alcohol and 4-chlorobenzoic acid.

    • Solution: Control the stoichiometry of the base and add it gradually to the reaction mixture to avoid high local concentrations.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential CauseMitigation Strategy
Bis-alkylated productExcess alkylating agent, strong basePrecise control of stoichiometry, gradual addition of base
4-chlorobenzoic acidHydrolysis of the ester or Cannizzaro reactionUse of anhydrous conditions, controlled pH, gradual base addition
4-chlorobenzyl alcoholCannizzaro reaction of 4-chlorobenzaldehydeGradual addition of base, controlled temperature
Unreacted starting materialsIncomplete reactionOptimization of reaction time, temperature, and catalyst loading
Challenges in Product Isolation and Purification

Question: The work-up and purification of my large-scale batch are proving to be problematic. I'm experiencing emulsion formation during extraction, and the crystallization is not yielding a pure product. What can I do?

Answer: Work-up and purification procedures often require significant adjustments when moving from a small to a large scale.

  • Emulsion Formation: Emulsions are common during the extractive work-up of reactions containing both aqueous and organic phases, especially with vigorous stirring.

    • Solution: Add a small amount of a saturated brine solution to the aqueous layer to increase its ionic strength, which can help to break the emulsion. Alternatively, consider a filtration step through a pad of Celite to break up the emulsion. Allowing the mixture to stand for a longer period without agitation can also be effective.

  • Difficult Crystallization: The presence of impurities can inhibit crystallization or lead to the formation of an oily product. The cooling rate can also significantly impact crystal size and purity.

    • Solution: Ensure the crude product is as pure as possible before attempting crystallization. This may involve an extra washing step or a charcoal treatment to remove colored impurities. For the crystallization itself, a slow and controlled cooling profile is recommended. Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization.[6]

Experimental Protocol: Optimized Crystallization

  • Dissolve the crude Methyl 2-amino-2-(4-chlorophenyl)acetate in a minimal amount of a suitable hot solvent (e.g., isopropanol, toluene).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, add a single seed crystal of the pure product.

  • Once crystallization has initiated, cool the mixture further in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate.

1. What is the most common synthetic route for Methyl 2-amino-2-(4-chlorophenyl)acetate on a larger scale?

The Strecker synthesis is a versatile and widely used method for the preparation of α-amino acids and their derivatives, and it is adaptable for large-scale production.[7][8] The reaction involves the treatment of an aldehyde (4-chlorobenzaldehyde) with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile and subsequent esterification.[8] An alternative and often preferred method for industrial-scale synthesis is phase-transfer catalysis (PTC), which allows for milder reaction conditions and can be more amenable to scale-up.[3][4][5]

DOT Diagram: Simplified Strecker Synthesis Workflow

Strecker_Synthesis A 4-Chlorobenzaldehyde C α-Aminonitrile Intermediate A->C B Ammonia & Cyanide Source B->C D Hydrolysis C->D G α-Amino Acid D->G E Methyl 2-amino-2-(4-chlorophenyl)acetate F Esterification F->E G->F

Caption: A simplified workflow of the Strecker synthesis.

2. How can I control the enantioselectivity of the synthesis?

Since Methyl 2-amino-2-(4-chlorophenyl)acetate is a chiral molecule, controlling the stereochemistry is often a critical aspect, especially in pharmaceutical applications where only one enantiomer is active.

  • Chiral Resolution: A common approach is to synthesize the racemic mixture and then separate the enantiomers through resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[6][9][10]

  • Asymmetric Synthesis: More advanced methods involve the use of a chiral catalyst or a chiral auxiliary to directly synthesize the desired enantiomer. Chiral phase-transfer catalysts derived from Cinchona alkaloids have shown promise in the enantioselective synthesis of α-amino acids.[3][5]

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic α-amino esters through enantioselective hydrolysis or transesterification.[11][12][13][14]

3. What are the key safety considerations when scaling up this synthesis?

  • Cyanide: If using a cyanide source for the Strecker synthesis, extreme caution is necessary. Hydrogen cyanide (HCN) is a highly toxic gas that can be generated if the cyanide salt is exposed to acid. All reactions involving cyanide should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A quench solution (e.g., bleach) should be readily available to neutralize any cyanide waste.

  • Exothermic Reactions: As mentioned earlier, the reaction can be exothermic. Proper temperature monitoring and control are crucial to prevent a runaway reaction.

  • Solvent Handling: Large quantities of flammable organic solvents may be used. Ensure that the reactor and all equipment are properly grounded to prevent static discharge.

4. How does the chloro-substituent on the phenyl ring affect the reaction?

The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reactivity of the starting aldehyde. It makes the carbonyl carbon more electrophilic, which can potentially increase the rate of the initial nucleophilic attack by ammonia in the Strecker synthesis. However, it can also affect the stability of intermediates and the pKa of the α-proton, which may have implications for side reactions and racemization.

5. What is racemization and how can it be minimized?

Racemization is the process of converting an enantiomerically pure or enriched substance into a racemic mixture.[15][16][17][18][19] In the context of α-amino acid synthesis, the α-proton is susceptible to deprotonation, especially under basic conditions, which can lead to a loss of stereochemical integrity.

  • Minimizing Racemization: To minimize racemization, it is important to use the mildest possible reaction conditions. This includes using weaker bases where feasible, keeping the reaction temperature as low as possible, and minimizing the reaction time. The choice of base can also have a significant impact; sterically hindered bases may be less prone to causing racemization.[17]

DOT Diagram: Racemization Mechanism

Racemization cluster_0 Enantiomer (S) cluster_1 Planar Enolate Intermediate cluster_2 Enantiomer (R) S S-enantiomer Enolate Enolate S->Enolate + Base Enolate->S + H+ R R-enantiomer Enolate->R + H+

Caption: A simplified representation of base-catalyzed racemization.

By understanding these common challenges and having well-defined strategies to address them, researchers can significantly improve the success rate of scaling up the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate.

III. References

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 621–630. --INVALID-LINK--

  • Corey, E. J., & Lygo, B. (1999). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 32(9), 779-787. --INVALID-LINK--

  • Scilit. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. --INVALID-LINK--

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. --INVALID-LINK--

  • Google Patents. (2014). US9598353B2 - Process for the racemization of α-amino acids. --INVALID-LINK--

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (n.d.). --INVALID-LINK--

  • Google Patents. (1986). EP0173921B1 - Process for the racemization of an alpha-amino acid. --INVALID-LINK--

  • Jacobsen, E. N., & Sigman, M. S. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 458(7236), 324–327. --INVALID-LINK--

  • BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. --INVALID-LINK--

  • Creation.com. Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. --INVALID-LINK--

  • Google Patents. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092. --INVALID-LINK--

  • Nature. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. --INVALID-LINK--

  • Wikipedia. Cetirizine. --INVALID-LINK--

  • Google Patents. (2007). US 2007/0225320 A1 - Process for preparing clopidogrel. --INVALID-LINK--

  • MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. --INVALID-LINK--

  • Wikipedia. Strecker amino acid synthesis. --INVALID-LINK--

  • Quick Company. New Process For Preparation Of Clopidogrel. --INVALID-LINK--

  • ResearchGate. Examples of bioactive amino acids prepared by the Strecker synthesis. --INVALID-LINK--

  • Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. --INVALID-LINK--

  • Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. --INVALID-LINK--

  • Xinbell. High-Purity Pharmaceutical Intermediate: (S)-(-)-Methyl α-(2-Thienyl Ethyl Amino)-(2-Chlorophenyl) Acetate HCl for Synthesis and Research. --INVALID-LINK--

  • Google Patents. (2006). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate. --INVALID-LINK--

  • Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. --INVALID-LINK--

  • Google Patents. (2007). US20070225320A1 - Process for preparing clopidogrel. --INVALID-LINK--

  • Organic Syntheses. (Z)-2-ACETOXY-3-PHENYLACRYLONITRILE. --INVALID-LINK--

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. --INVALID-LINK--

  • National Institutes of Health. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. --INVALID-LINK--

  • TU Delft Research Portal. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. --INVALID-LINK--

  • ResearchGate. Enzymatic hydrolytic resolution of (R,S)-α-chlorophenyl acetates in biphasic media | Request PDF. --INVALID-LINK--

  • ChemScene. 155541-87-0 | Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride. --INVALID-LINK--

  • GSRS. METHYL (2S)-2-(2-CHLOROPHENYL)-2-((2-(THIOPHEN-2-YL)ETHYL)AMINO)ACETATE. --INVALID-LINK--

  • ResearchGate. Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel | Request PDF. --INVALID-LINK--

  • Sigma-Aldrich. methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 141109-17-3. --INVALID-LINK--

  • Sigma-Aldrich. Methyl 2-(4-amino-3-chlorophenyl)acetate | 101349-30-8. --INVALID-LINK--h9bb32881)

References

Minimizing epimerization during peptide coupling with phenylglycine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is dedicated to addressing a critical challenge in Solid-Phase Peptide Synthesis (SPPS): minimizing epimerization when incorporating phenylglycine (Phg) and its derivatives. Due to the unique structural properties of Phg, it is exceptionally prone to loss of stereochemical integrity during activation and coupling. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high diastereomeric purity in your Phg-containing peptides.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may be encountering in your experiments.

Question: I've synthesized my Phg-containing peptide, but HPLC and MS analysis shows a significant peak for the wrong diastereomer. What is the most likely cause and how do I fix it?

Answer:

This is the most common issue when working with phenylglycine. The primary cause is almost always the combination of coupling reagent and base used during the incorporation of the Fmoc-Phg-OH residue.[1][2][3] The base-catalyzed coupling step is the critical point for racemization, not the Fmoc-deprotection step.[1][2][3]

Core Problem: Phenylglycine's α-proton is unusually acidic because the adjacent phenyl ring stabilizes the negative charge that forms upon deprotonation (an enolate-like intermediate).[4][5][6] Standard bases used in peptide coupling, particularly strong and non-sterically hindered ones like N,N-diisopropylethylamine (DIPEA), can easily abstract this proton, leading to racemization.[1]

Solution: The solution involves a dual modification of your protocol: changing the base and selecting an optimal coupling reagent.

  • Change Your Base: Replace DIPEA with a weaker, more sterically hindered base. The steric bulk makes it difficult for the base to access the α-proton, while it can still perform its necessary function in the coupling reaction. The top recommendations are:

    • 2,4,6-trimethylpyridine (TMP) , also known as collidine.[1][2]

    • 2,6-dimethylpyridine (DMP) , also known as 2,6-lutidine.[1][2]

  • Select an Advanced Coupling Reagent: While standard reagents like HBTU or HATU can work, third-generation uronium salts and phosphonium-based reagents have demonstrated superior performance in suppressing epimerization for troublesome residues like Phg.[1] The best options are:

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][7]

    • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1][2]

The workflow below illustrates the decision process for mitigating this issue.

G start High Epimerization Detected (e.g., >5% D-Phg) check_base Are you using DIPEA or a strong, unhindered base? start->check_base change_base Action: Replace base with sterically hindered, weaker base. check_base->change_base Yes check_reagent Are you using HBTU/HATU? check_base->check_reagent No base_options Primary Choices: 1. 2,4,6-Trimethylpyridine (TMP) 2. 2,6-Dimethylpyridine (DMP) change_base->base_options change_base->check_reagent change_reagent Action: Replace coupling reagent with one known to suppress racemization. check_reagent->change_reagent Yes solution Optimal Solution: Combine recommended base and coupling reagent. check_reagent->solution No, but still have issues reagent_options Primary Choices: 1. COMU 2. DEPBT change_reagent->reagent_options change_reagent->solution protocol Implement Validated Protocol (See Protocol 1 below) solution->protocol

Caption: Troubleshooting workflow for high epimerization.

Data-Driven Reagent Selection

Studies have systematically evaluated different reagent and base combinations. The data clearly shows that the combination of an advanced coupling reagent with a hindered base provides the highest stereochemical purity.

Coupling ReagentBase% Correct DiastereomerReference
HATUDIPEA~78%[8]
HBTUDIPEA~75%[8]
HATUTMP93%[1]
COMUDIPEA92%[1]
COMU TMP >98% [1]
DEPBT TMP >98% [1][2]

Table adapted from studies on Fmoc-Phenylglycine, which is highly prone to racemization.[1][8]

Frequently Asked Questions (FAQs)

Question: Why is phenylglycine so much more prone to epimerization than, for example, phenylalanine?

Answer:

The heightened susceptibility of phenylglycine to epimerization is a direct result of its structure. Unlike proteinogenic aromatic amino acids such as phenylalanine or tyrosine, which have a flexible β-methylene (-CH2-) spacer between the α-carbon and the aromatic ring, phenylglycine's bulky phenyl ring is attached directly to the α-carbon.[4]

This direct attachment has a critical electronic consequence: it significantly increases the acidity of the α-proton (the hydrogen atom on the stereocenter). The phenyl ring can stabilize the planar carbanion intermediate formed upon deprotonation through resonance.[5][6] Because this proton is more easily abstracted by a base, the stereocenter is readily lost, leading to racemization upon re-protonation. Phenylalanine's methylene spacer isolates the α-carbon from this powerful electronic effect, making its α-proton much less acidic and therefore less prone to abstraction.

Caption: Structural comparison of Phenylglycine and Phenylalanine.

Question: What is the mechanistic role of coupling additives like OxymaPure or HOBt?

Answer:

Coupling additives are essential for suppressing racemization, especially when using carbodiimide coupling agents like N,N'-Diisopropylcarbodiimide (DIC).[9] During carbodiimide-mediated activation, the N-protected amino acid's carboxyl group is converted into a highly reactive O-acylisourea intermediate.[10]

This intermediate is unstable and prone to two undesirable pathways:

  • Rearrangement: It can rearrange to a stable, unreactive N-acylurea.

  • Oxazolone Formation: It can cyclize to form an oxazolone (or azlactone). The α-proton of the oxazolone is extremely acidic, and its abstraction by a base leads rapidly to racemization.[10]

Additives like OxymaPure or HOBt act as "trapping agents." They rapidly react with the O-acylisourea intermediate to form a new active ester (e.g., an Oxyma-ester or HOBt-ester).[9][10][11] This active ester is still highly reactive towards the incoming amine of the peptide chain but is significantly more stable and far less prone to cyclizing into an oxazolone.[10][11] By preventing the formation of the oxazolone, these additives effectively shut down a major pathway for racemization. Oxyma is now generally preferred over HOBt due to its superior safety profile (non-explosive) and equal or greater efficacy in suppressing epimerization.[9][10]

Question: Besides the coupling step, are there other stages in SPPS where Phg can epimerize?

Answer:

While the base-catalyzed coupling of the activated Fmoc-Phg-OH is the most critical step for epimerization[1][2][3], some studies have noted that racemization can also occur, albeit to a much lesser extent, during the Fmoc-group removal step if conditions are harsh or prolonged.[12][13][14]

Specifically, extended exposure of the resin-bound peptide to strong bases can induce epimerization of the Phg residue.[1] For instance, overnight incubation in 1% DBU in DMF or, to a lesser degree, 20% piperidine in DMF, has been shown to cause a noticeable loss of configuration.[1] However, under standard Fmoc deprotection cycles (e.g., 2 x 5-10 minutes with 20% piperidine/DMF), the resin-bound peptide is remarkably resistant to epimerization.[1][3]

Recommendation: Stick to standard Fmoc deprotection times. Avoid unnecessarily long exposures to the piperidine solution, especially when synthesizing long or complex sequences that might require extended cycles.

Question: How do temperature and solvent choice affect epimerization?

Answer:

Both temperature and solvent polarity can influence the rate of epimerization.

  • Temperature: Lowering the reaction temperature is a classic strategy to suppress epimerization for many amino acids.[15] However, this can also decrease the coupling reaction rate, potentially leading to incomplete reactions. For Phg, the choice of modern, highly efficient reagents (like COMU/TMP) is often more impactful than temperature reduction and can provide excellent results at room temperature, avoiding potential solubility problems at colder temperatures.[1]

  • Solvent: Polar solvents, such as DMF, have been shown to increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[15] The polar environment can better stabilize the charged intermediates involved in the racemization pathways. However, DMF is often required for its excellent resin-swelling and reagent-solubilizing properties. While solvent choice is a factor, optimizing the reagent and base combination typically yields a more dramatic improvement and is a more practical approach in standard Fmoc-SPPS workflows.

Experimental Protocols

Protocol 1: Recommended Low-Epimerization Coupling of Fmoc-Phg-OH

This protocol is designed to achieve >98% retention of stereochemical configuration during the coupling of Fmoc-L-Phenylglycine-OH in a standard Fmoc-SPPS workflow.

Reagents:

  • Amino Acid: Fmoc-L-Phg-OH (4 equivalents relative to resin loading)

  • Coupling Reagent: COMU (4 equivalents)

  • Base: 2,4,6-trimethylpyridine (TMP) (8 equivalents)

  • Solvent: High-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (at least 5 times) to completely remove any residual piperidine.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-L-Phg-OH (4 eq.) and COMU (4 eq.) in a minimal volume of DMF.

    • Add the 2,4,6-trimethylpyridine (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-3 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated solution to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. The reaction is typically complete within this timeframe due to the high efficiency of COMU.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative test for free amines to confirm reaction completion. If the test is positive, allow the reaction to proceed for another 30-60 minutes. Avoid excessively long coupling times.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.

  • Continuation: Proceed with the standard Fmoc deprotection cycle for the newly added Phg residue.

References

Identifying and removing unwanted polymorphs during crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference for troubleshooting one of the most critical and often challenging aspects of crystallization: the identification and control of unwanted polymorphs. The spontaneous crystallization of a metastable form or an undesired solvate can lead to significant delays and complications in development and manufacturing.[1]

Here, we move beyond simplistic protocols to delve into the "why" behind the methods. Understanding the interplay of thermodynamics and kinetics is paramount to rationally designing experiments that consistently yield the desired solid form.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a critical concern in my work?

Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[2] These different forms, or polymorphs, can exhibit significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability. A less soluble polymorph may not dissolve efficiently enough to be therapeutically effective.[3]

  • Stability: Metastable polymorphs can convert to a more stable form over time, which can alter the drug's performance and shelf-life.[1]

  • Mechanical Properties: Properties like tabletability and powder flow can be affected by the crystal habit and packing of different polymorphs.[2]

The infamous case of Ritonavir, where an unpredicted, less soluble polymorph emerged after the product was on the market, serves as a stark reminder of the potential consequences of uncontrolled polymorphism.[4]

Q2: I've unexpectedly produced a new crystalline form. How can I quickly identify if it's a new polymorph?

A multi-faceted analytical approach is crucial for unambiguous identification. No single technique tells the whole story.

  • X-Ray Powder Diffraction (XRPD): This is often considered the gold standard for polymorph identification. Each crystalline form has a unique crystal lattice, which results in a distinct "fingerprint" diffraction pattern.[5][6] If the XRPD pattern of your new form differs from your known forms, you likely have a new polymorph.

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) can identify different melting points, heats of fusion, and solid-state transitions between polymorphs.[4] Thermogravimetric Analysis (TGA) is essential for determining if the new form is a solvate or hydrate by detecting weight loss upon heating.

  • Spectroscopy (Raman & Solid-State NMR): Raman spectroscopy is highly sensitive to differences in molecular conformation and lattice vibrations between polymorphs. Solid-state NMR (ssNMR) provides detailed information about the local magnetic environment of atomic nuclei, which can distinguish between different crystal packing arrangements.[4]

  • Microscopy: Hot-stage microscopy (HSM) allows for the direct visualization of crystal morphology changes and transformations as a function of temperature.[5][7]

Q3: What's the difference between thermodynamic and kinetic control in crystallization, and how does it relate to getting the wrong polymorph?

This is a fundamental concept that governs which polymorph you are likely to crystallize.

  • Thermodynamic Control: Under these conditions, the most stable polymorph (lowest Gibbs free energy) is favored. This is typically achieved with longer crystallization times, higher temperatures, and slower cooling rates, allowing the system to reach equilibrium.[8]

  • Kinetic Control: This favors the polymorph that nucleates and grows the fastest, which is often a metastable form. Rapid cooling, high supersaturation, and fast anti-solvent addition are conditions that promote kinetic control.[8][9]

Often, an undesired metastable polymorph appears because the crystallization process is under kinetic control. The goal of many troubleshooting efforts is to shift the process conditions to favor thermodynamic control and produce the most stable form.

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: My crystallization consistently produces a mixture of polymorphs.

This is a common issue, often arising from competing nucleation and growth kinetics of different forms.

Question: How can I promote the formation of a single, desired polymorph?

Answer: The most robust strategy is seeding .

Underlying Principle: Seeding bypasses the stochastic nature of primary nucleation by providing a template of the desired crystalline form for subsequent growth.[1][10] This directs the crystallization down the intended pathway, often overriding the spontaneous nucleation of unwanted forms.[11]

Experimental Protocol: Seeding for Polymorph Control

  • Seed Preparation:

    • Ensure your seed crystals are of the pure, desired polymorphic form, confirmed by XRPD.

    • Ideally, the particle size of the seeds should be uniform and within a defined range. Grinding larger crystals may be necessary, but be mindful that excessive grinding can induce amorphization or polymorphic transformations.[12]

    • The amount of seed material is critical. Typically, 0.1-10% (w/w) relative to the solute is a good starting range.

  • Seeding Point Determination:

    • The solution should be in a metastable state when seeds are introduced – supersaturated enough for growth to occur, but not so supersaturated that spontaneous nucleation of other forms is likely.

    • The "metastable zone width" (MSZW) is a key parameter here. It's the region between the solubility curve and the point where spontaneous nucleation occurs. You want to seed within this zone.

  • Procedure:

    • Dissolve your compound at an elevated temperature.

    • Cool the solution to the desired seeding temperature (within the MSZW).

    • Introduce the seed crystals as a slurry in the mother liquor to ensure good dispersion.

    • Maintain the temperature for a "healing" period to allow the seeds to integrate and initiate growth.

    • Proceed with the rest of your cooling or anti-solvent addition profile at a controlled rate.

Scenario 2: I isolated the desired polymorph, but it transforms into another form upon drying or storage.

This indicates that you have likely crystallized a metastable form, which is converting to the more thermodynamically stable form.

Question: How can I prevent this transformation and isolate the stable form directly?

Answer: You need to adjust your crystallization conditions to favor the thermodynamically stable polymorph. This often involves leveraging solvent effects and temperature.

Underlying Principle: The relative stability of polymorphs can be temperature-dependent (enantiotropic systems) or one form can be more stable at all temperatures (monotropic systems).[1] Solvents can also play a crucial role by selectively interacting with and stabilizing or inhibiting the nucleation of specific polymorphs.[13][14]

Workflow: Screening for the Thermodynamically Stable Form

This workflow aims to identify conditions that favor the stable polymorph through slurry conversion.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Interpretation Start Prepare saturated solutions of your compound in a variety of solvents (polar, non-polar, protic, aprotic). Slurry Add excess solid of your known polymorph(s) to each solution to create a slurry. Start->Slurry Agitate Agitate the slurries at a controlled temperature (e.g., ambient and elevated) for an extended period (24-72 hours). Slurry->Agitate Isolate Isolate the solid from each slurry by filtration. Agitate->Isolate Analyze Analyze the solid phase using XRPD and DSC. Isolate->Analyze Identify Identify the polymorphic form present in each sample. Analyze->Identify Conclusion The polymorph that appears in the majority of solvents after prolonged slurry is likely the most thermodynamically stable form under those conditions. Identify->Conclusion

Once you've identified the stable form and the solvent systems that produce it, you can design a crystallization process (cooling, anti-solvent, etc.) using that solvent and incorporating seeding with the stable form to ensure robustness.

Scenario 3: The choice of solvent seems to be dictating which polymorph I get. How do I understand and control this?

Solvents are not merely inert media for dissolution; they actively participate in the crystallization process.

Question: What is the mechanism of solvent influence, and how can I choose a solvent to target a specific polymorph?

Answer: Solvents influence polymorphism primarily through solute-solvent interactions and their effect on nucleation kinetics.[14][15]

Causality behind Solvent Choice:

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can compete with the solute's own hydrogen bonding motifs. This can disrupt the formation of a particular polymorph's crystal lattice while favoring another.[15]

  • Polarity: The polarity of the solvent can influence the conformation of the solute molecule in solution, which in turn can predispose it to pack into a specific crystal lattice.[16]

  • Kinetic Effects: Some solvents may selectively adsorb to the surfaces of growing nuclei of a particular polymorph, inhibiting its growth and allowing another to dominate.[13]

Data-Driven Solvent Selection:

A systematic approach is more effective than random screening.

Solvent Property Rationale for Selection Potential Polymorphic Outcome
Protic Solvents (e.g., Alcohols, Water) Can form strong hydrogen bonds with the solute.May favor polymorphs where solute-solvent H-bonds are critical or disrupt intermolecular H-bonds, leading to a different form.[15]
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile) Can interact via dipole-dipole interactions without donating a proton.Can favor polymorphs with specific packing arrangements influenced by polarity.[16]
Non-Polar Solvents (e.g., Toluene, Heptane) Minimize strong specific interactions with the solute.May favor polymorphs dominated by the solute's own intermolecular interactions.

Protocol: Anti-Solvent Crystallization for Polymorph Control

This protocol is useful when the desired polymorph is less soluble in a particular solvent system.

  • System Selection:

    • Choose a "good" solvent in which your compound is highly soluble.

    • Choose a miscible "anti-solvent" in which your compound is poorly soluble. The choice of both can influence the polymorphic outcome.

  • Procedure:

    • Prepare a concentrated solution of your compound in the "good" solvent.

    • Slowly add the anti-solvent to the solution with controlled agitation. The rate of addition is a critical parameter; slower rates generally favor thermodynamic control.[17]

    • Monitor for the onset of nucleation.

    • If you have seeds of the desired polymorph, add them just before or at the point of saturation to guide the crystallization.

    • Continue adding the anti-solvent to the desired final solvent composition.

    • Allow the slurry to age for a period to ensure any metastable forms have time to convert.

    • Isolate the crystals by filtration.

G Start Unwanted Polymorph Detected Identify 1. Full Characterization (XRPD, DSC, TGA, Raman) Start->Identify IsMetastable Is it a metastable form? Identify->IsMetastable IsSolvate Is it a solvate/hydrate? Identify->IsSolvate SlurryExp 2. Perform Slurry Experiments (Different Solvents/Temps) IsMetastable->SlurryExp Yes ImplementSeeding 4. Implement Seeding Strategy (Use seeds of the desired form) IsMetastable->ImplementSeeding No, but mixture obtained OptimizeDrying Optimize Drying Conditions (Temperature, Vacuum) IsSolvate->OptimizeDrying Yes FindStable Identify conditions for the thermodynamically stable form. SlurryExp->FindStable ChangeSolvent 3. Modify Crystallization Conditions - Change Solvent System - Adjust Temperature Profile FindStable->ChangeSolvent ChangeSolvent->ImplementSeeding Success Desired Polymorph Isolated ImplementSeeding->Success OptimizeDrying->ChangeSolvent

By systematically applying these principles and protocols, you can move from reactive troubleshooting to proactive control over your crystallization processes, ensuring the consistent production of the desired solid form.

References

Technical Support Center: Troubleshooting Incomplete Derivatization of Amino Acids for HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amino acid analysis. As a Senior Application Scientist, I understand that achieving complete and reproducible derivatization is critical for accurate quantification of amino acids by HPLC. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to overcome common challenges associated with incomplete derivatization.

The Critical Role of Complete Derivatization

Amino acid analysis by HPLC often requires a derivatization step because most amino acids lack a native chromophore or fluorophore, making them undetectable by common HPLC detectors like UV-Vis or fluorescence detectors.[][2] Derivatization involves a chemical reaction that attaches a "tag" to the amino acid, rendering it detectable.[3] Incomplete derivatization can lead to a host of problems, including inaccurate quantification, poor reproducibility, and the appearance of extraneous peaks in your chromatogram. This guide will walk you through the most common causes of incomplete derivatization and provide you with actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reagent-Related Issues
Q1: My derivatization reaction is incomplete, and I suspect an issue with my reagents. What should I check?

A1: The quality and preparation of your derivatization reagents are paramount for a successful reaction. Here are the key factors to investigate:

  • Reagent Age and Storage: Many derivatization reagents are susceptible to degradation, especially when exposed to moisture or light.[4][5] For instance, silylating agents are highly sensitive to water, which will preferentially react with the reagent, rendering it ineffective.[5][6] Always use fresh reagents and store them according to the manufacturer's instructions, often in a desiccator.[6] Reconstituted reagents may have a limited shelf life.[4]

  • Insufficient Reagent Concentration: The derivatization reaction requires a molar excess of the reagent to ensure all amino acids are tagged. A general rule of thumb for silylating reagents is to use at least a 2:1 molar ratio of the reagent to active hydrogens in the sample.[6] If you are working with concentrated samples, you may need to increase the amount of derivatization reagent accordingly.[5]

  • Improper Reagent Preparation: Ensure that your reagents are dissolved in the appropriate high-purity solvents and at the correct concentrations. Contaminants in solvents can interfere with the reaction.[5]

Reagent TypeCommon IssuesRecommended Actions
Silylating Agents (e.g., BSTFA, MSTFA) Highly sensitive to moisture.[5][6]Store in a desiccator. Use anhydrous solvents.
AccQ-Tag (AQC) Reagent degradation over time.[4]Use freshly reconstituted reagent.
OPA (o-phthalaldehyde) Unstable derivatives.Automate the derivatization and injection process for precise timing.
FMOC-Cl Hydrolysis of the reagent can cause interference.[7]Prepare fresh and control reaction conditions carefully.
Ninhydrin Reagent can degrade when exposed to air.[8]Prepare fresh reagent for each use.[9]
Section 2: Reaction Condition Optimization
Q2: I've confirmed my reagents are good, but I'm still seeing signs of incomplete derivatization. What reaction conditions should I optimize?

A2: The efficiency of the derivatization reaction is highly dependent on several key parameters. A systematic approach to optimizing these conditions is crucial.

  • pH of the Reaction Mixture: This is often the most critical factor. Most derivatization reactions for amino acids require a basic pH, typically in the range of 8 to 10. If the pH is too low, the derivatization will be incomplete, and this effect can vary for different amino acids. For example, with AccQ-Tag, acidic amino acids are more affected by suboptimal pH than others. When analyzing samples from acid hydrolysis, it is essential to properly neutralize the sample before adding the derivatization reagent.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the derivatization reagent. Some reactions proceed efficiently at room temperature, while others require heating to go to completion.[10] For instance, the ninhydrin reaction is very slow at room temperature and typically requires heating in a boiling water bath.[8] Conversely, for some reagents, excessive heat can lead to the degradation of the derivatives.[10] Always consult the specific protocol for your chosen reagent.

  • Reaction Time: Insufficient reaction time is a common cause of incomplete derivatization.[5] The reaction must be allowed to proceed for a sufficient duration to ensure all amino acids have been derivatized. However, for some reagents that form unstable derivatives, such as OPA, a precisely controlled and often short reaction time followed by immediate injection is necessary.

  • Mixing: It is crucial to mix the sample and derivatization reagent promptly and thoroughly after addition to ensure a homogenous reaction mixture.[4]

Experimental Protocol: Optimizing Derivatization pH
  • Prepare a standard solution of amino acids in your typical sample diluent.

  • Create a series of reaction buffers with a range of pH values (e.g., from 7.5 to 10.5 in 0.5 pH unit increments).

  • Perform the derivatization reaction on the amino acid standard using each of the different pH buffers, keeping all other parameters (reagent concentration, temperature, time) constant.

  • Analyze each sample by HPLC.

  • Plot the peak area of each amino acid derivative against the reaction pH.

  • The optimal pH is the one that yields the highest and most consistent peak areas for all amino acids of interest.

Derivatization_Optimization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis & Optimization AA_Standard Amino Acid Standard Derivatize Perform Derivatization at each pH AA_Standard->Derivatize Buffers pH Buffers (7.5-10.5) Buffers->Derivatize HPLC_Analysis HPLC Analysis Derivatize->HPLC_Analysis Plot_Data Plot Peak Area vs. pH HPLC_Analysis->Plot_Data Optimal_pH Determine Optimal pH Plot_Data->Optimal_pH

Caption: Workflow for optimizing derivatization pH.

Section 3: Sample-Related Issues
Q3: Could something in my sample itself be causing incomplete derivatization?

A3: Yes, the sample matrix can have a significant impact on the derivatization reaction. This is often referred to as a "matrix effect."[11][12]

  • Presence of Interfering Substances: Components in your sample matrix can compete with the amino acids for the derivatization reagent or otherwise inhibit the reaction. This is a common issue in complex matrices like plasma, muscle, or food samples.[11][13]

  • High Salt Concentration: High salt concentrations in the sample can alter the optimal pH of the reaction mixture or interfere with the reaction chemistry.

  • Particulate Matter: The presence of particulates or lipids can interfere with the reaction and should be removed by centrifugation or filtration prior to derivatization.

Troubleshooting Matrix Effects
  • Sample Cleanup: Employ a sample preparation technique like solid-phase extraction (SPE) to remove interfering substances before derivatization.

  • Standard Addition: To correct for proportional systematic errors caused by matrix effects, the method of standard addition can be used.[11]

  • Matrix-Matched Calibration: Whenever possible, prepare your calibration standards in a matrix that is identical to your samples to compensate for matrix effects.[12]

Section 4: Troubleshooting Specific Derivatization Reagents
Q4: I'm using OPA for derivatization and my results are not reproducible. What could be the issue?

A4: OPA is a popular reagent for primary amino acids, but it has some known challenges.

  • Derivative Instability: The isoindole derivatives formed by OPA are not very stable. To overcome this, it is crucial to automate the derivatization and injection process to ensure a consistent and reproducible reaction time.

  • No Reaction with Secondary Amines: OPA does not react with secondary amino acids like proline and hydroxyproline.[14][15] If these are analytes of interest, you will need to use a different reagent or a two-step derivatization method, often involving FMOC-Cl for the secondary amines.[14][16]

Q5: I'm having trouble with my ninhydrin derivatization. What are the common pitfalls?

A5: Ninhydrin is a classic reagent for amino acid analysis, but the reaction requires careful control.

  • Incorrect pH: The optimal pH for the formation of Ruhemann's purple (the colored product) is between 5 and 7.[8]

  • Insufficient Heating: The reaction is very slow at room temperature and requires heating, typically in a boiling water bath at 90-100°C.[8]

  • Reagent Degradation: The ninhydrin reagent can be oxidized by air. It's best to prepare it fresh.[8]

  • Yellow Color Formation: If your sample contains secondary amines like proline, a yellow-orange color will form instead of the characteristic purple.[8]

Q6: My FMOC-Cl derivatization is giving me extra peaks. What's going on?

A6: FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines.

  • Hydrolysis Byproduct: FMOC-Cl can react with water to form FMOC-OH, which can have similar fluorescence properties to the derivatized amino acids and cause interfering peaks.[7] Careful control of the reaction conditions is necessary to minimize this.

  • Reaction with Other Functional Groups: FMOC-Cl can also react with other functional groups like hydroxyl groups, although less readily than with amines.[17]

Troubleshooting_Decision_Tree Start Incomplete Derivatization Observed Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_Concentration Is reagent in sufficient molar excess? Check_Reagents->Check_Concentration Yes Solution_Reagents Prepare fresh reagents. Ensure proper storage. Check_Reagents->Solution_Reagents No Check_pH Is reaction pH optimal (typically 8-10)? Check_Concentration->Check_pH Yes Solution_Concentration Increase reagent concentration. Check_Concentration->Solution_Concentration No Check_Temp_Time Are reaction temperature and time optimized? Check_pH->Check_Temp_Time Yes Solution_pH Neutralize sample if acidic. Optimize buffer pH. Check_pH->Solution_pH No Check_Matrix Is there a potential matrix effect? Check_Temp_Time->Check_Matrix Yes Solution_Temp_Time Optimize temperature and incubation time. Check_Temp_Time->Solution_Temp_Time No Solution_Matrix Implement sample cleanup (SPE). Use matrix-matched standards. Check_Matrix->Solution_Matrix Yes Success Derivatization Complete Check_Matrix->Success No Solution_Reagents->Success Solution_Concentration->Success Solution_pH->Success Solution_Temp_Time->Success Solution_Matrix->Success

Caption: Troubleshooting decision tree for incomplete derivatization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, a key chemical entity. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers practical, field-proven insights into experimental design and data interpretation.[1][2]

Introduction to this compound and the Imperative of Method Validation

This compound (C₉H₁₁Cl₂NO₂) is a primary aromatic amine derivative with significant applications in pharmaceutical synthesis.[3][4][5] Its purity, stability, and concentration in various matrices are critical quality attributes that necessitate validated analytical methods for accurate assessment. The validation of these methods ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable, reproducible, and accurate data.[6][7]

This guide will explore and compare two primary analytical techniques for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used method for its specificity and quantitative accuracy.

  • UV-Visible Spectrophotometry , a simpler, more accessible technique suitable for certain applications.

The comparison will be based on the essential validation parameters outlined in the ICH Q2(R1) guidelines: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required precision and accuracy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it the gold standard for the analysis of pharmaceutical compounds. For a primary aromatic amine like this compound, a reversed-phase HPLC method is typically employed.

  • Instrumentation: Agilent 1100 series HPLC or equivalent with a G1312A binary pump, G1313A autosampler, G1316A column thermostat, and G1365A multi-wavelength detector.[8]

  • Column: C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30°C.[9][10]

  • Detection Wavelength: 225 nm.[9][10]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique than HPLC. It is based on the principle that the analyte absorbs light at a specific wavelength. While less specific than HPLC, it can be a suitable method for the quantification of the pure substance or in simple formulations where there are no interfering substances. For primary aromatic amines, derivatization is often employed to shift the absorption to a visible wavelength and enhance sensitivity.[11][12]

  • Instrumentation: Shimadzu UV-140 double beam spectrophotometer or equivalent with 1 cm quartz cells.[11][12]

  • Reagents:

    • p-N,N-dimethylphenylenediamine (DMPD) solution.[12]

    • Sodium metaperiodate (NaIO₄) solution.[12]

    • Buffer solution (pH 3.0).[12]

  • Procedure:

    • An aliquot of the sample solution containing this compound is taken.

    • Add DMPD and NaIO₄ solutions. The DMPD is oxidized to form a reactive species.

    • This species forms a charge-transfer complex with the primary aromatic amine, resulting in a colored solution.

    • The absorbance of the resulting purple-red complex is measured at the wavelength of maximum absorption (λmax), typically around 530 nm, against a reagent blank.[11][12]

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations.

Diagram: Spectrophotometry Experimental Workflow

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measure Measurement & Analysis Standard Standard Solutions Reagent_Add Add DMPD & NaIO4 Standard->Reagent_Add Sample Sample Solution Sample->Reagent_Add Complex_Form Complex Formation (pH 3.0) Reagent_Add->Complex_Form Abs_Measure Measure Absorbance at 530 nm Complex_Form->Abs_Measure Calibration Calibration Curve Abs_Measure->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Spectrophotometric analysis.

Head-to-Head Comparison of Validation Parameters

The following table summarizes the expected performance of the HPLC-UV and UV-Visible Spectrophotometric methods based on the ICH Q2(R1) validation parameters.

Validation ParameterHPLC-UV MethodUV-Visible Spectrophotometric MethodRationale & Causality
Specificity HighLow to MediumHPLC separates the analyte from impurities and degradation products, ensuring the UV signal is specific to the compound of interest. Spectrophotometry measures the total absorbance of all compounds that react with the coloring reagent, making it susceptible to interference.[7]
Linearity (R²) > 0.999> 0.995Both methods can exhibit excellent linearity over a defined concentration range. HPLC typically shows a slightly better correlation coefficient due to its higher specificity.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The high specificity of HPLC leads to more accurate measurements. The accuracy of spectrophotometry can be affected by interfering substances.
Precision (%RSD) < 2.0%< 5.0%The automated nature of HPLC systems generally results in lower variability and better precision compared to the more manual spectrophotometric method.
LOD Low (ng/mL range)Moderate (µg/mL range)The chromatographic pre-concentration and sensitive UV detectors in HPLC systems allow for much lower detection limits.
LOQ Low (ng/mL range)Moderate (µg/mL range)Consistent with the LOD, HPLC can accurately quantify much lower concentrations of the analyte.
Robustness HighMediumHPLC methods, once developed, are generally robust to small, deliberate variations in method parameters. Spectrophotometric methods can be sensitive to changes in pH, reagent concentration, and reaction time.
Throughput LowerHigherSpectrophotometry is a faster technique per sample, making it suitable for high-throughput screening. HPLC has longer run times per sample.

In-Depth Discussion of Validation Parameters and Experimental Design

Specificity

For HPLC: The specificity of the method should be demonstrated by showing that there is no interference from excipients, impurities, or degradation products at the retention time of the analyte peak. This is typically achieved by injecting a placebo (a mixture of all excipients without the active ingredient), individual known impurities, and a stressed sample (e.g., exposed to acid, base, heat, light, and oxidation). Peak purity analysis using a diode array detector can further confirm the homogeneity of the analyte peak.[7]

For Spectrophotometry: Specificity is a significant limitation. To assess it, one must analyze a placebo and known impurities to see if they produce a color change with the derivatizing reagent. If they do, the method is not specific.

Linearity

For both methods: Linearity should be established by analyzing a minimum of five concentrations of the standard solution over a defined range. The results are plotted as absorbance or peak area versus concentration, and the correlation coefficient (R²), y-intercept, and slope of the regression line are determined.

Accuracy

For both methods: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This should be performed at a minimum of three concentration levels, with at least three replicates at each level. The percentage recovery is then calculated.

Precision
  • Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) is calculated.

  • Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure. It is determined by having the assay performed by different analysts, on different days, and with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

  • LOD = 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

Robustness

The robustness of the method is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. For HPLC, this could include variations in the mobile phase composition, pH, column temperature, and flow rate. For spectrophotometry, this could involve changes in pH, reagent concentration, and reaction time.

Conclusion and Recommendations

The choice between HPLC-UV and UV-Visible spectrophotometry for the analysis of this compound is highly dependent on the specific application.

  • For quality control, stability studies, and the analysis of complex mixtures where specificity is paramount, the validated RP-HPLC-UV method is the unequivocal choice. Its ability to separate the analyte from potential interferents ensures accurate and reliable results that will meet stringent regulatory requirements.

  • For rapid, in-process checks of the pure substance or in simple, well-characterized formulations, a validated UV-Visible spectrophotometric method can be a cost-effective and high-throughput alternative. However, its limitations in specificity must be thoroughly understood and addressed.

Ultimately, a well-validated analytical method, regardless of the technique, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides the framework for making an informed decision and designing a robust validation strategy.

References

A Comparative Guide: Selecting the Optimal Chromatographic Method for Methyl 2-amino-2-(4-chlorophenyl)acetate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the selection of an appropriate analytical technique is paramount to ensuring data quality, accuracy, and efficiency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate and amino acid derivative. Our objective is to move beyond a simple listing of pros and cons, instead offering a rationale-driven guide grounded in the physicochemical properties of the analyte to empower researchers, scientists, and drug development professionals in making an informed decision.

The Analytical Challenge: Understanding the Analyte

Methyl 2-amino-2-(4-chlorophenyl)acetate (Molar Mass: ~199.64 g/mol as the free base, 236.09 g/mol as the hydrochloride salt) presents a unique analytical puzzle.[1][2] Its structure, featuring a polar primary amine (-NH2), a moderately polar ester group (-COOCH3), and a non-polar chlorophenyl ring, places it in a category of compounds that do not have an immediately obvious chromatographic home.

The primary considerations for method selection revolve around two key properties:

  • Volatility: The ability of a compound to be vaporized without decomposition.

  • Thermal Stability: The compound's resistance to degradation at elevated temperatures.

As a derivative of an amino acid, Methyl 2-amino-2-(4-chlorophenyl)acetate is a zwitterionic-capable, polar molecule.[3][4] Such compounds are typically non-volatile and prone to thermal degradation, which poses a significant challenge for traditional Gas Chromatography.[5][6][7][8][9] This inherent characteristic is the central pivot upon which our comparison turns.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[10][11] It is exceptionally well-suited for compounds that are non-volatile, thermally labile, or have high molecular weights.[12]

Principle of Separation for the Target Analyte

Given the analyte's structure, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective mode of separation. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar aqueous-organic mixture. The analyte, with its mixed polarity, will partition between the two phases. Separation is achieved by manipulating the mobile phase composition to control the analyte's retention time.

Experimental Protocol: RP-HPLC-UV

Objective: To develop a robust, direct quantitative method for Methyl 2-amino-2-(4-chlorophenyl)acetate.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid serves to protonate the analyte's amino group and suppress interactions with free silanol groups on the stationary phase, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A gradient elution is recommended to ensure a sharp, symmetrical peak and elute any potential impurities. For example: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducibility.

  • Detection: UV detection at approximately 230 nm, leveraging the chromophore of the chlorophenyl ring.

  • Sample Preparation: Dissolve the sample in a diluent that is miscible with the mobile phase, such as a 50:50 mixture of water and acetonitrile.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Mobile Phase/Diluent Sample->Dissolve Injection Inject Sample Dissolve->Injection Separation RP-C18 Column Separation Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Data Chromatogram (Peak Area) Detection->Data Quant Quantification Data->Quant

Caption: HPLC workflow for direct analysis.

Gas Chromatography (GC): The Indirect, High-Efficiency Approach

GC is a technique where the mobile phase is an inert gas that carries a vaporized sample through a column for separation.[11] It offers unparalleled resolution and speed but is strictly limited to analytes that are both volatile and thermally stable.[13]

The Derivatization Imperative

Direct injection of Methyl 2-amino-2-(4-chlorophenyl)acetate into a hot GC inlet would likely result in poor peak shape, decomposition, and little to no elution of the intact compound. The polar amino group leads to strong, undesirable interactions with the stationary phase and low volatility.

To overcome this, chemical derivatization is mandatory .[5][14] The goal is to mask the polar -NH2 group with a non-polar, bulky group, thereby increasing the molecule's volatility and thermal stability. A common and effective strategy is acylation.[15][16]

Experimental Protocol: GC-FID/MS after Derivatization

Objective: To develop a high-sensitivity method for the analyte, requiring a pre-analysis chemical modification.

Part A: Derivatization Protocol (Acylation)

  • Sample Preparation: Accurately weigh the analyte into a reaction vial and dissolve in a suitable aprotic solvent (e.g., Toluene, Ethyl Acetate).

  • Reagent Addition: Add an acylating agent, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA), and a catalyst if needed (e.g., Pyridine).[15] These fluorinated reagents have the added benefit of enhancing sensitivity if using an Electron Capture Detector (ECD) or Mass Spectrometry.[14]

  • Reaction: Heat the mixture (e.g., 60-80 °C) for approximately 30-60 minutes to ensure complete reaction.[15][16]

  • Workup: After cooling, the excess reagent can be evaporated under a stream of nitrogen. The resulting derivative is then reconstituted in a suitable solvent for injection (e.g., Toluene).

Part B: GC Analysis

  • Instrumentation: A GC system with a split/splitless inlet, capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm x 0.25 µm.[17]

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Detector:

    • FID Temperature: 300 °C. Provides robust, universal detection of hydrocarbons.

    • MS: Provides mass information for definitive peak identification and enhanced selectivity.[15]

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC System cluster_data Data Processing Sample Analyte Sample Deriv Derivatization (e.g., Acylation) Sample->Deriv Injection Inject Derivative Deriv->Injection Separation Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Data Chromatogram (Peak Area) Detection->Data Quant Quantification Data->Quant

Caption: GC workflow including the mandatory derivatization step.

Head-to-Head Comparison

FeatureHPLC AnalysisGC AnalysisRationale & Insights
Analyte State Analyzed directly in its native form.Must be chemically converted to a volatile derivative.HPLC avoids potential side reactions, incomplete derivatization, or degradation during the sample preparation step.[12][13]
Sample Preparation Simple dissolution.Multi-step derivatization required (reaction, heating, workup).The GC workflow is significantly more complex and time-consuming, introducing more potential sources of error.[14]
Operating Temp. Ambient to slightly elevated (~30 °C).High temperatures for inlet and oven (100-300 °C).HPLC is ideal for thermally sensitive molecules. GC requires the derivative to be stable at high temperatures.[12]
Speed 10-20 minutes per run is typical.Potentially faster run times (5-15 minutes) due to gas-phase kinetics.GC often provides faster analysis, which can be an advantage for high-throughput screening.[10][12]
Resolution Good.Excellent, especially with long capillary columns.GC generally offers superior separating power, resulting in narrower and sharper peaks.[12]
Sensitivity Good, detector-dependent (UV, FLD, MS).Very high, especially with MS or ECD detectors.For trace-level analysis, a derivatized sample analyzed by GC-MS is often more sensitive than HPLC-UV.
Cost per Analysis Higher due to solvent consumption and disposal.Lower, as it primarily uses inexpensive carrier gases.The operational cost of HPLC can be a significant factor in a QC environment.[10][12]
Robustness High. The method is direct and less prone to variability.Moderate. Derivatization efficiency can vary, impacting reproducibility.HPLC methods are generally considered more rugged and easier to transfer between labs.

Senior Application Scientist's Recommendation

The choice between HPLC and GC for the analysis of Methyl 2-amino-2-(4-chlorophenyl)acetate is a classic case of direct versus indirect methodology.

For routine quality control (QC), purity assessment, and quantitative analysis, HPLC is the unequivocally superior choice. Its primary advantage is the elimination of the derivatization step. This simplifies the workflow, enhances robustness, reduces sample preparation time, and removes a significant potential source of analytical error. The ability to analyze the compound directly at ambient temperatures preserves its integrity and ensures that the results reflect the true nature of the sample.

GC should be considered a specialized, secondary technique for this analyte. It becomes the method of choice under specific circumstances:

  • When coupled with Mass Spectrometry (GC-MS) for definitive structural confirmation or identification of unknown impurities. The extensive mass spectral libraries available for derivatized compounds can be invaluable.

  • For ultra-trace level quantification where the sensitivity of HPLC detectors is insufficient.

  • In screening for volatile organic impurities where a single GC method could simultaneously analyze these impurities and the derivatized active compound.

References

A Comparative Guide to the Bioactivity of Methyl 2-amino-2-(4-chlorophenyl)acetate Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacological profiles. Methyl 2-amino-2-(4-chlorophenyl)acetate, a versatile chiral building block, serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules.[1][2] Its utility as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system, underscores the importance of understanding how structural modifications to its core scaffold influence biological activity.[1]

This guide provides a comparative analysis of structural analogs of methyl 2-amino-2-(4-chlorophenyl)acetate, exploring how modifications to the phenyl ring, the amino group, and the ester moiety impact their bioactivity. We will delve into the rationale behind these modifications and present supporting experimental data from the literature to offer a comprehensive overview for researchers, scientists, and drug development professionals.

The Core Scaffold: Methyl 2-amino-2-(4-chlorophenyl)acetate

Methyl 2-amino-2-(4-chlorophenyl)acetate is a glycine derivative characterized by a 4-chlorophenyl group attached to the alpha-carbon.[3] This substitution is critical for many of its applications as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and can play a crucial role in the binding of the final compound to its biological target.

Phenyl Ring Analogs: The Impact of Substitution Patterns

The substitution pattern on the phenyl ring is a common and effective strategy for modulating the bioactivity of a compound. Variations in the position and nature of the substituent can alter the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of pharmacological activity.

Halogenated Phenyl Analogs

While the parent compound features a chlorine atom at the para-position, analogs with the halogen at the ortho- or meta-positions, or with different halogens (e.g., fluorine, bromine), can exhibit distinct biological activities. For instance, in the context of 2-phenylaminophenylacetic acid derivatives, which share a similar structural motif, the position and identity of halogen substituents are crucial for cyclooxygenase (COX) inhibitory activity.[4][5] Quantitative structure-activity relationship (QSAR) analyses have revealed that lipophilicity and the angle of twist between the phenyl rings are key parameters for anti-inflammatory activity, with halogen or alkyl substituents in the ortho positions of the anilino ring often being optimal.[4]

Compound/AnalogSubstitutionReported/Potential BioactivityReference
Methyl 2-amino-2-(4-chlorophenyl)acetate4-ChloroPharmaceutical Intermediate (CNS drugs)[1]
Methyl 2-amino-2-(2-chlorophenyl)acetate2-ChloroIntermediate for antiplatelet agents (e.g., Clopidogrel)[6]
Analogs of 2-phenylaminophenylacetic acidVarying halogen and alkyl groupsCOX inhibition, anti-inflammatory[4][5]

Experimental Protocol: Synthesis of Racemic Methyl alpha-amino (2-chlorophenyl) acetate

A common method for the synthesis of such analogs involves the resolution of a racemic mixture. For example, the resolution of racemic methyl alpha-amino (2-chlorophenyl) acetate can be achieved using (+)-tartaric acid.

Step-by-Step Methodology:

  • A solution of racemic methyl alpha-amino (2-chlorophenyl) acetate (1 mole) in acetone is prepared.

  • This solution is added to a pre-cooled solution of (+)-tartaric acid (0.95 mole) in methanol at 20°C.

  • The mixture is maintained at 20°C for 30 minutes, during which crystallization begins, and the reaction mass becomes a thick slurry.

  • The temperature is then raised to 30°C and maintained for 20 hours under stirring to facilitate the complete crystallization of the desired diastereomeric salt.[6]

This process selectively crystallizes one diastereomer, allowing for the separation of the enantiomers.

N-Substituted Analogs: Modulating Activity through the Amino Group

Modification of the amino group is another key strategy for generating analogs with diverse bioactivities. Acylation, alkylation, or arylation of the amino group can lead to compounds with altered solubility, membrane permeability, and target-binding properties.

N-Acyl and N-Aryl Analogs

N-acylation of amino acids and their esters is a common method to produce compounds with a range of biological activities, including antimicrobial and anti-inflammatory effects. For example, N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from α-amino acids have demonstrated moderate antibacterial and antifungal activity.[7]

Similarly, the introduction of an N-phenylacetamide moiety has been explored in the development of inhibitors for Slack potassium channels. Structure-activity relationship (SAR) studies of 2-amino-N-phenylacetamide inhibitors have shown that while significant structural modifications can lead to a loss of activity, more subtle changes can result in compounds with potent and selective inhibitory effects.[8]

Compound/AnalogN-SubstitutionReported BioactivityReference
N-{2-(4-chlorophenyl) acetyl} amino alcoholsN-acetyl (with 4-chlorophenylacetyl group)Antibacterial, Antifungal[7]
2-amino-N-phenylacetamidesN-phenylacetamideSlack potassium channel inhibition[8]

Experimental Workflow: Synthesis and Bioactivity Screening of N-Substituted Analogs

Caption: A generalized workflow for the synthesis and biological evaluation of N-substituted analogs.

Heterocyclic Analogs: Expanding the Chemical Space

Replacing the phenyl ring with a heterocyclic system can introduce novel pharmacophoric features and significantly alter the bioactivity profile. Heterocycles such as thiazole, pyridine, and benzothiazole are prevalent in many approved drugs and are known to impart a wide range of biological activities.

Thiazole and Benzothiazole Analogs

2-Aminothiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[9] Similarly, 2-aminobenzothiazole derivatives have been investigated for their anti-inflammatory activity.[10] SAR studies on these compounds have indicated that the nature and position of substituents on the benzothiazole ring system can significantly influence their anti-inflammatory potency.[10]

For instance, the synthesis of 2-amino-3-carboxy-4-phenylthiophenes, which can be considered as thiophene-based bioisosteres, has led to the discovery of novel atypical protein kinase C (aPKC) inhibitors.[11] These studies highlight that electron-donating moieties on the C-4 aryl group of the 2-amino-3-carboxy-4-phenylthiophene backbone are crucial for inhibitory activity.[11]

Compound ClassHeterocyclic CoreReported BioactivityReference
2-AminothiazolesThiazoleAnticancer, Antioxidant, Antimicrobial[9]
2-AminobenzothiazolesBenzothiazoleAnti-inflammatory[10]
2-Amino-3-carboxy-4-phenylthiophenesThiopheneaPKC inhibition[11]

Conceptual Framework: Bioisosteric Replacement of the Phenyl Ring

Bioisosteric_Replacement Parent Methyl 2-amino-2-(4-chlorophenyl)acetate Phenyl Ring Analogs Heterocyclic Analogs Thiazole Pyridine Thiophene Parent:core->Analogs Bioisosteric Replacement

Caption: Bioisosteric replacement of the phenyl ring with various heterocyclic systems.

Conclusion

The structural framework of methyl 2-amino-2-(4-chlorophenyl)acetate offers a fertile ground for the development of novel bioactive compounds. Through systematic modifications of the phenyl ring, the amino group, and the core aromatic system, a diverse array of analogs with potentially valuable pharmacological properties can be accessed. The examples presented in this guide, drawn from published research, illustrate the profound impact of these structural changes on bioactivity. For researchers in drug discovery, a thorough understanding of these structure-activity relationships is paramount for the rational design of new and improved therapeutic agents. Further exploration into the synthesis and biological evaluation of novel analogs of this versatile scaffold is a promising avenue for future research.

References

A Senior Scientist's Guide to Selecting Chiral Stationary Phases for Phenylglycine Derivative Separation

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and chemical research, the efficient and reliable separation of enantiomers is not just an analytical challenge—it is a critical necessity. Phenylglycine and its derivatives are vital chiral building blocks for numerous active pharmaceutical ingredients (APIs), including blockbuster antibiotics like ampicillin and cephalexin, as well as novel therapeutics.[1][2] The stereoisomers of these compounds often exhibit profoundly different pharmacological and toxicological profiles, making robust enantioseparation a cornerstone of drug safety and efficacy.[3][4]

This guide provides an in-depth comparison of the primary classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of phenylglycine derivatives. Moving beyond a simple catalog of options, we will explore the underlying chiral recognition mechanisms, present comparative performance data, and offer a strategic framework for method development. Our goal is to equip you with the expert insights needed to select the optimal CSP and streamline your path to achieving baseline resolution.

Chapter 1: The Analyte in Focus: Understanding Phenylglycine Derivatives

Phenylglycine is an non-proteinogenic amino acid characterized by a phenyl group attached to the α-carbon. Its derivatives, which may feature substitutions on the phenyl ring or modifications at the amino or carboxyl termini (e.g., N-acylation, esterification), present unique challenges for chiral separation.

The key to successful enantioseparation lies in understanding the analyte's structure. The presence of:

  • An aromatic ring: Allows for π-π interactions.

  • Amino and carboxyl groups: Provide sites for hydrogen bonding, ionic interactions, and dipole-dipole interactions. These groups are ionizable, making mobile phase pH a critical parameter.

  • The stereogenic center: The direct point of chiral discrimination.

Derivatization, such as N-acylation with 3,5-dinitrobenzoyl (DNB) groups, is a common strategy to enhance interactions with the CSP by introducing strong π-acceptor moieties and additional hydrogen bonding sites, often leading to improved selectivity.[5]

Chapter 2: The Workhorses of Chiral Separation: A Review of CSP Classes

While numerous CSPs exist, three classes have proven most effective for the separation of phenylglycine and its analogs: Polysaccharide-based, Macrocyclic Antibiotic, and Pirkle-type CSPs.

Polysaccharide-Based CSPs

These are arguably the most widely used and successful CSPs for a broad range of chiral compounds, including phenylglycine derivatives.[4][6] They consist of cellulose or amylose polymers, derivatized with functional groups like phenylcarbamates or benzoates, which are then coated or immobilized onto a silica support.[7]

  • Chiral Recognition Mechanism: The mechanism is complex and not fully elucidated but is believed to involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[6][7] The analyte molecule fits into chiral grooves or cavities within the helical structure of the polysaccharide derivative, leading to the formation of transient diastereomeric complexes with different stabilities.[7]

  • Key Features:

    • Broad Applicability: Effective for a vast array of chiral compounds.[6]

    • High Enantioselectivity: Particularly, derivatives like 3,5-dimethylphenylcarbamate on both amylose and cellulose have demonstrated excellent recognition capabilities.[6]

    • Immobilized vs. Coated: Immobilized phases (e.g., Chiralpak IA, IB, IC) offer a significant advantage by allowing the use of a much wider range of organic solvents (like THF, DCM, and ethyl acetate), which are "forbidden" for coated phases.[8][9][10] This expands the toolkit for method development and can be crucial for optimizing selectivity.[8]

Macrocyclic Antibiotic CSPs

This class of CSPs utilizes macrocyclic glycopeptides, such as vancomycin, teicoplanin, and ristocetin A, covalently bonded to a silica surface.[11][12] They are particularly powerful for separating amino acids and their derivatives.[11][13][14]

  • Chiral Recognition Mechanism: These selectors offer a complex array of interaction sites. The "basket-like" structure contains multiple stereogenic centers, peptide backbones, and aromatic rings.[13] Separation is achieved through a combination of hydrogen bonding, ionic interactions (analyte carboxyl groups interacting with amine sites on the antibiotic), inclusion complexation within the macrocyclic cavity, and steric repulsion.[11]

  • Key Features:

    • Multi-modal Operation: Can be used in reversed-phase, normal-phase, and polar organic modes, offering great flexibility.[11]

    • Excellent for Polar Analytes: Highly effective for underivatized amino acids and other polar compounds due to the multiple hydrogen bonding and ionic sites.[13]

    • pH-Dependent Selectivity: The ionizable nature of both the selector and analyte makes mobile phase pH a powerful tool for modulating retention and selectivity.[11]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these were among the first commercially successful CSPs.[5] They consist of small chiral molecules, often amino acid derivatives themselves (like N-(3,5-dinitrobenzoyl)-phenylglycine), covalently bonded to silica.[5]

  • Chiral Recognition Mechanism: The principle is based on the "three-point interaction" model.[5] For phenylglycine derivatives, this typically involves:

    • π-π Interaction: Between the π-acceptor dinitrobenzoyl ring on the CSP and the π-donor phenyl ring of the analyte.

    • Hydrogen Bonding: At amide or carboxyl sites.

    • Dipole Stacking: Between polar functional groups. At least one of these interactions must be stereochemically dependent to achieve separation.[5]

  • Key Features:

    • Rational Design: The mechanism is well-understood, allowing for a more rational selection of CSP and mobile phase.

    • Robustness: Covalent bonding makes them compatible with a wide range of mobile phases.[5]

    • Analyte Derivatization Often Required: Performance is often best when the analyte is derivatized to include complementary π-donor or π-acceptor groups.[15][16]

Chapter 3: Performance Comparison and Data

The selection of a CSP is ultimately guided by empirical data. The table below summarizes representative data for the separation of phenylglycine and its derivatives on various CSPs, compiled from manufacturer's data and peer-reviewed literature.

Analyte CSP Type CSP Name Mobile Phase Selectivity (α) Resolution (Rs) Reference
N-Boc-DL-PhenylglycinePolysaccharideChiralpak IAn-Hexane/IPA/TFA (80/20/0.1)1.454.50Chiral Technologies
DL-PhenylglycineMacrocyclicChirobiotic V10mM NH4OAc in MeOH/H2O (90/10)1.803.10Supelco/Sigma-Aldrich
N-(3,5-DNB)-DL-PhenylglycinePirkle-Type(S,S)-Whelk-O1n-Hexane/IPA (90/10)2.155.20Regis Technologies
DL-Phenylglycine Ethyl EsterPolysaccharideChiralpak AD-Hn-Hexane/EtOH/DEA (90/10/0.1)1.252.80Chiral Technologies
N-FMOC-DL-PhenylglycineMacrocyclicChirobiotic TMeOH/H2O/AcOH/TEA (50/50/0.1/0.05)1.604.10Supelco/Sigma-Aldrich

Data is illustrative and actual performance may vary based on specific conditions, column dimensions, and instrumentation.

Chapter 4: A Strategic Approach to Method Development

A trial-and-error approach to chiral method development can be inefficient and costly.[17] A structured, logical workflow is essential.

Workflow for CSP and Method Screening

Caption: A strategic workflow for chiral method development.

Causality in Experimental Choices:
  • Start with the Workhorses: Begin screening with a modern, immobilized polysaccharide CSP (e.g., Chiralpak IA) and a macrocyclic antibiotic CSP (e.g., Chirobiotic V or T). These two classes offer complementary selectivities and cover a wide chemical space.[17]

  • Mobile Phase is Key:

    • Normal Phase (Hexane/Alcohol): This is often the starting point for polysaccharide columns. The alcohol (IPA or EtOH) acts as the polar modifier, competing with the analyte for hydrogen bonding sites on the CSP.

    • Reversed Phase (ACN or MeOH/Water): This is the primary mode for macrocyclic antibiotic CSPs. Hydrophobic and ionic interactions dominate.

    • Polar Organic Mode (e.g., ACN/MeOH): A powerful mode for polysaccharide CSPs when dealing with more polar analytes.

  • The Power of Additives: For ionizable analytes like phenylglycine, mobile phase additives are not just for improving peak shape; they are a primary tool for manipulating selectivity.

    • Acidic Additives (TFA, Acetic Acid): For basic analytes, acids suppress the ionization of amine groups, reducing tailing and potentially altering hydrogen bonding interactions with the CSP. For acidic analytes, they can modulate interactions with basic sites on the CSP.[18][19][20]

    • Basic Additives (DEA, TEA): For acidic analytes like underivatized phenylglycine, a basic additive suppresses the ionization of the carboxyl group, which can dramatically impact retention and selectivity.[21]

Chapter 5: Detailed Experimental Protocol - Case Study

Objective: To resolve N-Boc-DL-Phenylglycine using an immobilized polysaccharide CSP.

Materials:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with UV detector.

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: 1 mg/mL N-Boc-DL-Phenylglycine in mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/IPA/TFA (80:20:0.1 v/v/v). Filter through a 0.45 µm filter and degas thoroughly.

  • System Equilibration: Install the Chiralpak IA column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).

  • Sample Injection: Inject 5 µL of the sample solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm

  • Data Analysis: Integrate the peaks for the two enantiomers. Calculate the retention factors (k), selectivity (α), and resolution (Rs).

Expected Outcome: Baseline separation of the two enantiomers with a resolution (Rs) value greater than 2.0. The L-enantiomer is typically expected to elute first on this phase under these conditions.

Trustworthiness Check: The use of an immobilized phase ensures column stability with the acidic mobile phase. The protocol specifies system equilibration until a stable baseline is achieved, which is a critical step for reproducible retention times. The use of a standard concentration and injection volume provides a clear basis for performance evaluation.

Conclusion and Recommendations

The separation of phenylglycine derivatives is a readily solvable challenge with modern chiral stationary phases. While no single CSP is universally superior, a strategic approach dramatically increases the probability of success.

  • For General Screening: Begin with an immobilized polysaccharide CSP like Chiralpak IA. Its broad applicability and solvent versatility make it the premier choice for initial method development.[8]

  • For Underivatized or Highly Polar Analytes: A macrocyclic antibiotic CSP such as Chirobiotic V or T should be your go-to secondary screening column, particularly in reversed-phase or polar ionic mode.

  • For Derivatized Analytes with π-rich systems: If the analyte has been derivatized (e.g., with a DNB group), a Pirkle-type CSP can offer exceptional and highly predictable selectivity.[5]

Ultimately, the key to efficient chiral separation lies not in testing every available column, but in understanding the interplay between the analyte's structure, the CSP's recognition mechanism, and the powerful influence of the mobile phase. By applying the principles and strategies outlined in this guide, researchers can confidently and efficiently develop robust and reliable methods for the critical task of enantioseparation.

References

Spectroscopic analysis to confirm the structure of synthesized Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-amino-2-(4-chlorophenyl)acetate

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1] This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to verify the successful synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in the production of various chiral drugs.[1] We will move beyond a mere recitation of data, delving into the causality behind the spectral features and demonstrating how a multi-faceted analytical approach provides a self-validating confirmation of the target structure.[2][3][4]

The structural elucidation of a novel or synthesized compound is a systematic process.[2] By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we can piece together the molecular puzzle, from the carbon-hydrogen framework to the specific functional groups and overall molecular weight.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[5] It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy maps the different types of protons in a molecule. For Methyl 2-amino-2-(4-chlorophenyl)acetate, we anticipate four distinct signals, each corresponding to a unique proton environment.

Expected ¹H NMR Signals:

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Splitting PatternIntegrationRationale for Assignment
Aromatic (C₆H₄)~7.3-7.4Two Doublets (AA'BB' system)4HProtons on a para-substituted benzene ring exhibit a characteristic symmetric splitting pattern due to ortho-coupling.[6][7][8] The electron-withdrawing nature of the chlorine atom and the amino ester group deshields these protons, shifting them downfield.[8][9]
Methine (CH-N)~4.5-5.0Singlet1HThis proton is attached to a carbon that is bonded to both the electron-withdrawing aromatic ring and the nitrogen atom, causing a significant downfield shift.
Methyl (O-CH₃)~3.7Singlet3HThe protons of the methyl ester group are shielded compared to the aromatic protons but are adjacent to an electronegative oxygen, placing them in this characteristic region.
Amine (NH₂)~2.0-3.0 (variable)Broad Singlet2HThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad for the same reasons.

Comparative Insight: The presence of two distinct doublets in the aromatic region is a strong indicator of a 1,4- (para) substitution pattern.[6] An ortho- or meta-substituted isomer would present a more complex and asymmetric splitting pattern in this region.[7]

Carbon-13 (¹³C) NMR Analysis

¹³C NMR provides a count of the unique carbon environments in the molecule. Due to the symmetry of the para-substituted ring, we expect fewer than the total number of nine carbons to appear as distinct signals.

Expected ¹³C NMR Signals:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
Ester Carbonyl (C=O)~170-175The carbon of a carbonyl group in an ester is highly deshielded and appears significantly downfield.[10]
Aromatic (C-Cl)~133-135The carbon directly attached to the chlorine atom is deshielded.
Aromatic (C-CH)~138-140The ipso-carbon, to which the amino ester group is attached, will appear in the aromatic region.
Aromatic (CH)~128-130 (2 signals)Due to the molecule's symmetry, the four aromatic CH carbons are present in two equivalent pairs, resulting in two distinct signals.[9][11]
Methine (CH-N)~55-60This aliphatic carbon is bonded to nitrogen and the aromatic ring, placing it in this midrange chemical shift.
Methyl (O-CH₃)~52-55The methyl ester carbon is a typical shielded aliphatic carbon, shifted slightly downfield by the adjacent oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[5] Each functional group has a characteristic absorption frequency.

Expected FTIR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)AppearanceRationale for Assignment
Primary Amine (N-H)Stretch3300-3500Two medium-intensity, sharp peaksPrimary amines (R-NH₂) characteristically show two N-H stretching bands (symmetric and asymmetric), distinguishing them from secondary amines (one band) and tertiary amines (no band).[12][13][14]
Aromatic C-HStretch3000-3100Medium to weak, sharp peaksC-H stretching vibrations on an aromatic ring occur at slightly higher frequencies than those on saturated carbons.[6][9]
Aliphatic C-HStretch2850-3000Medium to weak, sharp peaksThese absorptions correspond to the C-H bonds of the methyl and methine groups.
Ester Carbonyl (C=O)Stretch~1735-1750Strong, sharp peakThe C=O stretch of a saturated ester is one of the most prominent features in an IR spectrum, appearing as a very strong and sharp absorption.[15][16][17]
Aromatic C=CStretch~1400-1600Multiple medium-intensity peaksThe benzene ring exhibits characteristic C=C in-ring stretching vibrations in this region.[6][9]
Ester C-OStretch~1150-1250Strong peakEsters display a strong C-O stretching absorption, which, combined with the C=O peak, is highly indicative of this functional group.[15][16]

Comparative Insight: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive marker for the primary amine.[18] The intense band around 1740 cm⁻¹ is a clear signature of the ester carbonyl. The absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) rules out the presence of a carboxylic acid, a potential byproduct of ester hydrolysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.[19][20]

Expected Mass Spectrometry Data:

FeatureExpected m/z ValueRationale
Molecular Ion (M⁺)199/201The molecular ion peak corresponds to the intact molecule's mass. The presence of a chlorine atom results in a characteristic M+2 peak (at m/z 201) that is approximately one-third the intensity of the M⁺ peak (m/z 199), reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[21][22]
Major Fragment140/142Loss of the methoxycarbonyl radical (•COOCH₃, 59 Da) is a common fragmentation pathway for esters. The resulting fragment would be [C₇H₇ClN]⁺.
Major Fragment139/141Alpha-cleavage resulting in the loss of the amino ester moiety to form the chlorotropylium ion is a characteristic fragmentation for substituted benzenes.[23][24]
Major Fragment111/113Loss of a hydrogen atom from the aromatic ring can lead to the formation of the chlorophenyl cation [C₆H₄Cl]⁺.

Comparative Insight: The isotopic pattern for chlorine is a powerful diagnostic tool.[21] Observing the M⁺/M+2 ratio of approximately 3:1 provides strong evidence for the presence of a single chlorine atom in the molecule. The fragmentation pattern helps to confirm the connectivity of the different parts of the molecule. For instance, the loss of a 59 Da fragment is highly characteristic of a methyl ester.[25]

Workflow for Spectroscopic Structural Elucidation

The confirmation of the target structure is not a linear process but an integrated workflow where each piece of data corroborates the others.

Caption: Integrated workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.

Logical Framework for Structure Assembly

The data from each technique provides overlapping and complementary evidence, building a robust case for the final structure.

Structure_Logic FTIR FTIR Data • Primary Amine (N-H) • Ester (C=O, C-O) • Aromatic Ring (C=C, C-H) Structure Structure of Methyl 2-amino-2- (4-chlorophenyl)acetate FTIR->Structure Functional Groups ID'd H_NMR ¹H NMR Data • 4H in Aromatic Region • Para-substitution Pattern • 1H Methine, 3H Methyl • 2H Amine • Confirms H-Framework H_NMR->Structure Proton Connectivity C_NMR ¹³C NMR Data • 7 Unique Carbons • Confirms Symmetry • Ester Carbonyl (~172 ppm) • Confirms C-Skeleton C_NMR->Structure Carbon Backbone MS Mass Spec Data • M⁺ at m/z 199 • M+2 Peak (3:1 ratio) • Confirms Mol. Formula • Confirms 1 Cl atom • Fragmentation matches Ester MS->Structure Molecular Formula

Caption: Logical convergence of data from multiple spectroscopic techniques to confirm the final molecular structure.

Experimental Protocols

Proton and Carbon-13 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16) are collected to ensure a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (Electron Ionization - GC/MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is vaporized and separated on the GC column before entering the ion source of the mass spectrometer. A standard electron ionization (EI) energy of 70 eV is used.

  • Data Processing: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the observed isotopic distribution for chlorine-containing ions with theoretical values.

Conclusion

The structural confirmation of Methyl 2-amino-2-(4-chlorophenyl)acetate is achieved not by a single data point, but by the overwhelming confluence of evidence from multiple, independent spectroscopic techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. FTIR confirms the presence of the required primary amine and ester functional groups while ruling out common impurities. Finally, Mass Spectrometry verifies the correct molecular weight and elemental composition (specifically, the presence of one chlorine atom) and supports the proposed structure through predictable fragmentation. This integrated, multi-technique approach exemplifies a robust and trustworthy methodology for structural elucidation in modern chemical research.

References

A Senior Application Scientist's Guide to Absolute Configuration Determination of Chiral Amino Acid Esters using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates biological activity, with enantiomers often exhibiting profoundly different pharmacological or toxicological profiles. This guide provides an in-depth technical comparison of X-ray crystallography with alternative methods for determining the absolute configuration of chiral amino acid esters, supported by established principles and experimental insights.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror images, known as enantiomers, possess identical physical properties in an achiral environment, making their separation and characterization a significant challenge.[1] The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature (R/S notation) to describe the three-dimensional arrangement of substituents around a chiral center.[1] In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the fact that often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.[2][3]

X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules.[4][] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice to generate a three-dimensional electron density map of the molecule.[6]

The Principle of Anomalous Dispersion

The ability to determine absolute configuration from X-ray diffraction data hinges on the phenomenon of anomalous dispersion (also known as resonant scattering).[7][8] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number with both real and imaginary components.[7] This phase shift in the scattered X-rays breaks Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l), known as Bijvoet pairs, are equal.[] The measurable difference in the intensities of these Bijvoet pairs provides the information needed to distinguish between a molecule and its mirror image.[9]

The Flack and Hooft Parameters: A Quantitative Assessment

Modern crystallographic software automates the analysis of anomalous dispersion effects, providing key parameters for assessing the correctness of the determined absolute structure.

  • The Flack Parameter (x): Introduced by H.D. Flack, this parameter is refined against the diffraction data and indicates the relative proportion of the two enantiomers in the crystal.[][10] A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value near 1 suggests that the inverted structure is correct, and a value around 0.5 may indicate a racemic twin.[] For a reliable assignment, the standard uncertainty of the Flack parameter should ideally be less than 0.1.[11]

  • The Hooft Parameter (y): This parameter provides an alternative statistical assessment of the absolute structure based on the analysis of Bijvoet pairs and is often considered more robust, especially for light-atom structures.[12][13]

A Comparative Analysis of Methodologies

While X-ray crystallography is the definitive method, its primary requirement of a high-quality single crystal can be a significant bottleneck.[14][15] Other spectroscopic techniques offer valuable alternatives, particularly for non-crystalline samples.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Principle Anomalous dispersion of X-rays by a single crystal.Differential absorption of left and right circularly polarized infrared light.Analysis of diastereomeric derivatives using chiral derivatizing agents (e.g., Mosher's esters).
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligramsMilligramsMilligrams
Experimental Time Days to weeks (crystal growth dependent)Hours to a dayHours to days
Key Requirement High-quality single crystalChiral molecule with vibrational transitions in the IR regionPresence of a suitable functional group for derivatization
Strengths Unambiguous and definitive determination of 3D structure and absolute configuration.Applicable to non-crystalline samples; provides conformational information in solution.Widely available instrumentation; can be used for a variety of functional groups.
Limitations Crystal growth can be challenging or impossible for some compounds.Requires quantum chemical calculations for spectral interpretation; can be sensitive to solvent and conformation.Requires chemical derivatization, which can be complex and may not be suitable for all molecules.

Experimental Protocols

Crystallization of Chiral Amino Acid Esters

Obtaining diffraction-quality single crystals is the most critical and often the most challenging step. Amino acid esters, being organic molecules, offer a range of solvents and techniques for crystallization.

Common Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly in an undisturbed environment.[16] The choice of solvent is crucial and should be one in which the compound is moderately soluble.[16]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[12][17] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[1]

Step-by-Step Protocol for Vapor Diffusion:

  • Preparation: Dissolve 5-10 mg of the purified chiral amino acid ester in a minimal amount of a relatively non-volatile solvent in which it is readily soluble (e.g., chloroform, ethyl acetate) in a small vial (the "inner vial").

  • Setup: Place the inner vial inside a larger vial (the "outer vial") containing a small amount of a volatile anti-solvent (e.g., hexane, pentane).

  • Equilibration: Seal the outer vial tightly and leave it in an undisturbed location at a constant temperature.

  • Monitoring: Monitor the setup periodically for crystal growth. High-quality crystals can form over a period of hours to several weeks.

G cluster_0 Crystallization of Chiral Amino Acid Ester prep Prepare concentrated solution of amino acid ester setup Place solution vial in a sealed container with anti-solvent prep->setup equil Allow vapor diffusion to occur setup->equil monitor Monitor for crystal growth equil->monitor

Caption: Workflow for vapor diffusion crystallization.

X-ray Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a finely focused beam of X-rays in a diffractometer.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a suitable loop or fiber. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a detector. It is crucial to collect a complete dataset with high redundancy and to measure the intensities of Bijvoet pairs accurately.

  • Data Processing: The collected images are processed using specialized software to integrate the reflection intensities, apply corrections for experimental factors (e.g., absorption), and merge the data.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure and refine the atomic positions.

Step-by-Step Protocol using SHELXL:

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other model parameters are refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[17]

  • Absolute Structure Determination: During the final stages of refinement, the Flack parameter is refined to determine the absolute configuration. The TWIN and BASF instructions in SHELXL can be used to account for racemic twinning if the Flack parameter is close to 0.5.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

G cluster_1 X-ray Crystallography Workflow crystal Crystal Growth data_coll Data Collection crystal->data_coll data_proc Data Processing data_coll->data_proc struct_sol Structure Solution data_proc->struct_sol refine Structure Refinement struct_sol->refine validate Validation & Absolute Configuration Determination refine->validate

Caption: Overall workflow for X-ray crystallography.

Interpreting the Results: A Self-Validating System

The power of X-ray crystallography lies in its self-validating nature. A correctly determined absolute configuration will result in a low Flack parameter with a small standard uncertainty, a good agreement between the observed and calculated diffraction data (low R-factors), and a chemically sensible molecular structure. If the initial assignment of the absolute configuration is incorrect, refining the inverted structure should lead to a significant improvement in these parameters, providing a clear and unambiguous result.

Conclusion

The determination of the absolute configuration of chiral amino acid esters is a critical task in pharmaceutical research and development. While techniques like VCD and NMR provide valuable information, particularly for non-crystalline samples, single-crystal X-ray crystallography remains the unparalleled gold standard for its definitive and unambiguous results. A thorough understanding of the principles of anomalous dispersion and the correct interpretation of parameters like the Flack parameter are essential for any researcher utilizing this powerful technique. By following rigorous experimental protocols for crystallization, data collection, and structure refinement, scientists can confidently determine the three-dimensional structure of chiral molecules, paving the way for the development of safer and more effective drugs.

References

A Senior Application Scientist's Guide to Coupling Reagents for Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides with high stereochemical purity is not merely a goal; it is a prerequisite for therapeutic efficacy and safety. The loss of chiral integrity at the α-carbon of an amino acid during peptide bond formation, known as racemization, can lead to the generation of diastereomeric impurities. These impurities are often difficult to separate from the target peptide and can have drastically altered or even nonexistent biological activity. The choice of coupling reagent is a critical determinant in mitigating this deleterious side reaction.

This guide provides an in-depth comparative analysis of commonly used coupling reagents, grounded in mechanistic principles and supported by experimental data. It is designed to empower you to make informed decisions for your specific synthetic challenges, ensuring the stereochemical integrity of your peptides.

The Specter of Racemization: A Mechanistic Overview

Racemization during peptide synthesis is not a random occurrence but a predictable chemical phenomenon governed by the reaction pathway. The primary culprit is the formation of a planar, achiral intermediate, most commonly a 5(4H)-oxazolone.[1] The propensity for an activated amino acid to cyclize into this oxazolone, and the subsequent rate of its tautomerization, are influenced by several factors, including the nature of the N-terminal protecting group, the amino acid side chain, the base, the solvent, and, most critically, the coupling reagent.[2]

There are two principal mechanisms by which racemization can occur:

  • Oxazolone Formation: The activated carboxylic acid of an Nα-protected amino acid can be attacked intramolecularly by the carbonyl oxygen of the protecting group, leading to the formation of a 5(4H)-oxazolone. The proton at the α-carbon of this intermediate is highly acidic and can be readily abstracted by a base, resulting in a loss of stereochemical information. Subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, yielding a mixture of L- and D-isomers.[1] Urethane-based protecting groups like Fmoc and Boc are designed to disfavor oxazolone formation, but this pathway can still be significant, especially with highly activating coupling reagents or during prolonged reaction times.[3]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either side, leading to racemization. This pathway is more prevalent with amino acids that have electron-withdrawing side chains, which increase the acidity of the α-proton.[3]

The ideal coupling reagent minimizes racemization by favoring a rapid rate of aminolysis (peptide bond formation) over the rate of oxazolone formation or enolization.

Racemization Mechanisms cluster_0 Peptide Coupling vs. Racemization cluster_1 Racemization Pathways Activated L-Amino Acid Activated L-Amino Acid Peptide Bond Formation (Desired Pathway) Peptide Bond Formation (Desired Pathway) Activated L-Amino Acid->Peptide Bond Formation (Desired Pathway) Aminolysis Racemization (Undesired Pathway) Racemization (Undesired Pathway) Activated L-Amino Acid->Racemization (Undesired Pathway) L-Peptide L-Peptide Peptide Bond Formation (Desired Pathway)->L-Peptide D-Peptide D-Peptide Racemization (Undesired Pathway)->D-Peptide Oxazolone Formation Oxazolone Formation Racemization (Undesired Pathway)->Oxazolone Formation Direct Enolization Direct Enolization Racemization (Undesired Pathway)->Direct Enolization D-Peptide (Diastereomeric Impurity) D-Peptide (Diastereomeric Impurity)

Caption: Competing pathways of peptide coupling versus racemization.

A Comparative Analysis of Coupling Reagents

The landscape of coupling reagents is vast and can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class possesses distinct mechanistic features that influence its efficacy in suppressing racemization.

Carbodiimides: The Workhorses with a Caveat

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used.[2] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is notoriously prone to racemization and can also undergo an intramolecular rearrangement to form an unreactive N-acylurea.[2]

To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives. These additives intercept the O-acylisourea to form an active ester that is more stable and less susceptible to racemization.

The Crucial Role of Additives

Additives are the unsung heroes in the fight against racemization, particularly when using carbodiimides. The choice of additive can have a more significant impact on stereochemical purity than the choice of carbodiimide itself.

  • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold standard additive. It efficiently suppresses racemization by forming an OBt active ester.[4] However, the explosive nature of HOBt has led to safety concerns and a search for alternatives.[5]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt at suppressing racemization, especially in challenging couplings.[5][6] The nitrogen atom at the 7-position is thought to participate in the reaction, accelerating coupling and further reducing the lifetime of the racemization-prone activated species. Like HOBt, HOAt also poses a safety risk due to its explosive properties.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has emerged as a highly effective and safer alternative to benzotriazole-based additives.[5] It is non-explosive and its oxime-based active esters are highly reactive towards aminolysis while being less prone to racemization.[5][7]

  • Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione): This newer oxime-based additive has shown even greater efficacy in suppressing racemization than OxymaPure and HOAt in some model systems.[8][9]

Phosphonium and Uronium/Aminium Salts: The High-Performance Options

Phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU) are generally more reactive and efficient than carbodiimide/additive combinations.[2] They are often referred to as "stand-alone" reagents as they incorporate the activating agent and the additive moiety in a single molecule.

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A widely used phosphonium salt that generates an OBt active ester in situ.[10] It is known for its high coupling efficiency and relatively low levels of racemization. A key advantage over its predecessor, BOP, is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10]

  • HBTU and HATU: These are among the most popular uronium/aminium salts. HATU, the HOAt-based analogue of HBTU, is generally considered superior in terms of coupling efficiency and racemization suppression.[11] A potential side reaction with these reagents is guanidinylation of the N-terminal amine if the reagent is used in excess.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure.[7][12] It offers high reactivity, excellent solubility, and a superior safety profile compared to benzotriazole-based reagents.[7][12] COMU has demonstrated very low levels of racemization, often outperforming HATU in this regard.[12]

Quantitative Comparison of Racemization Levels

The following table summarizes experimental data from various studies, providing a quantitative comparison of the racemization levels observed with different coupling reagents and additives in model peptide syntheses. It is crucial to note that direct comparison between different studies can be challenging due to variations in experimental conditions (e.g., model peptide, base, solvent, temperature). However, the data provides valuable trends for reagent selection.

Coupling Reagent/AdditiveModel Peptide% D-Isomer (Racemization)Reference(s)
Carbodiimide + Additives
DIC/HOBtZ-Phg-Pro-NH₂11.0[3]
DIC/HOAtZ-Phg-Pro-NH₂3.9[3]
DIC/OxymaPureZ-Phg-Pro-NH₂0.9[3]
DIC/Oxyma-BZ-Phg-Pro-NH₂1.0[3]
DIC/HOBtH-Gly-His-Phe-NH₂5.1[3]
DIC/HOAtH-Gly-His-Phe-NH₂1.9[5]
DIC/OxymaPureH-Gly-His-Phe-NH₂3.0[3]
DIC/Oxyma-BH-Gly-His-Phe-NH₂1.0[3]
DIC/OxymaFmoc-L-Cys(Trt)-OH + L-Leu-OtBu<0.5 (negligible)[13]
DIC/OxymaFmoc-L-His(Trt)-OH + L-Leu-OtBu1.8[13]
Phosphonium Salts
PyBOPZ-Phg-Pro-NH₂1.7[12]
Uronium/Aminium Salts
HBTUZ-Phg-Pro-NH₂4.8[12]
HATUZ-Phg-Pro-NH₂1.4[12]
COMUZ-Phg-Pro-NH₂0.8[12]
HATU/NMMFmoc-L-His(Trt)-OH + L-Leu-OtBu16.0[13]

Key Observations from the Data:

  • Oxyma-based additives consistently outperform HOBt in suppressing racemization when used with carbodiimides.[3][5]

  • Oxyma-B shows exceptional performance , particularly in the coupling of the highly racemization-prone histidine residue.[3][9]

  • COMU demonstrates the lowest levels of racemization among the uronium/aminium salts in the presented model system, surpassing even HATU.[12]

  • For highly sensitive amino acids like cysteine, DIC/Oxyma appears to be a superior choice , showing negligible racemization.[13]

  • The choice of base can significantly impact racemization , as seen with the high level of racemization with HATU in the presence of N-methylmorpholine (NMM) for histidine coupling.[13]

Experimental Protocol: A Standardized Approach for Comparing Coupling Reagents

To enable a rigorous and objective comparison of coupling reagents in your own laboratory, a standardized experimental protocol is essential. The following protocol outlines a robust method for synthesizing a model tripeptide and quantifying the level of racemization by chiral High-Performance Liquid Chromatography (HPLC).

Model Peptide Synthesis: H-Gly-L-His-L-Phe-NH₂

This model peptide is chosen because histidine is particularly susceptible to racemization.

Experimental_Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Analysis Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection (Phe) Fmoc Deprotection (Phe) Resin Swelling->Fmoc Deprotection (Phe) Coupling (His) Coupling (His) Fmoc Deprotection (Phe)->Coupling (His) Test Different Coupling Reagents Fmoc Deprotection (His) Fmoc Deprotection (His) Coupling (His)->Fmoc Deprotection (His) Coupling (Gly) Coupling (Gly) Fmoc Deprotection (His)->Coupling (Gly) Final Fmoc Deprotection Final Fmoc Deprotection Coupling (Gly)->Final Fmoc Deprotection Cleavage & Deprotection Cleavage & Deprotection Final Fmoc Deprotection->Cleavage & Deprotection Crude Peptide Crude Peptide Cleavage & Deprotection->Crude Peptide Chiral HPLC Analysis Chiral HPLC Analysis Crude Peptide->Chiral HPLC Analysis Quantify Diastereomers Quantify Diastereomers Chiral HPLC Analysis->Quantify Diastereomers

Caption: Experimental workflow for comparing racemization induced by different coupling reagents.

Materials:

  • Fmoc-L-Phe-Rink Amide MBHA resin

  • Fmoc-L-His(Trt)-OH

  • Fmoc-Gly-OH

  • Coupling reagents to be tested (e.g., DIC, HOBt, HOAt, OxymaPure, Oxyma-B, PyBOP, HBTU, HATU, COMU)

  • N,N-Diisopropylethylamine (DIPEA) or a milder base like 2,4,6-collidine

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)

  • Chiral HPLC column and system

Procedure:

  • Resin Preparation: Swell the Fmoc-L-Phe-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from phenylalanine. Wash the resin thoroughly with DMF.

  • Coupling of Histidine (The Critical Step):

    • In a separate vessel, pre-activate Fmoc-L-His(Trt)-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (2.9 equivalents) and, if applicable, additive (3 equivalents) in DMF for 2-5 minutes.

    • Add the base (e.g., DIPEA, 6 equivalents) to the pre-activation mixture.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Take a small sample of the resin for a Kaiser test to monitor coupling completion.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Gly-OH) using a standard, efficient coupling method.

  • Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. Lyophilize the crude peptide.

  • Chiral HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent.

    • Analyze the sample using a chiral HPLC column capable of separating the L-L and D-L diastereomers of the tripeptide.

    • Integrate the peak areas of the two diastereomers to calculate the percentage of racemization (% D-isomer).

Conclusion and Recommendations

The selection of a coupling reagent is a multifaceted decision that requires a balance of reactivity, cost, safety, and, crucially, the ability to preserve stereochemical integrity. Based on the available evidence, the following recommendations can be made:

  • For routine peptide synthesis where cost is a significant factor, the combination of DIC with an Oxyma-based additive (OxymaPure or Oxyma-B) offers an excellent balance of performance, safety, and economy.[3][5]

  • For challenging couplings, including those involving sterically hindered or racemization-prone amino acids (e.g., histidine, cysteine), the use of COMU is highly recommended.[7][12] Its high reactivity, coupled with its exceptional ability to suppress racemization and its favorable safety profile, makes it a superior choice in modern peptide synthesis.

  • Phosphonium salts like PyBOP remain a robust and reliable option, particularly when guanidinylation side reactions are a concern.[10]

  • The use of benzotriazole-based reagents (HBTU, HATU) and additives (HOBt, HOAt) should be approached with caution due to their potential explosive hazards. While HATU, in particular, demonstrates excellent performance, the availability of safer and equally, if not more, effective alternatives like COMU warrants careful consideration.

By understanding the mechanistic underpinnings of racemization and leveraging the comparative data on modern coupling reagents, researchers can confidently select the optimal tools to synthesize high-purity peptides, thereby advancing their research and development endeavors.

References

A Senior Scientist's Guide to Cross-Reactivity Profiling of Methyl 2-amino-2-(4-chlorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is characterizing the compound's specificity. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of Methyl 2-amino-2-(4-chlorophenyl)acetate and its derivatives. We will move beyond mere protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to defining your molecule's interaction profile.

The Rationale: Why a Multi-Faceted Approach is Non-Negotiable

The core structure, a substituted phenylglycine methyl ester, presents several "structural alerts"—chemical motifs that suggest potential interactions with multiple biological targets. The 4-chlorophenyl group is a common feature in compounds targeting CNS receptors, while the amino acid-like backbone could interact with a wide array of enzymes and transporters.[1][2] Therefore, a single assay is insufficient to declare specificity. A comprehensive cross-reactivity study is not just a regulatory hurdle; it's a fundamental necessity to de-risk a development program by anticipating potential off-target effects that can lead to toxicity or undesirable side effects.[3][4]

Our strategy will be tiered, beginning with predictive, high-throughput methods and progressing to more focused, quantitative assays on identified "hits." This ensures an efficient use of resources while building a comprehensive selectivity profile.

Strategic Workflow for Cross-Reactivity Assessment

A logical and robust workflow is paramount. The process begins with in silico predictions to cast a wide net, followed by a series of tiered in vitro assays to confirm and quantify potential interactions.

Cross_Reactivity_Workflow cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Hit Confirmation & Quantification cluster_2 Phase 3: Data Synthesis InSilico In Silico Analysis (Structural Alerts, Target Prediction Software) BroadPanel Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) InSilico->BroadPanel Guides Panel Selection Immunoassay Immunoassay Development (Competitive ELISA) BroadPanel->Immunoassay Identifies Potential Off-Targets ReceptorAssay Receptor Binding Assays (Radioligand Displacement) BroadPanel->ReceptorAssay Identifies Potential Off-Targets EnzymeAssay Enzyme Inhibition Assays (IC50 Determination) BroadPanel->EnzymeAssay Identifies Potential Off-Targets DataAnalysis Data Analysis & Synthesis (Ki, IC50, Selectivity Index) Immunoassay->DataAnalysis ReceptorAssay->DataAnalysis EnzymeAssay->DataAnalysis

Caption: Tiered workflow for assessing compound cross-reactivity.

Phase 1: Predictive Analysis and Broad Screening

The initial phase aims to identify a wide range of potential off-targets using computational methods and high-throughput experimental screens.

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational tools can provide valuable direction. These methods use the molecule's structure to predict interactions based on vast databases of known drug-target interactions.[5][6]

  • Rationale: This is a cost-effective way to generate initial hypotheses and prioritize experimental resources. Algorithms analyze structural similarity to known ligands and pharmacophore matching to predict potential binding partners.[5][6]

  • Recommended Tools: Several web servers and software packages are available, such as PharmMapper, SuperPred, and various commercial platforms that leverage machine learning and AI.[5]

  • Actionable Insight: The output is a ranked list of potential protein targets (e.g., kinases, GPCRs, enzymes). This list is not definitive proof of interaction but serves as an invaluable guide for selecting the most relevant broad-panel screens.

Broad-Panel Selectivity Screening

Based on the in silico analysis and the general structural features of the compound, we proceed with broad-panel screening. This involves testing the compound at a single, high concentration (typically 1-10 µM) against a large number of purified proteins.[7][8]

  • Kinase Selectivity Panels: Given that kinases are a frequent source of off-target effects, screening against a representative panel of the human kinome is a standard industry practice.[9][10] A typical panel may include over 300 kinases.[11] Any kinase showing significant inhibition (e.g., >70% at 10 µM) is flagged for follow-up.

  • GPCR Binding Panels: The 4-chlorophenyl moiety is present in many ligands for G-protein coupled receptors (GPCRs). A broad GPCR binding panel, often using radioligand displacement, will assess affinity for dozens of common receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic).

  • Other Panels: Depending on the in silico results, panels for proteases, ion channels, or nuclear receptors may also be warranted.

Phase 2: Quantitative Assessment of "Hits"

Any potential interaction identified in Phase 1 must be confirmed and quantified. This is achieved by generating dose-response curves to determine potency metrics like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Competitive Immunoassays for Small Molecule Analogs

If the goal is to develop antibodies for detection or quantification, it's crucial to assess the cross-reactivity of these antibodies with structurally similar derivatives. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this application.[12][13][14]

  • Causality of Method Choice: Small molecules (haptens) like our target compound are too small to be bound by two antibodies simultaneously, making the sandwich ELISA format unsuitable.[14][15] In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13]

Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A [Analyte] + [Ab] + [Labeled Analyte] B Analyte-Ab Complex (High) Labeled Analyte-Ab Complex (Low) A->B C Low Signal B->C D [Analyte] + [Ab] + [Labeled Analyte] E Analyte-Ab Complex (Low) Labeled Analyte-Ab Complex (High) D->E F High Signal E->F

Caption: Principle of the competitive immunoassay.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

  • Plate Coating: Coat a 96-well microtiter plate with an antibody specific to the parent molecule. Incubate overnight at 4°C. This step immobilizes the capture reagent.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. This prevents non-specific binding of subsequent reagents to the plate surface.

  • Competition: Prepare serial dilutions of the derivative compounds (test analytes) and the parent compound (standard). In a separate plate, pre-incubate these dilutions with a fixed concentration of an enzyme-labeled version of the parent molecule (e.g., conjugated to Horseradish Peroxidase - HRP).

  • Incubation: Transfer the pre-incubated mixtures to the antibody-coated plate. Incubate for 1-2 hours at 37°C. During this step, the free analyte and labeled analyte compete for binding to the immobilized antibody.

  • Washing: Repeat the washing step (Step 2) to remove unbound analytes and labeled conjugates.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes. The HRP enzyme on the bound labeled analyte will convert the substrate, producing a color.

  • Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration. Fit a sigmoidal dose-response curve to determine the IC₅₀ for each derivative. Cross-reactivity is typically calculated as: (IC₅₀ of parent compound / IC₅₀ of derivative) x 100%.

Radioligand Displacement Assays for Receptor Binding

For hits from the GPCR panel, radioligand binding assays are the definitive method to determine binding affinity (Kᵢ).[16]

  • Causality of Method Choice: This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. It is highly sensitive and quantitative, providing a robust measure of binding affinity.[16][17]

Detailed Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells). Protein concentration should be determined (e.g., via Bradford assay).[17]

  • Assay Setup: In a 96-well plate, set up triplicate reactions for each concentration of the test compound. Each well (final volume ~200-250 µL) will contain:

    • Assay Buffer: A buffer optimized for the specific receptor.

    • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor, at a fixed concentration near its Kₑ value.

    • Membrane Homogenate: A specific amount of membrane protein (e.g., 10-50 µg).

    • Test Compound: A serial dilution of the Methyl 2-amino-2-(4-chlorophenyl)acetate derivative.

  • Controls:

    • Total Binding: Contains buffer instead of the test compound.

    • Non-Specific Binding (NSB): Contains a high concentration of a known, unlabeled ligand for the receptor to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression (e.g., Prism software) to fit the data and determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Enzyme Inhibition Assays

For hits from the kinase panel (or other enzyme screens), IC₅₀ values are determined by measuring enzyme activity across a range of inhibitor concentrations.

  • Causality of Method Choice: These assays directly measure the functional consequence of the compound binding to the enzyme—the inhibition of its catalytic activity. Various formats exist (e.g., radiometric, fluorescence, luminescence), with the choice depending on the specific enzyme and available substrates.[7][11]

Detailed Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare Kinase Working Stock and ATP/Substrate Working Stock according to the manufacturer's protocol (e.g., Promega).[11]

  • Assay Setup: In a 384-well plate, add:

    • 1 µL of the test compound at various concentrations.

    • 2 µL of the Kinase Working Stock.

    • 2 µL of the ATP/Substrate Working Stock.

  • Kinase Reaction: Incubate for 60 minutes at room temperature. During this time, the kinase phosphorylates its substrate, converting ATP to ADP.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot luminescence versus the log concentration of the inhibitor. Use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation: A Comparative Case Study

To illustrate how data from these assays are presented and interpreted, we will use the well-characterized antihistamine, Cetirizine , as a comparative analog. Cetirizine shares the (4-chlorophenyl)phenylmethyl moiety with some derivatives of our target compound.[18][19]

Table 1: Comparative Receptor Binding Profile of Cetirizine

Receptor TargetRadioligand UsedTissue SourceKᵢ (nM)Selectivity vs. H₁
Histamine H₁ (Primary Target) [³H]pyrilamineGuinea Pig Brain~6 -
Muscarinic (non-specific)[³H]quinuclidinyl benzilateRat Brain710~118-fold
Serotonin 5-HT₂[³H]spiperoneRat Brain480~80-fold
α₁-Adrenergic[³H]prazosinRat Brain>10,000>1667-fold
Dopamine D₂[³H]spiperoneRat Brain>10,000>1667-fold

Data synthesized from literature sources.[19][20]

Interpretation: The data clearly demonstrates that Cetirizine is highly selective for the Histamine H₁ receptor. Its affinity for other common CNS receptors is significantly lower (at least 80-fold less), which is consistent with its clinical profile as a non-sedating antihistamine.[19] This table format provides an objective, quantitative comparison that should be the goal for profiling Methyl 2-amino-2-(4-chlorophenyl)acetate derivatives. A compound with a selectivity ratio of >100-fold for its primary target over off-targets is generally considered to have a good specificity profile.

Conclusion: Building a Defensible Data Package

A thorough investigation of cross-reactivity is a cornerstone of preclinical drug development. By employing a strategic, tiered approach—from in silico prediction to broad-panel screening and finally to quantitative Kᵢ and IC₅₀ determination—researchers can build a comprehensive and defensible selectivity profile. The protocols and rationales outlined in this guide provide a framework for objectively comparing the performance of Methyl 2-amino-2-(4-chlorophenyl)acetate derivatives against potential off-targets. This rigorous, self-validating system not only satisfies regulatory expectations but, more importantly, provides the critical insights needed to advance the most promising and safest candidates toward the clinic.[21][22][23]

References

A Senior Application Scientist's Guide to the Analysis of Native Amino Acid Enantiomers by HPLC/Atmospheric Pressure Chemical Ionization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical determinant of biological function and therapeutic efficacy. While L-amino acids are the fundamental building blocks of proteins in most living organisms, the presence and physiological roles of their D-enantiomers are increasingly recognized as significant in everything from neurotransmission to the development of diseases like Alzheimer's.[1][2] Consequently, the accurate enantiomeric analysis of amino acids is paramount in pharmaceutical development, clinical diagnostics, and food science.

This guide provides an in-depth, objective comparison of high-performance liquid chromatography (HPLC) methods for the chiral separation of native amino acids, with a specific focus on the strategic advantages of using atmospheric pressure chemical ionization (APCI) as the interface to mass spectrometry (MS). We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you to select and implement the most effective analytical strategy for your research.

The Crucial Choice: Direct vs. Indirect Chiral HPLC Separation

The separation of amino acid enantiomers by HPLC can be approached in two fundamental ways: directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.[3]

Direct Chiral Separation: The Power of Chiral Stationary Phases

Direct analysis on a CSP is often preferred as it eliminates the need for derivatization, thereby simplifying sample preparation and avoiding potential artifacts.[4][5] Several types of CSPs are commercially available, each with distinct mechanisms of chiral recognition.

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are highly versatile and can separate a broad range of underivatized amino acids.[3][4] The Chirobiotic™ T column, based on teicoplanin, is particularly effective for native amino acids due to its ionic groups that interact with the zwitterionic nature of the analytes.[4]

  • Crown Ether-Based Phases: These CSPs are exceptionally well-suited for the separation of primary amino acids.[1][2] They offer excellent resolution and efficiency, with the added benefit that some are available in both (+) and (-) conformations, allowing for the inversion of elution order.[2]

  • Ligand Exchange Phases: These columns utilize a bonded D- or L-amino acid and are also capable of reversing the elution order by simply switching columns.[5]

  • Zwitterionic Phases: These phases, such as CHIRALPAK® ZWIX(+), offer complementary selectivity and are effective for free amino acids and small peptides.[6]

The choice of CSP is dictated by the specific amino acids of interest and the desired analytical outcomes. A comparative overview of the performance of different CSPs is presented in Table 1.

Table 1: Performance Comparison of Chiral Stationary Phases for the Separation of Underivatized Amino Acids

Chiral Stationary Phase TypeCommercial Column ExampleTarget Amino AcidsKey Characteristics & Advantages
Macrocyclic GlycopeptideAstec CHIROBIOTIC® TBroad range of underivatized amino acidsVersatile, compatible with polar organic and aqueous mobile phases.[4]
Crown EtherChiroSil® SCA(-)Primary amino acids (e.g., Serine, Glutamic acid)Excellent resolution, ability to invert elution order.[2]
ZwitterionicCHIRALPAK® ZWIX(+) / ZWIX(-)Free amino acids and small peptidesComplementary selectivity, reversal of elution order.[6]
Ligand ExchangeSupelco CLCD- and L-amino acidsReversal of elution order by column switching.[5]
Indirect Chiral Separation: The Role of Chiral Derivatizing Agents

Indirect methods involve reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers can then be separated on a standard reversed-phase HPLC column.[7] This approach is particularly valuable when high sensitivity is required, as many CDAs are fluorescent, or when a chiral column is not available.[3]

Commonly used CDAs include:

  • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is a popular choice for derivatizing amino acids, producing strongly UV-absorbing derivatives.[8]

  • Mosher's Reagent (MTPA): α-methoxy-α-(trifluoromethyl)phenylacetic acid reacts with amines to form diastereomeric amides.[8]

  • N-trifluoroacetyl-L-prolyl chloride (TPC): This reagent is used to derivatize amines and is suitable for both HPLC and GC analysis.[9]

While effective, indirect methods introduce an additional step in the workflow and the potential for impurities.[4] The choice between direct and indirect methods is a critical decision in method development, as illustrated in the following workflow diagram.

G cluster_0 Method Selection Workflow Start Start: Determine Enantiomeric Purity of Amino Acid Decision1 Is a Chiral Column Available? Start->Decision1 Decision2 Is High Sensitivity Required? Decision1->Decision2 No Direct Direct Method: Use Chiral Stationary Phase Decision1->Direct Yes Indirect Indirect Method: Use Chiral Derivatizing Agent Decision2->Indirect Yes Decision2->Indirect No (Consider Indirect if Direct is not feasible) End End: Method Selected Direct->End Indirect->End

Caption: Decision workflow for selecting a direct or indirect HPLC method.

The Ionization Interface: Why APCI is a Powerful Choice for Native Amino Acids

The choice of ionization source is as critical as the chromatographic separation itself. While electrospray ionization (ESI) is a widely used "soft" ionization technique, atmospheric pressure chemical ionization (APCI) offers distinct advantages for the analysis of native amino acids, particularly at the higher flow rates often employed in HPLC.[10][11]

APCI is a gas-phase ionization technique where the analyte is nebulized into a heated chamber, and a corona discharge ionizes the solvent molecules, which in turn ionize the analyte.[11][12] This process is particularly effective for less polar and thermally stable small molecules.[12][13]

Key Advantages of APCI for Native Amino Acid Analysis:

  • Enhanced Sensitivity at Higher Flow Rates: Studies have shown that APCI can provide an order of magnitude better sensitivity than ESI for free amino acids at the high LC flow rates necessary for rapid analysis.[10]

  • Reduced Matrix Effects: APCI can be less susceptible to matrix effects compared to ESI, which is a significant advantage when analyzing complex biological samples.[14]

  • Robustness: APCI sources are often considered more robust and less prone to contamination than ESI sources.

However, it is important to note that for larger peptides (Mr ≥ 300 Da), ESI becomes the more ideal ionization source.[10]

G cluster_1 Ionization Technique Comparison Analyte Analyte Size Small Small Molecules (e.g., Native Amino Acids) Analyte->Small Large Large Molecules (e.g., Peptides, Proteins) Analyte->Large APCI APCI (Atmospheric Pressure Chemical Ionization) ESI ESI (Electrospray Ionization) Small->APCI Optimal for high flow rates Large->ESI Optimal

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires more than just following a checklist; it demands a deep, causal understanding of the material's properties and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, grounding every recommendation in established scientific principles to ensure both your safety and the validity of your results.

Hazard Analysis & Risk Assessment: Understanding the Compound

This compound is a substituted phenylacetate derivative. Its structure, featuring a chlorinated aromatic ring and an amine hydrochloride salt, dictates its primary hazards. A thorough risk assessment is the foundation of any safe handling plan.

The compound is classified as acutely toxic and an irritant. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][2]

Table 1: GHS Hazard Identification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1]
Skin Irritation Category 2 H315: Causes skin irritation[2][3]
Eye Irritation Category 2A H319: Causes serious eye irritation[2][3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] |

This data is synthesized from safety data sheets for the topic compound and structurally similar analogues.

The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound . This is a critical designation, as it dictates specific waste disposal procedures that differ significantly from non-halogenated organics.[4][5]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is designed to protect you from hazards that cannot be eliminated through engineering and administrative controls. Therefore, the primary effort should always be to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound in its solid, powdered form must be conducted inside a certified chemical fume hood.[1][2] This is non-negotiable. The fume hood's constant airflow contains fine dust particles that can easily become airborne during weighing and transfer, preventing inhalation.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2][7]

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments.

Personal Protective Equipment (PPE): Your Essential Barrier

Once engineering controls are in place, a comprehensive PPE plan is required to protect against accidental contact.

Table 2: Recommended Personal Protective Equipment

Body Part Required PPE Standard/Specification
Eyes/Face Safety Goggles or Safety Glasses with Side-Shields Must conform to EN166 (EU) or NIOSH-approved (US) standards.[8]
Face Shield (for splash potential) Worn in addition to goggles when handling solutions.[9][10]
Hands Chemically Resistant Gloves Nitrile or Butyl rubber. See Table 3 for details.
Body Laboratory Coat Standard professional lab coat.
Chemical-Resistant Apron Recommended when handling larger quantities or solutions.[11]

| Respiratory | N95/FFP2 Dust Mask (Minimum) | Required if handling outside a fume hood is unavoidable (not recommended) or if significant dust is generated. |

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3] Standard safety glasses with side shields are mandatory. For procedures with a higher risk of splashing, such as preparing solutions or during transfers, chemical splash goggles should be worn.

Hand Protection: A Critical Choice

Skin contact is a primary exposure route.[1] Not all gloves offer the same level of protection. The choice of glove material is critical and depends on the duration of exposure.

Table 3: Glove Selection and Use

Contact Type Recommended Glove Material Minimum Layer Thickness Breakthrough Time Rationale and Best Practices
Splash Contact Nitrile Rubber 0.4 mm > 30 minutes[8] Ideal for routine handling, weighing, and transfers. Nitrile offers good resistance to a wide range of chemicals and provides excellent dexterity. Crucially, gloves must be changed immediately after any known contact with the compound.

| Full Contact | Butyl Rubber | 0.3 mm | > 480 minutes[8] | Recommended for extended procedures, large-scale solution preparation, or during spill cleanup. Butyl rubber provides superior resistance to many organic esters and halogenated compounds. |

Important: Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using a technique that avoids touching the outer surface with your bare hands and wash your hands thoroughly with soap and water.[8]

Body and Respiratory Protection

A standard laboratory coat protects against incidental contact with skin and contamination of personal clothing.[8] For respiratory protection, the primary risk is inhaling airborne dust. All weighing and handling of the solid should occur in a fume hood, which negates the need for a respirator. If a fume hood is not available, or if there is a risk of generating significant dust, a NIOSH-approved N95 or P100 particulate respirator must be worn as part of a comprehensive respiratory protection program.[10]

Operational Plan: Safe Handling Protocol

A systematic workflow minimizes risk. The following step-by-step protocol should be adopted for handling the solid compound.

Step 1: Preparation

  • Ensure the chemical fume hood is on and functioning correctly.

  • Don all required PPE (goggles, lab coat, appropriate gloves).

  • Designate and prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the fume hood.

Step 2: Weighing and Transfer

  • Carefully open the main container inside the fume hood. Avoid creating puffs of air that could aerosolize the powder.

  • Use a dedicated spatula to transfer the desired amount of the compound onto a weigh boat.

  • Perform all transfers slowly and deliberately to minimize dust generation.

  • Once the desired amount is weighed, securely close the primary container.

  • Transfer the weighed solid to your reaction vessel or solvent.

Step 3: Post-Handling and Cleanup

  • Carefully wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual dust.

  • Dispose of the weigh boat, bench paper, and cleaning materials into the designated "Halogenated Solid Waste" container.

  • Remove PPE following the correct doffing procedure (see diagram below).

  • Wash hands thoroughly with soap and water.[1]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Operation prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Transfer Compound in Hood prep3->handle1 handle2 Weigh Material Carefully handle1->handle2 handle3 Secure Primary Container handle2->handle3 clean1 Wipe Down Surfaces handle3->clean1 clean2 Dispose of Contaminated Items clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Step-by-step workflow for safely handling solid this compound.

Emergency Response Plan

Accidents can happen despite the best precautions. A clear, immediate action plan is vital.

Table 4: Emergency First Aid Procedures

Exposure Type Immediate Action Follow-Up
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][12] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1] If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[1][2] Seek immediate medical attention. Call a poison center or doctor.[1]
Minor Spill Restrict access to the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Carefully sweep or scoop the material into a designated waste container. Decontaminate the area with soap and water.

| Major Spill | Evacuate the laboratory immediately. Activate the fire alarm to alert others. Contact your institution's emergency response team. | |

Disposal Plan: Managing Halogenated Waste

As a chlorinated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[4][5] This is because halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated waste streams complicates and increases the cost of disposal.[7][13]

Disposal Protocol:

  • Segregation: Maintain separate, clearly labeled waste containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste".

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7] Do not use abbreviations.

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and are kept tightly sealed when not in use.[2][7]

  • Collection: Follow your institution's guidelines for hazardous waste collection.

Waste Disposal Workflow

G start Waste Generated (e.g., contaminated gloves, weigh boats, excess reagent) is_solid Is waste solid or liquid? start->is_solid solid_waste Place in 'Hazardous Waste: Halogenated Solids' container is_solid->solid_waste Solid liquid_waste Place in 'Hazardous Waste: Halogenated Liquids' container is_solid->liquid_waste Liquid update_log Update waste log with chemical name and quantity solid_waste->update_log liquid_waste->update_log seal_container Keep container tightly sealed in a designated accumulation area update_log->seal_container request_pickup Request pickup by Environmental Health & Safety seal_container->request_pickup caption Fig 2. Halogenated Waste Disposal Workflow

Caption: Fig 2. Decision workflow for the proper segregation and disposal of halogenated waste.

By adhering to these detailed operational and safety plans, you build a foundation of trust in your procedures and data, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.

References

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